molecular formula C110H202N42O32 B13922695 Histone H3 (1-25), amide

Histone H3 (1-25), amide

Cat. No.: B13922695
M. Wt: 2625.0 g/mol
InChI Key: YNLQDZAEUXMPIO-FZRLICTESA-N
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Description

Histone H3 (1-25), amide is a useful research compound. Its molecular formula is C110H202N42O32 and its molecular weight is 2625.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C110H202N42O32

Molecular Weight

2625.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C110H202N42O32/c1-53(2)49-74(100(177)133-58(7)89(166)148-83(62(11)156)105(182)144-65(28-14-19-41-112)91(168)132-56(5)87(164)131-55(4)85(119)162)146-97(174)72(36-38-77(117)158)141-92(169)66(29-15-20-42-113)139-95(172)70(33-24-46-127-109(122)123)143-102(179)76-35-26-48-152(76)107(184)59(8)135-90(167)64(27-13-18-40-111)136-80(161)51-129-79(160)50-130-103(180)81(60(9)154)149-101(178)75(52-153)147-96(173)67(30-16-21-43-114)140-94(171)69(32-23-45-126-108(120)121)138-88(165)57(6)134-104(181)82(61(10)155)150-99(176)73(37-39-78(118)159)142-93(170)68(31-17-22-44-115)145-106(183)84(63(12)157)151-98(175)71(137-86(163)54(3)116)34-25-47-128-110(124)125/h53-76,81-84,153-157H,13-52,111-116H2,1-12H3,(H2,117,158)(H2,118,159)(H2,119,162)(H,129,160)(H,130,180)(H,131,164)(H,132,168)(H,133,177)(H,134,181)(H,135,167)(H,136,161)(H,137,163)(H,138,165)(H,139,172)(H,140,171)(H,141,169)(H,142,170)(H,143,179)(H,144,182)(H,145,183)(H,146,174)(H,147,173)(H,148,166)(H,149,178)(H,150,176)(H,151,175)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t54-,55-,56-,57-,58-,59-,60+,61+,62+,63+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,81-,82-,83-,84-/m0/s1

InChI Key

YNLQDZAEUXMPIO-FZRLICTESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Histone H3 (1-25), Amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the histone H3 (1-25) amide peptide, a critical region of the histone H3 protein that plays a pivotal role in epigenetic regulation. This document details its sequence, structural characteristics, and the complex interplay of post-translational modifications (PTMs) that govern its function. It is intended to be a valuable resource for researchers investigating chromatin biology and for professionals involved in the development of epigenetic-targeted therapeutics.

Histone H3 (1-25), Amide: Sequence and Physicochemical Properties

The this compound is a synthetic peptide corresponding to the first 25 amino acids of the N-terminal tail of the human histone H3 protein, with an amidated C-terminus. This region is intrinsically disordered and highly subject to a variety of post-translational modifications.

Sequence: ARTKQTARKSTGGKAPRKQLATKAA-NH₂[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁₀H₂₀₂N₄₂O₃₂[1]
Molecular Weight2625.1 g/mol [1]
Purity≥95%[1]
FormulationSolid[1]
Solubility1 mg/ml in Water[1]

Structural Context of the Histone H3 N-Terminal Tail

In the context of the nucleosome, the fundamental repeating unit of chromatin, the histone H3 N-terminal tail protrudes from the globular core. While the core histone structure is well-defined, the N-terminal tails are flexible and not fully resolved in many crystal structures of the nucleosome core particle. However, their dynamic nature is crucial for their function, allowing them to interact with DNA, other histone proteins, and a vast array of chromatin-modifying and effector proteins. The structure of the nucleosome, including the histone H3 tail, can be visualized using data from the Protein Data Bank (PDB), such as PDB ID: 1KX5.

Quantitative Data: Enzyme Kinetics and Binding Affinities

The post-translational modifications of the histone H3 (1-25) tail are dynamically regulated by enzymes and recognized by specific protein domains. The following tables summarize key quantitative data related to these interactions.

Table 2: Kinetic Parameters of Histone Methyltransferases (HMTs) for H3 Peptides

EnzymeSubstrateK_m_ (Peptide) (µM)K_m_ (SAM) (µM)k_cat_ (h⁻¹)Reference
G9a (murine)H3 (1-21) wild type0.91.888[2]
G9a (murine)H3 (1-21) K4A1.00.632[2]
SUV39H2H3 (1-21)9.91.27-[3]
EHMT1H3K9me0 peptide--~0.6 (min⁻¹)[4]
EHMT2H3K9me0 peptide--~1.5 (min⁻¹)[4]
SUV39H1H3K9me0 peptide--~0.4 (min⁻¹)[4]
SUV39H2H3K9me0 peptide--~4 (min⁻¹)[4]

Note: k_cat values for EHMT1, EHMT2, SUV39H1, and SUV39H2 were reported for different methylation states and are presented here for the initial methylation event.

Table 3: Dissociation Constants (K_d_) for Histone H3 Peptide Interactions

Reader Protein/AntibodyPeptide LigandK_d_ (nM)K_d_ (µM)Reference
Anti-H3K4me3 antibodyH3K4me3 peptide0.21[5]
Anti-H3K9me3 antibody (Lot 1)H3K9me3 peptide>1[5]
Anti-H3K9me3 antibody (Lot 2)H3K9me3 peptide>1[5]
BPTF-PBH3R2meK4me313[6]
BPTF-PBH3K4me3K9ac15.8[6]
BPTF-PBH3K4me3K9bu27.6[6]
BPTF-PBH3K4me3K9cr17.5[6]
BPTF-PBH3K4me3K9hib14.1[6]
TAF3PHDH3(1-15)K4me3Q5ser0.019[7]

Signaling Pathways and Experimental Workflows

The post-translational modifications on the Histone H3 (1-25) tail do not occur in isolation but rather form a complex signaling network, often referred to as the "histone code." This code is written by enzymes that add modifications ("writers"), removed by enzymes that remove them ("erasers"), and interpreted by proteins that bind to specific modifications ("readers").

Histone_H3_Modification_Pathway cluster_writers Writers (Enzymes Adding Marks) cluster_erasers Erasers (Enzymes Removing Marks) cluster_readers Readers (Effector Proteins) cluster_h3_tail Histone H3 (1-25) Tail HATs Histone Acetyltransferases (e.g., GCN5, p300/CBP) H3_unmodified Unmodified H3 HATs->H3_unmodified Acetylation HMTs Histone Methyltransferases (e.g., G9a, SUV39H1/2) HMTs->H3_unmodified Methylation Kinases Kinases (e.g., Aurora B) Kinases->H3_unmodified Phosphorylation HDACs Histone Deacetylases HDACs->H3_unmodified KDMs Lysine Demethylases (e.g., LSD1) KDMs->H3_unmodified Phosphatases Phosphatases Phosphatases->H3_unmodified Bromodomain Bromodomain Proteins Chromodomain Chromodomain Proteins (e.g., HP1) PHD_Fingers PHD Finger Proteins Tudor_Domain Tudor Domain Proteins H3_unmodified->HATs H3_unmodified->HMTs H3_unmodified->Kinases H3_acetylated Acetylated H3 (e.g., H3K9ac, H3K14ac) H3_acetylated->HDACs Deacetylation H3_acetylated->Bromodomain Binds H3_methylated Methylated H3 (e.g., H3K4me, H3K9me) H3_methylated->KDMs Demethylation H3_methylated->Chromodomain Binds H3_methylated->PHD_Fingers Binds H3_methylated->Tudor_Domain Binds H3_phosphorylated Phosphorylated H3 (e.g., H3S10ph) H3_phosphorylated->Phosphatases Dephosphorylation

Caption: Signaling pathway of Histone H3 N-terminal tail modifications.

HMT_Assay_Workflow start Start: Prepare Reagents prepare_enzyme Prepare Histone Methyltransferase (HMT) start->prepare_enzyme prepare_substrate Prepare H3 (1-25) Amide Peptide Substrate start->prepare_substrate prepare_sam Prepare S-adenosyl-L- [methyl-³H]-methionine (³H-SAM) start->prepare_sam reaction_setup Set up Reaction Mixture: HMT, H3 Peptide, ³H-SAM, and Reaction Buffer prepare_enzyme->reaction_setup prepare_substrate->reaction_setup prepare_sam->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction (e.g., add SDS sample buffer) incubation->stop_reaction separation Separate Products (SDS-PAGE) stop_reaction->separation detection Detect Methylation separation->detection scintillation Scintillation Counting detection->scintillation Quantitative autoradiography Autoradiography detection->autoradiography Qualitative end End: Data Analysis scintillation->end autoradiography->end

Caption: Experimental workflow for a radioactive histone methyltransferase (HMT) assay.

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is adapted for the use of the Histone H3 (1-25) amide peptide as a substrate and is based on radiometric detection using ³H-labeled S-adenosylmethionine (SAM).

Materials:

  • Purified recombinant histone methyltransferase (e.g., G9a, SUV39H2)

  • This compound peptide

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Scintillation cocktail and vials

  • Scintillation counter

  • Phosphorimager or X-ray film for autoradiography

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:

    • 1-5 µg of Histone H3 (1-25) amide peptide

    • 0.1-1 µM of purified HMT

    • 1 µL of ³H-SAM (specific activity will determine the final concentration)

    • 2X Reaction Buffer to a final concentration of 1X

    • Nuclease-free water to a final volume of 20 µL

  • Initiate Reaction: Add the HMT to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at 30°C for 1 hour. For kinetic studies, time points should be taken at various intervals.

  • Stop Reaction: Terminate the reaction by adding 5 µL of 4X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Detection:

    • Scintillation Counting: Excise the gel band corresponding to the peptide, place it in a scintillation vial with a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

    • Autoradiography: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled peptide.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to quantitatively determine the binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of interactions between the Histone H3 (1-25) peptide (or its modified versions) and a "reader" protein domain.

Materials:

  • Purified "reader" protein (e.g., Bromodomain, Chromodomain)

  • Synthetic Histone H3 (1-25) amide peptide (unmodified or with specific PTMs)

  • ITC instrument (e.g., MicroCal ITC200)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Syringes and sample cell for the ITC instrument

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and the peptide extensively against the same batch of dialysis buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both the protein and the peptide solutions using a reliable method (e.g., UV-Vis spectroscopy with calculated extinction coefficients).

    • Degas both solutions immediately before the experiment to prevent air bubbles in the system.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe with the dialysis buffer.

    • Set the experimental temperature (e.g., 25°C).

  • Loading Samples:

    • Typically, the protein solution (e.g., 10-50 µM) is loaded into the sample cell.

    • The peptide solution (e.g., 100-500 µM, typically 10-fold higher concentration than the protein) is loaded into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the peptide solution into the protein solution in the sample cell.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the K_d_, n, and ΔH. The change in entropy (ΔS) can then be calculated.

This in-depth guide provides a foundational understanding of the Histone H3 (1-25) amide peptide, its properties, and its central role in the epigenetic landscape. The provided data and protocols serve as a practical resource for researchers and developers in the field of chromatin biology and drug discovery.

References

The Functional Core of Chromatin Regulation: An In-depth Technical Guide to the N-terminal Tail of Histone H3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of histone H3 is a critical signaling hub within the eukaryotic nucleus, orchestrating the intricate dance of chromatin structure and gene expression. This intrinsically disordered domain, extending from the nucleosome core, is a hotbed of post-translational modifications (PTMs). These modifications act as a dynamic "histone code," recruiting a host of effector proteins that translate these epigenetic marks into functional outcomes, ranging from transcriptional activation and repression to DNA repair and replication. This technical guide provides a comprehensive overview of the core functions of the histone H3 N-terminal tail, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers and professionals in drug development.

Core Functions and Regulatory Mechanisms

The histone H3 N-terminal tail, typically comprising the first 35-40 amino acids, is characterized by a high content of positively charged lysine and arginine residues.[1] Its flexibility allows it to interact with DNA, adjacent nucleosomes, and a vast array of regulatory proteins.[2][3] The function of the H3 tail is primarily modulated by a diverse repertoire of PTMs, including acetylation, methylation, phosphorylation, and ubiquitination.[4][5] These modifications can directly alter chromatin structure by neutralizing the positive charge of lysine residues, thereby weakening the interaction between the histone tail and the negatively charged DNA backbone.[5] However, the more profound impact of these PTMs lies in their ability to create specific docking sites for "reader" or effector proteins, which contain specialized domains such as bromodomains (recognizing acetylated lysines), chromodomains, PHD fingers, and Tudor domains (recognizing methylated lysines).[4][6][7]

Quantitative Analysis of H3 N-terminal Tail Interactions

The precise biological outcome of a histone modification is often dictated by the specific binding affinity of its effector proteins. Understanding these quantitative parameters is crucial for deciphering the histone code and for the rational design of therapeutic interventions. The following table summarizes key quantitative data for the interactions of effector proteins with modified H3 N-terminal tails.

Histone H3 ModificationEffector Protein/DomainBinding Affinity (Kd)Organism/SystemReference
H3K4me3PHF2 (PHD finger)~3-fold stronger than H3K4me3Human[4][7]
H3K4me0NuRD complexBindsHuman[4]
H3K9me3HP1 (chromodomain)Micromolar rangeDrosophila, Human[6]
H3K27me3PRC1 (chromodomain)Micromolar rangeDrosophila, Human[6]
Acetylated LysinesBromodomain-containing proteinsMicromolar rangeGeneral Eukaryotic[6]

Note: Binding affinities can vary depending on the specific experimental conditions, the full modification state of the histone tail, and the presence of other interacting proteins.

Key Signaling Pathways and Logical Relationships

The interplay between different PTMs on the H3 tail is a key aspect of epigenetic regulation. These modifications can be synergistic or antagonistic, creating a complex signaling network that fine-tunes gene expression.

Histone_H3_Signaling cluster_repressive Repressive State cluster_active Active State H3K9me3 H3K9me3 Gene_Silencing Gene Silencing H3K9me3->Gene_Silencing Recruits HP1 H3K27me3 H3K27me3 H3K27me3->Gene_Silencing Recruits PRC1 H3K4me3 H3K4me3 Gene_Activation Gene Activation H3K4me3->Gene_Activation Recruits TAF3 H3K9ac H3K9ac HMT_repressive Histone Methyltransferase (e.g., SUV39H1) H3K9ac->HMT_repressive Inhibits H3K9ac->Gene_Activation Recruits Bromodomain proteins HDM Histone Demethylase (e.g., KDM4) HDM->H3K9me3 Demethylates HMT_repressive->H3K9me3 HAT Histone Acetyltransferase (e.g., p300/CBP) HAT->H3K9ac HDAC Histone Deacetylase (e.g., HDAC1/2) HDAC->H3K9ac Deacetylates HMT_active Histone Methyltransferase (e.g., MLL1) HMT_active->H3K4me3 ChIP_Workflow start Cell Culture crosslink Formaldehyde Cross-linking start->crosslink lysis Cell Lysis & Nuclei Isolation crosslink->lysis shearing Chromatin Shearing (Sonication/MNase) lysis->shearing ip Immunoprecipitation with Specific Antibody shearing->ip capture Capture with Protein A/G Beads ip->capture wash Washing Steps capture->wash elution Elution wash->elution reverse Reverse Cross-links elution->reverse purify DNA Purification reverse->purify analysis Downstream Analysis (qPCR/ChIP-seq) purify->analysis

References

An In-depth Technical Guide to Post-Translational Modification Sites on Histone H3 (1-25)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of histone H3 is a critical hub for epigenetic regulation, undergoing a diverse array of post-translational modifications (PTMs). These modifications, occurring on specific amino acid residues within the first 25 amino acids, act as a dynamic signaling platform, recruiting regulatory proteins and dictating chromatin structure and gene expression.[1][2][3] This technical guide provides a comprehensive overview of the key PTMs on the H3 (1-25) tail, their functional implications, and detailed methodologies for their study.

Core Post-Translational Modifications of the Histone H3 (1-25) Tail

The initial 25 residues of histone H3 are subject to a variety of chemical modifications, with methylation, acetylation, and phosphorylation being the most extensively characterized.[1] These modifications can exist individually or in combination, creating a complex "histone code" that is read by other proteins to enact specific downstream effects.[1]

Key Modification Sites and Their Functions

The following table summarizes the major PTMs identified on the histone H3 (1-25) tail and their established biological roles.

ResidueModificationAssociated Function(s)
R2 Methylation (me1, me2s, me2a)Transcriptional repression (me2a), implicated in crosstalk with other marks.[4][5]
T3 Phosphorylation (ph)Mitotic chromosome condensation, transcriptional activation.[1]
K4 Methylation (me1, me2, me3)Transcriptional activation (H3K4me3 is a hallmark of active promoters).[6][7]
K9 Methylation (me1, me2, me3)Transcriptional repression (H3K9me3 is a hallmark of heterochromatin).[4]
K9 Acetylation (ac)Transcriptional activation.[8]
S10 Phosphorylation (ph)Mitotic chromosome condensation, transcriptional activation ("phospho-methyl switch" with K9).[1]
T11 Phosphorylation (ph)Mitotic chromosome condensation.[1]
K14 Acetylation (ac)Transcriptional activation.[8][9]
K18 Acetylation (ac)Transcriptional activation.[8]
K23 Acetylation (ac)Transcriptional activation.[8]
K23 Methylation (me1, me2)Associated with gene repression and genome integrity.[10]

Quantitative Analysis of Histone H3 (1-25) PTMs

Mass spectrometry-based proteomics has become an indispensable tool for the unbiased and quantitative analysis of histone PTMs.[11][12] These techniques allow for the identification of novel PTMs and the measurement of the co-occurrence of multiple modifications on a single histone tail.[11]

The following table presents a hypothetical summary of quantitative data that could be obtained from a middle-down mass spectrometry experiment, illustrating the relative abundance of various PTM combinations on the H3 (1-25) peptide.

Histone H3 (1-25) PeptideModification StateRelative Abundance (%)
ARTKQTARKSTGGKAPRKQLAUnmodified5
ARTKQTARKSTGGKAPRKQLAK4me315
ARTKQTARKSTGGKAPRKQLAK9me320
ARTKQTARKSTGGKAPRKQLAK9ac10
ARTKQTARKSTGGKAPRKQLAK4me3, K9ac, K14ac8
ARTKQTARKSTGGKAPRKQLAK9me3, S10ph12
ARTKQTARKSTGGKAPRKQLAK18ac, K23ac7
ARTKQTARKSTGGKAPRKQLAOther Combinations23

Signaling Pathways and Experimental Workflows

The deposition and removal of histone modifications are tightly regulated by specific enzymes, often acting in response to cellular signaling pathways. The interplay between these enzymes and their substrates can be visualized to better understand the logic of epigenetic regulation.

Histone_Modification_Signaling cluster_0 Upstream Signaling cluster_1 Histone Modifying Enzymes cluster_2 Histone H3 Tail cluster_3 Downstream Effects Signal Signal Kinase_Cascade Kinase_Cascade Signal->Kinase_Cascade Activates Kinase Kinase Kinase_Cascade->Kinase Activates Metabolic_State Metabolic_State HAT Histone Acetyltransferase Metabolic_State->HAT Provides Acetyl-CoA H3_Tail Histone H3 (1-25) HAT->H3_Tail Acetylation HDAC Histone Deacetylase HMT Histone Methyltransferase HMT->H3_Tail Methylation HDM Histone Demethylase Kinase->H3_Tail Phosphorylation Phosphatase Phosphatase H3_Tail->HDAC Deacetylation H3_Tail->HDM Demethylation H3_Tail->Phosphatase Dephosphorylation Chromatin_Open Open Chromatin (Transcription ON) H3_Tail->Chromatin_Open e.g., K9ac, K4me3 Chromatin_Closed Closed Chromatin (Transcription OFF) H3_Tail->Chromatin_Closed e.g., K9me3

Caption: A simplified signaling pathway for histone H3 modification.

Experimental workflows are crucial for accurately studying these modifications. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genomic localization of specific histone modifications.

ChIP_Seq_Workflow Start Cross-link proteins to DNA in vivo Lyse Lyse cells and isolate chromatin Start->Lyse Sonicate Sonicate to shear DNA (200-800 bp) Lyse->Sonicate IP Immunoprecipitate with antibody to specific histone modification Sonicate->IP Wash Wash to remove non-specific binding IP->Wash Elute Elute chromatin Wash->Elute Reverse Reverse cross-links Elute->Reverse Purify Purify DNA Reverse->Purify Library Prepare sequencing library Purify->Library Sequence High-throughput sequencing Library->Sequence Analyze Data analysis and genome mapping Sequence->Analyze

Caption: A typical workflow for a ChIP-seq experiment.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible results in the study of histone PTMs.

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is adapted from several sources and provides a general framework for performing ChIP for histone modifications.[13][14][15]

1. Cell Cross-linking and Chromatin Preparation:

  • Harvest cultured cells and resuspend in PBS.

  • Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes to cross-link proteins to DNA.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

  • Wash the cells with ice-cold PBS.

  • Lyse the cells and isolate the nuclei.

  • Resuspend the nuclear pellet in a sonication buffer.

2. Chromatin Shearing:

  • Sonicate the chromatin to shear the DNA into fragments of 200-800 base pairs. The optimal sonication conditions should be empirically determined.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the soluble chromatin.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G magnetic beads.

  • Incubate the pre-cleared chromatin with an antibody specific to the histone modification of interest overnight at 4°C with rotation.

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.

4. Washing and Elution:

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

  • Add NaCl to the eluate and incubate at 65°C for at least 6 hours to reverse the cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

6. Analysis:

  • The purified DNA can be analyzed by qPCR for specific gene targets or used to prepare a library for high-throughput sequencing (ChIP-seq).[16]

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol outlines a general method for measuring the activity of HAT enzymes in vitro.[17][18][19][20]

1. Reagent Preparation:

  • Prepare a HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

  • Reconstitute the histone H3 peptide substrate (e.g., residues 1-21) in the assay buffer.

  • Prepare a solution of Acetyl-CoA.

  • Purify the recombinant HAT enzyme of interest.

2. Reaction Setup:

  • In a microcentrifuge tube or 96-well plate, combine the HAT assay buffer, histone H3 peptide substrate, and the purified HAT enzyme.

  • Initiate the reaction by adding Acetyl-CoA.

  • Include appropriate controls, such as a reaction without the enzyme (no-enzyme control) and a reaction without the histone substrate (no-substrate control).

3. Incubation:

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

4. Detection of Acetylation:

  • Radiolabeling: Use [3H]-Acetyl-CoA and measure the incorporation of radioactivity into the histone peptide by scintillation counting.

  • Colorimetric/Fluorometric: Use a coupled enzyme assay where the product CoA-SH reacts with a probe to generate a colorimetric or fluorescent signal.[17][19]

  • Antibody-based: Detect the acetylated peptide using an antibody specific to the acetylated lysine residue via ELISA or Western blot.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol provides a general method for assessing the activity of HMT enzymes in vitro.[21][22][23][24][25]

1. Reagent Preparation:

  • Prepare an HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).

  • Reconstitute the histone H3 peptide substrate in the assay buffer.

  • Prepare a solution of S-adenosyl-L-methionine (SAM), the methyl donor. For radioactive assays, use [3H]-SAM.

  • Purify the recombinant HMT enzyme of interest.

2. Reaction Setup:

  • Combine the HMT assay buffer, histone H3 peptide substrate, and the purified HMT enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding SAM (or [3H]-SAM).

  • Include appropriate negative controls.

3. Incubation:

  • Incubate the reaction at 30°C for 1-2 hours.

4. Detection of Methylation:

  • Radiolabeling: If using [3H]-SAM, spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [3H]-SAM, and measure the incorporated radioactivity by scintillation counting.[21][25]

  • Antibody-based: Detect the methylated peptide using an antibody specific to the methylated lysine or arginine residue via ELISA or Western blot.

  • Mass Spectrometry: Directly analyze the reaction mixture to identify the methylated peptide and determine the degree of methylation (mono-, di-, or tri-methylation).

PTM Crosstalk: A Layer of Regulatory Complexity

The modifications on the histone H3 tail do not occur in isolation. Instead, they can influence each other in a phenomenon known as "PTM crosstalk".[4][5][26][27] This can be either positive (one mark promoting the deposition of another) or negative (one mark inhibiting the deposition of another).

A classic example of crosstalk on the H3 (1-25) tail is the "phospho-methyl switch" at serine 10 and lysine 9. Phosphorylation of serine 10 (H3S10ph) can inhibit the methylation of lysine 9 (H3K9me) and the binding of repressive proteins like HP1. Conversely, methylation of K9 can influence the phosphorylation of S10.

PTM_Crosstalk cluster_H3_tail Histone H3 Tail cluster_modifications Modifications cluster_outcomes Functional Outcomes K4 K4 K4me Methylation K4->K4me K9 K9 K9me Methylation K9->K9me K9ac Acetylation K9->K9ac S10 S10 S10ph Phosphorylation S10->S10ph K14 K14 K14ac Acetylation K14->K14ac Activation Transcriptional Activation K4me->Activation K9me->S10ph inhibits Repression Transcriptional Repression K9me->Repression K9ac->K9me competes for lysine K9ac->Activation S10ph->K9me inhibits S10ph->Activation K14ac->Activation

Caption: Crosstalk between PTMs on the Histone H3 tail.

Conclusion

The post-translational modifications of the histone H3 (1-25) tail represent a highly dynamic and complex regulatory system at the heart of epigenetics. A thorough understanding of these modifications, their crosstalk, and the enzymes that govern them is crucial for researchers in basic science and for professionals in drug development targeting epigenetic pathways. The methodologies outlined in this guide provide a robust framework for the investigation of this critical aspect of chromatin biology.

References

Histone H3 (1-25) Peptide: A Technical Guide for Methyltransferase Substrate Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of epigenetics, enzymology, and oncology.

Abstract: The N-terminal tail of Histone H3 is a focal point for a multitude of post-translational modifications that orchestrate chromatin dynamics and gene expression. The synthetic peptide corresponding to the first 25 amino acids of Histone H3, H3 (1-25), has emerged as an indispensable tool for the biochemical and functional characterization of histone methyltransferases (HMTs). This technical guide provides an in-depth overview of the H3 (1-25) peptide's application as a substrate, featuring quantitative data for key enzymes, detailed experimental protocols for various assay platforms, and visual workflows to aid in experimental design and data interpretation.

Introduction: The Role of the H3 (1-25) Peptide in Epigenetic Research

Histone methyltransferases are a large family of enzymes that catalyze the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to lysine and arginine residues on histone proteins.[1] These modifications are critical epigenetic marks that influence chromatin structure and function. The N-terminal tail of Histone H3 is particularly rich in methylation sites, including Lysine 4 (H3K4), Lysine 9 (H3K9), and Lysine 27 (H3K27).[1][2][3]

The Histone H3 (1-25) peptide (Sequence: ARTKQTARKSTGGKAPRKQLATKAA-NH₂) mimics the native N-terminal tail and serves as a versatile and efficient substrate for numerous HMTs in vitro.[4][5] Its use circumvents the complexities and costs associated with using full-length histones or reconstituted nucleosomes, while still providing a specific and sensitive measure of enzyme activity.[6] This peptide is instrumental in high-throughput screening (HTS) for HMT inhibitors, kinetic characterization of enzymes, and elucidating substrate specificity.[5][7] For instance, it has been demonstrated to be a more efficient substrate for the HMT G9a than both the H3 (15-39) fragment and the full-length histone protein.[4][5]

Quantitative Data: H3 (1-25) as a Substrate for Key Methyltransferases

The H3 (1-25) peptide is a validated substrate for several well-characterized lysine methyltransferases (KMTs) and has been employed extensively in inhibitor profiling. The following tables summarize its use with prominent HMTs and the potency of selected inhibitors measured using this peptide.

Table 1: Methyltransferases Utilizing Histone H3 (1-25) Peptide Substrate

Enzyme FamilyEnzyme Name(s)Target Residue(s)Biological Role of MethylationReference
Lysine (KMT)G9a (EHMT2), GLP (EHMT1)H3K9Transcriptional Repression, Heterochromatin Formation[6][8][9]
Lysine (KMT)SETD7 (SET7/9, KMT7)H3K4Transcriptional Activation[6][10][11][12]
Lysine (KMT)SUV39H1H3K9Heterochromatin Maintenance[6]
Lysine (KMT)MLL4H3K4Transcriptional Activation[6]
Lysine (KMT)PRDM9H3K4, H3K36Meiotic Recombination[2]
Arginine (PRMT)CARM1 (PRMT4)H3R2, H3R17, H3R26Transcriptional Activation[3][13]

Table 2: Inhibitor Potency (IC₅₀) Determined Using H3 (1-25) Peptide Substrate

Target EnzymeInhibitorIC₅₀ (nM)Assay TypeReference
GLPCompound 4 (MS0124)13 ± 4Scintillation Proximity Assay[8]
G9aCompound 4 (MS0124)440 ± 63Scintillation Proximity Assay[8]
GLPCompound 174 ± 1Scintillation Proximity Assay[9]
G9aCompound 17259 ± 80Scintillation Proximity Assay[9]
SETD7(R)-PFI-22.0 ± 0.2Scintillation Proximity Assay[11]
SETD7(S)-PFI-2 (negative control)1000 ± 100Scintillation Proximity Assay[11]

Experimental Protocols for HMT Assays Using H3 (1-25) Peptide

A variety of assay formats can be used to measure the activity of HMTs with the H3 (1-25) peptide. The choice of method often depends on throughput requirements, available equipment, and the need to use radioactive materials.

Protocol 1: Radioisotope-Based Scintillation Proximity Assay (SPA)

This method is a robust, sensitive assay that measures the incorporation of a tritium-labeled methyl group from ³H-SAM onto a biotinylated H3 (1-25) peptide.[8][9][10]

Principle: When the ³H-methyl group is transferred to the biotinylated peptide, the peptide is captured by streptavidin-coated SPA beads. The proximity of the tritium to the scintillant within the beads generates a light signal that is quantifiable.

Key Reagents & Materials:

  • Purified HMT (e.g., G9a, SETD7).

  • Biotinylated Histone H3 (1-25) peptide.

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) and non-radioactive SAM.

  • Streptavidin-coated SPA beads.

  • Assay Buffer (e.g., 25 mM Potassium Phosphate pH 8.0, 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100).[8][10]

  • Stop Solution (e.g., 7.5 M Guanidine Hydrochloride).[10]

  • Microplates (384-well or 96-well).

  • Microplate scintillation counter.

Step-by-Step Procedure:

  • Reaction Preparation: In a microplate, prepare the reaction mixture. For a 10 µL final volume, combine the assay buffer, desired concentration of SAM (e.g., a mix of cold SAM and ³H-SAM), and the biotinylated H3 (1-25) peptide (e.g., 1-2 µM).[10][11] For inhibitor studies, add the compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the HMT to a final concentration determined by prior enzyme titration (e.g., 5 nM G9a or 20 nM SETD7).[10]

  • Incubation: Incubate the plate at room temperature (23°C) or 30°C for a set time (e.g., 20-60 minutes), ensuring the reaction is within the linear range.[8][9]

  • Reaction Termination: Stop the reaction by adding the Stop Solution.

  • Detection: Add a suspension of SPA beads to each well. Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.

  • Signal Measurement: Measure the signal using a microplate scintillation counter.

Protocol 2: Bioluminescent MTase-Glo™ Assay

This homogeneous "add-mix-measure" assay quantifies the formation of S-adenosyl-L-homocysteine (SAH), the common product of all HMT reactions.

Principle: In a coupled-enzyme reaction, SAH is converted to ADP, which is then used to generate ATP. The amount of ATP produced is detected using a luciferase/luciferin reaction, generating a light signal proportional to SAH concentration and thus HMT activity.[14]

Key Reagents & Materials:

  • Purified HMT.

  • Histone H3 (1-25) peptide.

  • SAM.

  • MTase-Glo™ Reagent and Detection Solution (Promega).[14]

  • Assay Buffer appropriate for the enzyme.

  • White, opaque microplates.

  • Plate-reading luminometer.

Step-by-Step Procedure:

  • Reaction Setup: In a white microplate, set up the HMT reaction in a final volume of 5-10 µL. Combine the assay buffer, H3 (1-25) peptide, and SAM. Add test compounds if screening for inhibitors.

  • Initiate Reaction: Add the HMT to start the reaction.

  • Incubation: Incubate for 30-60 minutes at the optimal temperature for the enzyme (e.g., 23°C or 30°C).[15][16]

  • First Detection Step: Add an equal volume of MTase-Glo™ Reagent to each well to stop the reaction and convert SAH to ADP. Incubate for 30 minutes at room temperature.

  • Second Detection Step: Add an equal volume of MTase-Glo™ Detection Solution to convert ADP to a luminescent signal. Incubate for another 30 minutes at room temperature.

  • Signal Measurement: Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to enzyme activity (more activity = more SAH = less signal).

Protocol 3: Fluorescence Polarization (FP) Transcreener® EPIGEN MT Assay

This is a non-radioactive, competitive immunoassay that detects SAH.

Principle: SAH produced by the HMT reaction is converted to AMP by coupling enzymes. A highly specific antibody for AMP is used, which binds to a fluorescently labeled AMP tracer, resulting in a high FP signal. AMP produced from the HMT reaction displaces the tracer from the antibody, causing a decrease in the FP signal.[17]

Key Reagents & Materials:

  • Purified HMT (e.g., G9a).

  • Histone H3 (1-25) peptide (e.g., 10 µM).[17]

  • SAM (e.g., 2 µM).[17]

  • Transcreener® EPIGEN MT Assay Kit (BellBrook Labs), including Stop Buffer and SAH Detection Mixture.

  • Low-volume black microplates.

  • Microplate reader capable of measuring fluorescence polarization.

Step-by-Step Procedure:

  • Reaction Setup: In a microplate, add the HMT enzyme in its buffer.

  • Initiate Reaction: Start the reaction by adding a mixture of the H3 (1-25) peptide and SAM. The final reaction volume is typically 15 µL.[17]

  • Incubation: Incubate the plate for 60-120 minutes at the optimal temperature (e.g., 30°C).[17]

  • Reaction Termination: Add Stop Buffer to each well.

  • Detection: Add the SAH Detection Mixture, which contains the coupling enzymes, antibody, and tracer.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Signal Measurement: Read the fluorescence polarization on a suitable plate reader. A decrease in mP (millipolarization) units indicates enzyme activity.

Visualization of Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and biological context for H3 (1-25) peptide methylation.

HMT_Assay_Workflow General Workflow for HMT Inhibition Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Assay Buffer, Substrates (H3 Peptide, SAM), & Inhibitor Dilutions mix Dispense Reagents & Inhibitor into Plate reagents->mix start Initiate with HMT Enzyme mix->start incubate Incubate at Optimal Temperature start->incubate stop_rxn Terminate Reaction (e.g., Stop Buffer) incubate->stop_rxn detect_reagent Add Detection Reagent (e.g., SPA beads, Antibody/Tracer) stop_rxn->detect_reagent detect_incubate Incubate for Signal Development detect_reagent->detect_incubate read Measure Signal (Luminescence, FP, etc.) detect_incubate->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: A generalized experimental workflow for an HMT inhibition assay.

Histone_Methylation_Pathway H3 (1-25) Peptide Methylation & Downstream Effects cluster_writers Methyltransferases ('Writers') cluster_marks Methylation Marks cluster_outcomes Functional Outcomes H3 Histone H3 (1-25) Peptide (Unmodified) G9a G9a / GLP H3->G9a K9 SETD7 SETD7 H3->SETD7 K4 H3K9me H3K9me1/me2 G9a->H3K9me SAH SAH G9a->SAH H3K4me H3K4me1 SETD7->H3K4me SETD7->SAH Repression Transcriptional Repression H3K9me->Repression Activation Transcriptional Activation H3K4me->Activation SAM SAM SAM->G9a SAM->SETD7

Caption: Simplified pathway of H3 (1-25) methylation by key HMTs.

Competitive_Inhibition Mechanism of Competitive Inhibition cluster_substrates Substrates HMT HMT Active Site Product Methylated H3 Peptide + SAH HMT->Product Catalyzes No_Reaction No Reaction HMT->No_Reaction Blocked by Inhibitor H3_peptide H3 (1-25) Peptide H3_peptide->HMT Binds SAM SAM (Cofactor) SAM->HMT Binds Inhibitor Competitive Inhibitor Inhibitor->HMT Competes for Binding Site

Caption: Logical diagram of an inhibitor competing with H3 (1-25) peptide.

References

A Technical Guide to the Synthesis and Purity of Histone H3 (1-25), Amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purity analysis of the human Histone H3 (1-25) peptide fragment, with the sequence H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys-Ala-Ala-NH2. This peptide is a critical tool for studying epigenetic modifications and the enzymes that regulate them.

Introduction

The N-terminal tail of Histone H3 is a hub for a multitude of post-translational modifications (PTMs) that play a central role in regulating chromatin structure and gene expression. The Histone H3 (1-25) fragment encompasses key residues that are subject to modifications such as methylation, acetylation, and phosphorylation. The synthesis of a pure, well-characterized version of this peptide is therefore essential for a wide range of research applications, including enzyme activity assays, inhibitor screening, and structural studies.

Synthesis of Histone H3 (1-25), Amide

The primary method for the chemical synthesis of this compound is Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

1. Resin Selection and Preparation:

  • Resin: Rink Amide resin is selected to generate the C-terminal amide upon cleavage.

  • Swelling: The resin is swelled in N,N-dimethylformamide (DMF) for at least 1 hour prior to the first coupling step.

2. Amino Acid Coupling Cycle:

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF. This is typically performed for 5-10 minutes and repeated once.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is pre-activated using a coupling reagent. A common activation solution consists of the Fmoc-amino acid, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a base like N,N-diisopropylethylamine (DIPEA) in DMF. This activated mixture is then added to the resin, and the coupling reaction proceeds for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence.

3. Cleavage and Deprotection:

  • Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. A standard cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water.

  • The peptide-resin is incubated in the cleavage cocktail for 2-3 hours at room temperature.

  • The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether and collected by centrifugation.

4. Purification:

  • The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Fmoc Solid-Phase Peptide Synthesis cluster_post_synthesis Post-Synthesis Processing Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Peptide-Resin Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product This compound Lyophilization->Final_Product

Synthesis and processing workflow for this compound.

Purity Analysis of this compound

Ensuring the high purity of the synthesized peptide is crucial for its use in downstream applications. The primary methods for assessing purity are RP-HPLC and mass spectrometry.

Experimental Protocol: Purity Analysis

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: A C18 analytical column is typically used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes) is employed to elute the peptide.

  • Detection: The peptide is detected by UV absorbance, typically at 214 nm and 280 nm.

  • Purity Assessment: The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally required for most research applications.

2. Mass Spectrometry (MS):

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

  • Analysis: The observed molecular weight should match the calculated theoretical molecular weight of this compound. This confirms the identity of the main peak observed in the HPLC chromatogram and helps to identify any impurities.

Purity Analysis Workflow

Purity_Analysis_Workflow cluster_analysis Purity and Identity Verification Crude_Peptide Crude Peptide RP_HPLC Analytical RP-HPLC Crude_Peptide->RP_HPLC Mass_Spec Mass Spectrometry (ESI or MALDI) Crude_Peptide->Mass_Spec Purity_Check Purity ≥ 95%? RP_HPLC->Purity_Check Identity_Check Correct Molecular Weight? Mass_Spec->Identity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Yes Repurify Further Purification Purity_Check->Repurify No Identity_Check->Pure_Product Yes Identity_Check->Repurify No

Workflow for the purity analysis of synthetic peptides.

Quantitative Data Summary

ParameterTypical ValueMethod of Determination
Purity ≥ 95%RP-HPLC
Molecular Weight (Theoretical) 2625.1 g/mol Calculation
Molecular Weight (Observed) 2625.1 ± 1 DaMass Spectrometry (ESI-MS or MALDI-TOF)
Appearance White to off-white lyophilized powderVisual Inspection
Solubility Soluble in waterEmpirical Testing

Signaling Pathways Involving Histone H3 (1-25)

The N-terminal tail of Histone H3 is a critical platform for integrating cellular signals that lead to changes in gene expression. Key modifications within the 1-25 region include:

  • Methylation and Acetylation of Lysine 4 (K4) and Lysine 9 (K9): These modifications are dynamically regulated by histone methyltransferases (HMTs) and histone acetyltransferases (HATs), and removed by histone demethylases (HDMs) and histone deacetylases (HDACs). The state of these modifications is a key determinant of whether a gene is active or repressed.

  • Phosphorylation of Serine 10 (S10): This modification is often linked to gene activation and is catalyzed by kinases, such as those in the mitogen-activated protein kinase (MAPK) signaling pathway.

Histone_H3_Signaling cluster_pathway Regulation of Gene Expression via Histone H3 N-Terminal Tail Signal External Signal (e.g., Growth Factor, Stress) MAPK_Pathway MAPK Signaling Pathway Signal->MAPK_Pathway Kinase Kinase (e.g., MSK1/2) MAPK_Pathway->Kinase H3_Tail Histone H3 (1-25) Tail Kinase->H3_Tail phosphorylates HATs Histone Acetyltransferases (HATs) HATs->H3_Tail acetylates HDACs Histone Deacetylases (HDACs) Acetylation K9/K14 Acetylation HDACs->Acetylation deacetylates HMTs Histone Methyltransferases (HMTs) HMTs->H3_Tail methylates HDMs Histone Demethylases (HDMs) Methylation K4/K9 Methylation HDMs->Methylation demethylates Phosphorylation S10 Phosphorylation H3_Tail->Phosphorylation H3_Tail->Acetylation H3_Tail->Methylation Gene_Activation Gene Activation Phosphorylation->Gene_Activation Acetylation->Gene_Activation Methylation->Gene_Activation H3K4me Gene_Repression Gene Repression Methylation->Gene_Repression H3K9me

Signaling pathways modulating Histone H3 (1-25) and gene expression.

Conclusion

The successful synthesis and rigorous purity assessment of this compound are fundamental for advancing our understanding of epigenetic regulation. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers in this field, enabling the production of high-quality peptide reagents for a variety of experimental needs. The ability to study the intricate signaling pathways that converge on this critical histone tail fragment will continue to be a driving force in the development of novel therapeutic strategies targeting epigenetic mechanisms.

A Technical Guide to Histone H3 (1-25), Amide: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: In the field of epigenetics, the post-translational modifications (PTMs) of histones are a primary mechanism for regulating chromatin structure and gene expression. The N-terminal tails of core histones, particularly Histone H3, are hotspots for a diverse array of these modifications, including methylation, acetylation, and phosphorylation. The specific patterns of these PTMs constitute a "histone code" that is interpreted by various cellular proteins to enact downstream biological effects. The synthetic peptide Histone H3 (1-25), amide, serves as a crucial tool for researchers, providing a specific and unmodified substrate to study the enzymes that write, read, and erase these epigenetic marks. This guide offers an in-depth overview of its properties, common experimental applications, and the methodologies involved.

Core Physicochemical Properties

This compound is a synthetic peptide corresponding to the first 25 amino acids of the N-terminal tail of human Histone H3, with a C-terminal amide group. The initial methionine, typically cleaved post-translationally in vivo, is absent, and the sequence begins with alanine, corresponding to residue 2 of the canonical protein[1][2]. Its fundamental properties are summarized below.

PropertyValueReferences
Amino Acid Sequence Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Thr-Lys-Ala-Ala-NH₂[3][4][5]
Molecular Formula C₁₁₀H₂₀₂N₄₂O₃₂[3][4][5][6]
Molecular Weight 2625.1 g/mol [3][4][6][7]
Appearance Lyophilized solid[1][5]
Purity Typically ≥95%[1]
Solubility Soluble in water (e.g., 1 mg/mL)[1][8]
Storage Conditions Store at -20°C[8]

Synthesis and Quality Control

The production of high-purity this compound is essential for reliable and reproducible experimental results. The standard method for its creation is chemical synthesis.

Synthesis Methodology

Total chemical synthesis is the preferred method for producing histone peptides with or without specific PTMs. The most common technique is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) , which allows for the sequential addition of amino acids to build the full-length peptide on a solid resin support[9][10]. Following assembly, the peptide is cleaved from the resin and deprotected, then purified to homogeneity.

Synthesis and Purification Workflow

The general workflow for producing the peptide is outlined below. Quality control steps, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation, are critical.

G cluster_synthesis Synthesis & Purification spps Fmoc Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin & Side-Chain Deprotection spps->cleavage crude Crude Peptide Product cleavage->crude hplc Purification by Reverse-Phase HPLC crude->hplc pure Pure this compound hplc->pure qc Quality Control (Mass Spectrometry, HPLC) pure->qc

Caption: General workflow for the chemical synthesis and purification of this compound.

Biological Significance and Applications

The H3 (1-25) peptide is a versatile tool for dissecting epigenetic mechanisms. Its primary application is as a substrate for histone-modifying enzymes.

  • Substrate for "Writer" Enzymes: The peptide is used in biochemical assays to study the activity and specificity of enzymes that add modifications. It is a known efficient substrate for histone methyltransferases (HMTs) like G9a[1][6][8]. It is also used to study histone acetyltransferases (HATs) and kinases.

  • Investigating PTM Crosstalk: The defined sequence allows researchers to investigate how one modification may influence the addition or removal of another on the same tail.

  • "Reader" Protein Interaction Studies: When synthesized with specific modifications (e.g., H3K4me3), the peptide can be used in pulldown assays to identify and characterize "reader" proteins that bind to these epigenetic marks and mediate downstream signaling[11].

The diagram below illustrates the central role of the H3 tail in the "writer-reader" paradigm of epigenetic regulation.

Caption: The "Writer-Reader" model of epigenetic signaling involving the Histone H3 tail.

Key Experimental Protocols

The following sections detail common experimental procedures involving histone peptides.

Protocol: Acid Extraction of Core Histones from Cultured Cells

This protocol is a foundational step for analyzing endogenous histone modifications via mass spectrometry or Western blotting.

  • Cell Harvesting: Harvest suspension cells by centrifugation or adherent cells by scraping. Wash the cell pellet with ice-cold PBS supplemented with protease inhibitors.

  • Lysis & Nuclear Isolation: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., NETN buffer) and incubate on ice. This swells the cells and releases the nuclei[12].

  • Acid Extraction: Pellet the nuclei by centrifugation. Resuspend the nuclear pellet in 0.2 M HCl or 0.4 M H₂SO₄ and incubate with rotation for several hours or overnight at 4°C to extract the basic histone proteins[12][13].

  • Protein Precipitation: Clarify the extract by high-speed centrifugation. Add trichloroacetic acid (TCA) to the supernatant to a final concentration of ~33% to precipitate the histones[14].

  • Washing and Solubilization: Pellet the precipitated histones, wash with ice-cold acetone to remove residual acid, and air-dry the pellet. Resuspend the purified histones in sterile water or a suitable buffer[13].

  • Quantification: Determine the protein concentration using a Bradford or similar protein assay.

Protocol: Bottom-Up Mass Spectrometry Workflow for PTM Analysis

This workflow is a powerful method for identifying and quantifying specific histone modifications. Chemical derivatization is used to neutralize the positive charge on lysine side chains, preventing trypsin from cleaving at these sites and generating peptides of a suitable length for analysis.

G cluster_ms Bottom-Up Proteomics Workflow extract 1. Purified Histones (from Acid Extraction) prop1 2. Propionylation (Protects Lysine side chains) extract->prop1 digest 3. Trypsin Digestion (Cleaves at Arginine) prop1->digest prop2 4. Second Propionylation (Caps new N-termini) digest->prop2 lcms 5. nLC-MS/MS Analysis prop2->lcms data 6. Data Analysis (PTM Identification & Quantification) lcms->data

Caption: Workflow for histone PTM analysis using bottom-up mass spectrometry with propionylation.

Methodology:

  • Initial Derivatization: Solubilize purified histones (from Protocol 4.1) in a buffer like 50 mM ammonium bicarbonate. Add propionic anhydride to derivatize the ε-amino groups of lysine residues[14].

  • Enzymatic Digestion: Digest the propionylated histones with trypsin. Since lysines are blocked, trypsin will cleave only at the C-terminal side of arginine residues, yielding larger, more informative peptides[14][15].

  • Second Derivatization: After digestion, perform a second round of propionylation to cap the newly created peptide N-termini. This improves their retention on reverse-phase chromatography columns[14].

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for sequence identification and localization of PTMs[14][16].

Protocol: Peptide Pulldown Assay for Reader Protein Identification

This method identifies proteins that bind to specific histone modifications. It requires a synthetic histone peptide containing the PTM of interest and a tag (like biotin) for immobilization.

G cluster_pulldown Peptide Pulldown Workflow peptide 1. Biotinylated H3 Peptide (with specific PTM) beads 2. Immobilize on Streptavidin-coated Beads peptide->beads extract 3. Incubate with Nuclear Protein Extract beads->extract wash 4. Wash to Remove Non-specific Binders extract->wash elute 5. Elute Bound Proteins ("Readers") wash->elute identify 6. Protein Identification (by LC-MS/MS) elute->identify

Caption: Workflow for identifying reader proteins using a modified histone peptide pulldown assay.

Methodology:

  • Peptide Immobilization: Incubate a biotinylated, modified histone peptide with streptavidin-coated magnetic or agarose beads to immobilize it[11].

  • Binding: Add nuclear protein extract to the peptide-bead slurry and incubate at 4°C to allow reader proteins to bind to the modified peptide[11].

  • Washing: Pellet the beads and wash multiple times with an ice-cold wash buffer to remove proteins that are not specifically bound to the peptide[11].

  • Elution: Elute the specifically bound proteins from the beads using a high-salt buffer, a low-pH solution, or by boiling in SDS-PAGE loading buffer.

  • Identification: Identify the eluted proteins by separating them on an SDS-PAGE gel followed by in-gel digestion and mass spectrometry, or by direct LC-MS/MS analysis of the eluate[11].

References

The Role of Histone H3 (1-25) Amide in Chromatin Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of Histone H3 is a critical hub for post-translational modifications (PTMs) that orchestrate the complex regulatory landscape of chromatin. The synthetic peptide, Histone H3 (1-25) amide, which mimics this vital region, has emerged as an indispensable tool for dissecting the mechanisms of chromatin-modifying enzymes and for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the applications of Histone H3 (1-25) amide in chromatin biology, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Introduction to Histone H3 (1-25) Amide

Histone H3 (1-25) amide is a synthetic peptide corresponding to the first 25 amino acids of the human histone H3 protein, with an amidated C-terminus. Its sequence is ARTKQTARKSTGGKAPRKQLATKAA-NH2. This peptide encompasses numerous key lysine (K), arginine (R), and serine (S) residues that are targets for a variety of post-translational modifications, including methylation, acetylation, and phosphorylation.[1] These modifications act as a "histone code," recruiting effector proteins that modulate chromatin structure and gene expression. The use of this peptide allows for precise and controlled in vitro studies of the enzymes that "write," "erase," and "read" these histone marks.

Applications in Studying Chromatin-Modifying Enzymes

Histone H3 (1-25) amide is a versatile substrate for a range of chromatin-modifying enzymes, facilitating detailed kinetic studies and inhibitor screening.

Histone Methyltransferases (HMTs)

The peptide is a well-established substrate for HMTs, particularly the lysine methyltransferase G9a, which is a key enzyme in establishing repressive H3K9 methylation marks.[2][3] It has been demonstrated to be a more efficient substrate for G9a than both the full-length histone H3 and other peptide fragments.[2]

Histone Acetyltransferases (HATs)

HATs, such as p300/CBP, catalyze the acetylation of lysine residues, a mark generally associated with transcriptional activation. Histone H3 (1-25) amide serves as a substrate in various HAT activity assays to screen for inhibitors and to study the substrate specificity of these enzymes.[4][5]

Histone Deacetylases (HDACs)

For HDAC assays, an acetylated version of the Histone H3 (1-25) amide peptide is used as a substrate. HDACs remove acetyl groups from lysine residues, and the deacetylation of the peptide can be monitored to determine enzyme activity and the potency of inhibitors.[6][7]

Quantitative Data for Histone H3 (1-25) Amide Interactions

The following tables summarize key quantitative data for the interaction of Histone H3 (1-25) amide and its modified forms with various chromatin-associated proteins.

Table 1: Enzyme Kinetic Parameters for Histone H3 (1-25) Amide Substrate

EnzymeSubstrateKm (µM)kcat (h-1)kcat/Km (M-1s-1)Reference(s)
G9a (murine)Histone H3 (1-25)0.9882.7 x 104[3][8]
G9a-GLP heterodimerHistone H3 (1-20)~1.5~33 min-1-[1]
G9a homodimerHistone H3 (1-20)~1.5~33 min-1-[1]
GLP homodimerHistone H3 (1-20)~1.5~14 min-1-[1]
SETD7Histone H3 (1-11)160 ± 200.003 ± 0.0002 s-119[9]
SETD7Histone H3 (1-39)7.9 ± 1.10.008 ± 0.0003 s-11000[9]
PRMT1 (rat)Ac-Histone H4 (1-21)1.1 ± 0.20.49 ± 0.02 min-17.4 x 103[10]

Note: Data for PRMT1 is with a Histone H4 peptide, as specific data for H3 (1-25) was not available. This provides a comparative context for arginine methyltransferase activity.

Table 2: IC50 Values of Inhibitors Determined Using Histone H3 Peptides

InhibitorTarget EnzymeSubstrateIC50Reference(s)
(R)-PFI-2SETD7Biotinylated Histone H3 (1-25)2.0 ± 0.2 nM[11]
Compound 12p300Histone H3 (1-21)0.62 µM[4]
Compound 29p300Histone H3 (1-21)1.4 µM[12]
C646p300-0.16 µM[13]
A-485p300-9.8 nM[14]
Spinosinep300-0.69 µM[13]
Palmatinep300-1.05 µM[13]
Venenatinep300-0.58 µM[13]
Taxodionep300-4.85 µM[13]
SAHAHDAC1Boc-Lys(Ac)-AMC374 nM[7]
EntinostatHDAC1, 2, 3-Varies by isoform[15]
Valproic AcidClass I and IIa HDACs-Varies by isoform

Note: Substrate not always specified in all references for IC50 values.

Table 3: Dissociation Constants (Kd) for Bromodomain-Peptide Interactions

BromodomainPeptideKd (µM)Reference(s)
BRD4 (BD1)H4K5acK8ac (1-14)1.2[2]
BRD4 (BD1)H4Kac4 (1-16)23[16]
BRD4 (BD2)H4Kac4 (1-16)125[16]
Brdt (BD1)H4 tetra-acetylated~28.0[17]
Pb1 (BD5)H3K14acHigh Affinity[18]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful application of Histone H3 (1-25) amide in research. Below are representative protocols for key assays.

Histone Acetyltransferase (HAT) Activity Assay (Non-Radioactive, Fluorescence-Based)

This protocol describes a coupled-enzyme assay to measure HAT activity by detecting the production of Coenzyme A (CoA).

Materials:

  • Histone H3 (1-25) amide peptide

  • Recombinant HAT enzyme (e.g., p300)

  • Acetyl-CoA

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Developer solution containing an enzyme that utilizes CoA to produce a fluorescent product

  • Fluorescent probe

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Reconstitute peptides, enzymes, and other reagents as per the manufacturer's instructions and prepare serial dilutions of HAT inhibitors if screening.

  • Reaction Setup: In a 96-well plate, add 50 µL of a reaction mixture containing HAT Assay Buffer, Histone H3 (1-25) amide peptide (e.g., 10 µM), and the HAT enzyme (e.g., 50 nM). Add test compounds or vehicle control.

  • Initiate Reaction: Start the reaction by adding Acetyl-CoA (e.g., 10 µM).

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Develop Signal: Add the developer solution and fluorescent probe according to the kit's instructions. This step typically involves an enzymatic reaction that converts a non-fluorescent substrate to a fluorescent product in the presence of CoA.

  • Read Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[5]

  • Data Analysis: Calculate HAT activity based on the rate of fluorescence increase, and determine IC50 values for inhibitors by plotting activity versus inhibitor concentration.

HAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents (H3 Peptide, HAT Enzyme, Acetyl-CoA, Buffers) Mix Combine Reagents and Inhibitors in 96-well Plate Reagents->Mix Inhibitors Prepare Inhibitor Dilutions Inhibitors->Mix Incubate Incubate at 30°C Mix->Incubate Develop Add Developer & Fluorescent Probe Incubate->Develop Read Measure Fluorescence Develop->Read Analyze Calculate Activity & IC50 Values Read->Analyze HDAC_Signaling_Pathway HATs HATs (e.g., p300/CBP) Acetylated_H3 Acetylated Histone H3 (H3Kac) HATs->Acetylated_H3 Acetylation HDACs HDACs (e.g., HDAC1) Histone_H3_Tail Histone H3 Tail (Lysine) HDACs->Histone_H3_Tail Deacetylation Acetyl-CoA Acetyl-CoA Acetyl-CoA->HATs Histone_H3_Tail->HATs Gene_Repression Gene Repression Histone_H3_Tail->Gene_Repression Acetylated_H3->HDACs Bromodomain_Proteins Bromodomain Proteins (e.g., BRD4) Acetylated_H3->Bromodomain_Proteins Binding Chromatin_Remodeling Chromatin_Remodeling Bromodomain_Proteins->Chromatin_Remodeling Recruitment Gene_Activation Gene Activation Chromatin_Remodeling->Gene_Activation Drug_Discovery_Workflow Start Target Identification (e.g., HAT, HDAC, HMT) Assay_Dev Assay Development (using H3 (1-25) peptide) Start->Assay_Dev HTS High-Throughput Screening (Compound Library) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->HTS Inactive Compounds Hit_Val Hit Validation (Dose-Response, Orthogonal Assays) Hit_ID->Hit_Val Active Compounds Lead_Opt Lead Optimization (SAR Studies) Hit_Val->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

A Technical Guide to the Discovery and Application of Histone H3 (1-25) as a Histone Methyltransferase Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of histone H3 is a critical hub for post-translational modifications that orchestrate chromatin structure and gene expression. The discovery that short peptides, particularly the 1-25 amino acid sequence of histone H3, can serve as efficient substrates for histone methyltransferases (HMTs) has revolutionized the study of these enzymes. This guide provides an in-depth overview of the key findings, experimental methodologies, and quantitative data that established H3 (1-25) as a cornerstone tool in epigenetics research and drug discovery.

Key Histone Methyltransferases (HMTs) and Their Substrate Specificity within H3 (1-25)

The H3 (1-25) peptide encompasses several key lysine (K) and arginine (R) residues that are targets for various HMTs. Its utility stems from its ability to act as a substrate for multiple important enzymes, enabling detailed biochemical and kinetic characterization.

  • G9a (EHMT2) and GLP (EHMT1): These enzymes are the primary HMTs responsible for mono- and di-methylation of Lysine 9 (H3K9) in euchromatin, a mark associated with transcriptional repression.[1][2][3] The H3 (1-25) peptide is an efficient substrate for G9a, often more so than full-length histone H3.[4][5]

  • SUV39H1: This HMT is a key player in forming heterochromatin, catalyzing the di- and tri-methylation of H3K9.[6][7][8] The presence of H3K9me3 creates binding sites for Heterochromatin Protein 1 (HP1), leading to chromatin compaction and gene silencing.[9] H3 peptides are standard substrates for in vitro SUV39H1 activity assays.[10]

  • SETD7 (SET9): This enzyme mono-methylates Lysine 4 of histone H3 (H3K4), a modification generally linked to transcriptional activation.[11] Assays for SETD7 frequently utilize the H3 (1-25) peptide to monitor its methyltransferase activity.[12][13]

  • PRMT6: This protein arginine methyltransferase asymmetrically di-methylates Arginine 2 of histone H3 (H3R2me2a).[14][15] This modification is antagonistic to H3K4 methylation and is associated with transcriptional repression.[14][16]

Quantitative Analysis of HMT Activity Using H3 Peptides

The use of H3 (1-25) and similar peptides has enabled precise quantification of enzyme kinetics and inhibitor potency. Below are tables summarizing key data from foundational studies.

Table 1: Enzyme Kinetic Parameters with Histone H3 Peptides

Enzyme Substrate Km (SAM) Km (Peptide) Reference

| SUV39H2 | H3 (1-21) Peptide | 0.20 ± 0.05 µM | 6.8 ± 1.5 µM |[17] |

Table 2: Inhibitor Potency (IC50) Determined with H3 (1-25) Peptide

Enzyme Inhibitor Substrate IC50 Reference
SETD7 (R)-PFI-2 H3 (1-25) Peptide 2.0 ± 0.2 nM [13]
SETD7 (S)-PFI-2 (inactive enantiomer) H3 (1-25) Peptide 1.0 ± 0.1 µM [13]

| G9a | BIX01294 | H3 (1-21) Peptide | 1.9 ± 0.2 µM |[17] |

Core Experimental Methodologies

The characterization of H3 (1-25) as an HMT substrate relies on robust in vitro assays. The following protocols represent common methods used in the field.

Protocol 1: Radioactive Filter Binding Assay

This classic method measures the incorporation of a tritium-labeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) onto the histone peptide substrate.

  • Reaction Setup: Prepare a reaction mixture in a final volume of 20-50 µL. The mixture typically contains:

    • Buffer: 50 mM Tris-HCl (pH 8.0 - 8.5).

    • Cofactor: 1 µCi ³H-SAM.

    • Substrate: 1-5 µg of H3 (1-25) peptide.[18]

    • Enzyme: 1-2 µL of purified HMT or bacterial extract containing the expressed enzyme.[18]

    • Other components: DTT (e.g., 4 mM), MgCl₂ (e.g., 2.5 mM).[19]

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.[19][20]

  • Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash the filter paper three times for 5 minutes each in a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.

  • Detection: Place the dried filter paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.[21]

  • Analysis (Optional): To visualize the methylated product, stop the reaction by adding SDS-PAGE loading buffer, run the sample on an SDS-PAGE gel, and detect the ³H signal by fluorography.[18]

Protocol 2: Scintillation Proximity Assay (SPA)

This homogeneous, high-throughput assay is commonly used for inhibitor screening. It relies on a biotinylated peptide substrate that, when methylated, is brought into close proximity with a streptavidin-coated scintillant bead, generating a light signal.

  • Reaction Setup: In a 384-well plate, set up a reaction mixture containing:

    • Buffer: e.g., 25 mM potassium phosphate (pH 8.0), 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100 for G9a.[12]

    • Enzyme: 5 nM G9a or 20 nM SETD7.[12]

    • Substrate: 1-2 µM biotinylated H3 (1-25) peptide.[12]

    • Cofactor: A mixture of unlabeled SAM and ³H-SAM (e.g., final concentration of 2 µM for SETD7 assay).[13]

    • Inhibitor: Test compounds dissolved in DMSO.

  • Incubation: Incubate at room temperature for a defined period (e.g., 30 minutes).

  • Detection: Add streptavidin-coated PVT SPA beads to stop the reaction and capture the biotinylated peptide.

  • Signal Reading: After bead settling, read the plate on a microplate scintillation counter. Only beads in close proximity to the incorporated ³H-methyl group will generate a signal.

Protocol 3: ELISA-Based Chemiluminescent Assay

This method uses antibodies to detect the specific methylation mark on an immobilized peptide substrate.

  • Coating: Coat a 96-well plate with an antibody that captures the histone H3 peptide.[22]

  • HMT Reaction: In a separate tube, perform the HMT reaction with the H3 (1-25) peptide, unlabeled SAM, and the HMT of interest.

  • Capture: Add the reaction mixture to the coated wells and incubate to allow the capture of the peptide substrate.

  • Detection:

    • Add a primary antibody specific to the methylation mark of interest (e.g., anti-H3K9me2).[22]

    • Wash away the unbound primary antibody.

    • Add an HRP-conjugated secondary antibody.[22]

    • Wash away the unbound secondary antibody.

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.[22]

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz illustrate the experimental logic and biological consequences of H3 (1-25) methylation.

HMT_Assay_Workflow prep Reagent Preparation (Enzyme, Peptide, SAM, Buffer) mix Reaction Incubation (Enzyme + Substrates) prep->mix Combine stop Reaction Termination (e.g., Add beads, Spot on filter) mix->stop Time Point detect Signal Detection (Scintillation, Luminescence) stop->detect Process analyze Data Analysis (Calculate IC50 / Km) detect->analyze

General workflow for an in vitro HMT activity assay.

H3K9_Methylation_Pathway HMT HMT (G9a/SUV39H1) H3K9me H3K9me2/3 HMT->H3K9me Methylates H3K9 Histone H3 (K9) HP1 HP1 Reader Protein H3K9me->HP1 Recruits Chromatin Chromatin Compaction HP1->Chromatin Induces Silencing Transcriptional Silencing Chromatin->Silencing Leads to

H3K9 methylation pathway leading to gene silencing.

PTM_Crosstalk PRMT6 PRMT6 H3R2 H3R2me2a (Repression) PRMT6->H3R2 Writes MLL MLL Complex H3K4 H3K4me3 (Activation) MLL->H3K4 Writes H3R2->MLL Inhibits Activity H3K4->PRMT6 Inhibits Activity H3 H3 Tail

Antagonistic crosstalk between H3R2 and H3K4 methylation.

References

Methodological & Application

Application Notes: Utilizing Histone H3 (1-25), amide for Histone Methyltransferase (HMT) Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The N-terminal tail of Histone H3 is a critical hub for post-translational modifications (PTMs) that orchestrate chromatin structure and gene expression. The peptide Histone H3 (1-25), amide (Sequence: ARTKQTARKSTGGKAPRKQLATKAA-NH2), represents a key fragment of this tail, encompassing several lysine (K) residues (K4, K9, K18, K23) that are targets for methylation.[1] Due to its biological relevance, this peptide is an invaluable tool for the in vitro study of Histone Methyltransferases (HMTs), the enzymes responsible for catalyzing these methylation events. It serves as an efficient substrate for several prominent HMTs, including G9a (EHMT2) and SUV39H1, making it a cornerstone reagent for biochemical assay development, high-throughput screening (HTS) of inhibitors, and mechanistic studies.[2][3] Notably, for the HMT G9a, the H3 (1-25) peptide is a more efficient substrate than both the full-length histone H3 protein and other peptide fragments like H3 (15-39).[1]

These application notes provide an overview of the use of this compound in various HMT assay formats, including quantitative data and detailed experimental protocols for researchers in epigenetics and drug development.

Data Presentation: Quantitative Assay Parameters

The following tables summarize typical concentrations and key quantitative data derived from HMT assays utilizing Histone H3 (1-25) or similar N-terminal peptides. These values serve as a reference for assay design and data interpretation.

Table 1: Typical Reagent Concentrations in HMT Assays

ComponentEnzymeConcentration RangeAssay TypeSource
Substrate G9a5 µM - 15 µMEnzyme-coupled SAH detection[3]
SUV39H15 µMRadioactive (HotSpot)[4][5]
SUV39H10.072 µMRadiometric[6]
Enzyme G9a25 nMEnzyme-coupled SAH detection[3]
SUV39H110 nMScintillation-based[7]
SUV39H1100 nM - 356 nMRadioactive (HotSpot)[4]
Cofactor (SAM) G9a16 µMEnzyme-coupled SAH detection[3]
SUV39H11.4 µM (³H-SAM)Scintillation-based[7]
SUV39H11 µM (³H-SAM)Radioactive (HotSpot)[4]
SUV39H11.22 µCi (³H-AdoMet)Radiometric[6]

Table 2: IC₅₀ Values of Reference Inhibitors

InhibitorTarget EnzymeIC₅₀ ValueAssay TypeSource
UNC0224 (Compound 10)G9a~5-fold more potent than BIX01294ECSD and CLOT[3]
BIX01294G9a2.2 µMRadioactive (HotSpot)[5]
ChaetocinSUV39H10.17 µMRadiometric[6]
S-adenosylhomocysteine (SAH)G9a13.9 µMRadioactive (HotSpot)[5]

Visualizations: Workflows and Pathways

HMT_Assay_Workflow cluster_reactants Reaction Components cluster_products Reaction Products Enzyme HMT Enzyme (e.g., G9a, SUV39H1) Incubation Enzymatic Reaction (Incubate at RT or 37°C) Enzyme->Incubation Substrate This compound Substrate->Incubation Cofactor SAM (S-adenosylmethionine) Cofactor->Incubation Product Methylated H3 (1-25) Incubation->Product Byproduct SAH (S-adenosylhomocysteine) Incubation->Byproduct Detection Detection & Quantification Product->Detection Byproduct->Detection

Detection_Methods cluster_product Detecting the Methylated Peptide cluster_byproduct Detecting the SAH Byproduct Start HMT Reaction Products Radio Radioactive Label Transfer (from ³H-SAM) Start->Radio Antibody Antibody-Based Detection Start->Antibody Coupled Coupled Enzyme Assays Start->Coupled Filter Filter Radio->Filter Filter Binding Assay (e.g., P81 paper) ELISA ELISA Antibody->ELISA ELISA / Chemiluminescence Alpha Alpha Antibody->Alpha AlphaLISA Transcreener Transcreener Coupled->Transcreener Transcreener® (FP) MTaseGlo MTaseGlo Coupled->MTaseGlo MTase-Glo™ (Luminescence)

H3K9_Methylation_Pathway H3K9 Histone H3 (Unmodified K9) H3K9me H3K9me2 / H3K9me3 H3K9->H3K9me G9a / SUV39H1 (+ SAM) HP1 HP1 Binding H3K9me->HP1 Recognition by Chromodomain Chromatin Heterochromatin Formation HP1->Chromatin Silencing Transcriptional Silencing Chromatin->Silencing

Experimental Protocols

Here we provide detailed methodologies for three common HMT assay formats using this compound as a substrate.

Protocol 1: Radioactive Filter Binding Assay (Scintillation-Based)

This protocol is a classic method for measuring HMT activity by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to the peptide substrate.

1. Materials and Reagents:

  • HMT Enzyme: Purified G9a or SUV39H1.

  • Substrate: this compound peptide.

  • Cofactor: ³H-SAM (e.g., Perkin Elmer).

  • HMT Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 5 mM DTT.

  • Stop Solution: N/A for this method.

  • Wash Buffer: 50 mM Sodium Carbonate (pH 9.0).

  • Equipment: P81 phosphocellulose filter paper/discs, vacuum manifold, scintillation vials, scintillation fluid, liquid scintillation counter.

2. Procedure:

  • Reaction Setup: Prepare a master mix of HMT Assay Buffer, HMT enzyme (e.g., 10-100 nM final concentration), and Histone H3 (1-25) substrate (e.g., 5-10 µM final concentration). For inhibitor screening, pre-incubate the enzyme with the compound for 15-30 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding ³H-SAM to a final concentration of 1-2 µM. The final reaction volume is typically 20-50 µL.

  • Incubation: Incubate the reaction at room temperature or 30°C for 30-120 minutes. Monitor the reaction progress to ensure it remains within the linear range.[7]

  • Stop and Capture: Spot the entire reaction volume onto a P81 phosphocellulose filter disc. The peptide, being positively charged, will bind to the negatively charged paper.

  • Washing: Allow the spots to air dry completely. Place the filter paper in a beaker and wash 3-4 times with 50 mM Sodium Carbonate buffer for 5 minutes each wash to remove unincorporated ³H-SAM.

  • Quantification: After the final wash, rinse the filter paper with acetone and let it air dry. Place the filter disc into a scintillation vial, add 4-5 mL of scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

Protocol 2: Chemiluminescent (ELISA-based) Assay

This protocol uses an antibody specific to the methylated lysine residue (e.g., anti-H3K9me2) for detection in a 96-well plate format, offering a non-radioactive, high-throughput alternative.

1. Materials and Reagents:

  • HMT Enzyme: Purified G9a or SUV39H1.

  • Substrate: Biotinylated this compound.

  • Cofactor: S-adenosylmethionine (SAM), cold.

  • HMT Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

  • Primary Antibody: Rabbit anti-di-methyl K9 H3 antibody.

  • Secondary Antibody: Anti-Rabbit-IgG HRP-conjugated antibody.

  • Detection Reagent: Chemiluminescent HRP substrate (e.g., ECL).

  • Plate: Streptavidin-coated 96-well plate.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: PBST with 2% BSA.

2. Procedure:

  • Substrate Coating: Add 50 µL of biotinylated H3 (1-25) peptide (1-2 µM in HMT buffer) to each well of a streptavidin-coated plate. Incubate for 1 hour at room temperature. Wash wells 3 times with PBST.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding. Wash 3 times with PBST.

  • Enzymatic Reaction: Prepare the HMT reaction mix containing HMT Assay Buffer, HMT enzyme (e.g., 25-100 nM), and SAM (e.g., 20 µM). Add 50 µL of this mix to each well. For inhibitor studies, add compounds to the wells before the enzyme mix.

  • Incubation: Cover the plate and incubate at 37°C for 60-90 minutes.

  • Antibody Incubation: Stop the reaction by washing the wells 4 times with PBST. Add 100 µL of the primary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash wells 4 times with PBST. Add 100 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash wells 5 times with PBST. Add 100 µL of the chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.[8][9]

Protocol 3: Bioluminescent Assay for SAH Detection (MTase-Glo™)

This protocol measures HMT activity by quantifying the production of the universal byproduct S-adenosylhomocysteine (SAH), which is converted to ATP in a coupled-enzyme reaction, ultimately driving a luciferase-luciferin reaction.[10]

1. Materials and Reagents:

  • HMT Enzyme: Purified G9a or other HMT.

  • Substrate: this compound.

  • Cofactor: S-adenosylmethionine (SAM), cold.

  • Assay Kit: MTase-Glo™ Methyltransferase Assay Kit (Promega), which includes MTase-Glo™ Reagent and MTase-Glo™ Detection Solution.

  • Plate: White, opaque 96- or 384-well assay plate.

2. Procedure:

  • Reaction Setup: In a well of a white assay plate, combine the HMT enzyme, Histone H3 (1-25) substrate, and any potential inhibitors in buffer. The total volume should be low (e.g., 5-10 µL).

  • Initiate Reaction: Start the HMT reaction by adding SAM.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • SAH Detection (Step 1): Add an equal volume of MTase-Glo™ Reagent to each well. This reagent stops the HMT reaction and simultaneously converts the generated SAH into ADP. Incubate for 30 minutes at room temperature.

  • ATP Detection (Step 2): Add an equal volume of MTase-Glo™ Detection Solution to each well. This solution contains luciferase and luciferin, which will react with the ATP generated in the previous step to produce a light signal.

  • Quantification: Incubate for another 30 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader. The light output is directly proportional to the amount of SAH produced and thus to the HMT activity.[10][11]

References

Application Note: A Comprehensive Protocol for the G9a Histone Methyltransferase Assay Using H3 (1-25) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction G9a, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), is a key enzyme that catalyzes the mono- and di-methylation of lysine 9 on histone H3 (H3K9).[1][2] This epigenetic modification, H3K9me2, is a hallmark of transcriptional repression and is crucial for various cellular processes, including cell proliferation, differentiation, and development.[3][4] Dysregulation of G9a is implicated in numerous diseases, particularly in cancer, where its overexpression often leads to the silencing of tumor suppressor genes.[2][4] Consequently, G9a has emerged as a significant therapeutic target, necessitating robust and reliable assays for screening and characterizing its inhibitors. This document provides a detailed protocol for a G9a methyltransferase assay using the N-terminal histone H3 (1-25) peptide as a substrate, suitable for both enzyme activity measurement and high-throughput screening (HTS) applications.

G9a Signaling Pathway Context

G9a-mediated methylation of H3K9 is a critical step in gene silencing. The enzyme utilizes S-adenosylmethionine (SAM) as a methyl donor. The resulting H3K9me2 mark on chromatin serves as a binding site for reader proteins like Heterochromatin Protein 1 (HP1), leading to chromatin compaction and transcriptional repression.[4] One of the key downstream effects of G9a activity in cancer is the silencing of tumor suppressor genes. For instance, G9a can suppress the expression of LATS2, a core kinase in the Hippo signaling pathway, thereby promoting oncogenic activity.[3]

G9a_Signaling_Pathway cluster_0 Nucleus G9a G9a (EHMT2) SAH SAH G9a->SAH Releases H3K9me2 H3K9me2 G9a->H3K9me2 Catalyzes SAM SAM (Methyl Donor) SAM->G9a H3K9 Histone H3 (at Lysine 9) H3K9->G9a Repression Transcriptional Repression H3K9me2->Repression TSG Tumor Suppressor Genes (e.g., LATS2) Repression->TSG Silences Oncogenesis Promotes Oncogenesis Repression->Oncogenesis Leads to Hippo Hippo Pathway Dysregulation TSG->Hippo Regulates Hippo->Oncogenesis Suppresses

Figure 1: G9a signaling pathway leading to transcriptional repression.

Assay Principle

The assay quantifies the enzymatic activity of G9a by measuring the production of S-adenosylhomocysteine (SAH), a universal by-product of methyltransferase reactions.[5] The protocol outlined here is based on a bioluminescent detection method (e.g., MTase-Glo™), which offers high sensitivity and a broad dynamic range.[5][6] In this system, SAH is enzymatically converted to ADP, which is then used to generate ATP. Luciferase subsequently utilizes this ATP to produce a light signal that is directly proportional to the amount of SAH generated and, therefore, to G9a activity.

Experimental Workflow

The G9a assay follows a straightforward, homogeneous workflow suitable for multi-well plate formats. The process involves preparing the reagents, initiating the enzymatic reaction, stopping the reaction and initiating the detection cascade, and finally measuring the output signal.

G9a_Assay_Workflow prep 1. Reagent Preparation (Enzyme, Substrates, Buffers) reaction 2. Set Up Reaction (Add Enzyme, H3 Peptide, SAM) prep->reaction incubation 3. Reaction Incubation (e.g., 30-60 min at RT) reaction->incubation detection 4. Add Detection Reagents (SAH to Light Conversion) incubation->detection read 5. Signal Measurement (Luminometer) detection->read analysis 6. Data Analysis (Calculate Activity / IC50) read->analysis

Figure 2: General experimental workflow for the G9a assay.

Data Presentation: G9a Kinetic and Inhibition Parameters

The following tables summarize key quantitative data for G9a, which are essential for assay design and interpretation of results.

Table 1: Kinetic Parameters for G9a

Substrate Apparent Km (µM) Reference
H3 (1-25) Peptide 0.85 [5]

| S-adenosylmethionine (SAM) | 0.87 |[5] |

Table 2: IC₅₀ Values of Known G9a Inhibitors

Inhibitor IC₅₀ Reference
UNC0638 <15 nM [7][8][9]
UNC0642 <2.5 nM [7]
BIX-01294 ~1.7 µM [7]

| A-366 | 3.3 nM |[7] |

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant Human G9a (e.g., BPS Bioscience, #51001)[10]

  • Substrates:

    • Histone H3 (1-25) Peptide (e.g., Anaspec, #61703)[11]

    • S-adenosylmethionine (SAM) (e.g., Sigma, #A7007)[10]

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 4 mM DTT, 5 mM MgCl₂, 0.01% Tween-20.[10][12]

  • Detection Kit: MTase-Glo™ Methyltransferase Assay Kit (Promega) or equivalent SAH detection system.[5]

  • Inhibitors: UNC0638, BIX-01294, or test compounds dissolved in DMSO.

  • Plates: Solid white, low-volume 384-well plates (e.g., Corning #3572).

  • Equipment: Plate-reading luminometer, multichannel pipettes.

Protocol 1: G9a Enzyme Activity Assay

This protocol is designed to determine the activity of G9a by measuring SAH production. All steps should be performed at room temperature unless otherwise specified.

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the complete Assay Buffer including DTT just before use.

    • Prepare a 2X G9a enzyme solution (e.g., 4 ng/µL) in Assay Buffer. The optimal enzyme concentration may require titration but 2-4 ng/µl is a good starting point.[1]

    • Prepare a 2X substrate mix containing 40 µM H3 (1-25) peptide and 2 µM SAM in Assay Buffer. These concentrations are near the Km values and may be adjusted as needed.[5]

  • Reaction Setup (384-well plate format):

    • Total Reaction (10 µL): Add 5 µL of the 2X G9a enzyme solution to the wells.

    • No Enzyme Control: Add 5 µL of Assay Buffer instead of the enzyme solution.

    • Initiate Reaction: Add 5 µL of the 2X substrate mix to all wells to start the reaction. The final concentrations will be 20 µM H3 (1-25) peptide and 1 µM SAM.

  • Enzyme Reaction:

    • Mix the plate gently for 30 seconds.

    • Incubate the plate at room temperature (23°C) for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • SAH Detection (following MTase-Glo™ protocol):

    • Add 5 µL of MTase-Glo™ Reagent A to each well to stop the G9a reaction and convert SAH to ADP.

    • Incubate for 30 minutes.

    • Add 10 µL of MTase-Glo™ Detection Solution B to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30 minutes in the dark.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Protocol 2: Inhibitor Screening and IC₅₀ Determination

This protocol is adapted for screening inhibitors and determining their half-maximal inhibitory concentration (IC₅₀).

  • Reagent Preparation:

    • Prepare Assay Buffer, 4X G9a enzyme solution (e.g., 8 ng/µL), and 2X substrate mix (40 µM H3 peptide, 2 µM SAM) as described in Protocol 1.

    • Prepare serial dilutions of the test inhibitor in Assay Buffer containing a final concentration of 2% DMSO. Create a 4X stock of these dilutions.

  • Reaction Setup (20 µL final volume):

    • Add 5 µL of the 4X inhibitor dilutions to the appropriate wells.

    • For No Inhibitor Control (100% activity) , add 5 µL of Assay Buffer with 2% DMSO.

    • For No Enzyme Control (background) , add 5 µL of Assay Buffer with 2% DMSO.

    • Add 5 µL of 4X G9a enzyme solution to all wells except the No Enzyme Control (add 5 µL Assay Buffer instead).

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]

  • Initiate Reaction:

    • Add 10 µL of the 2X substrate mix to all wells to start the enzymatic reaction.

  • Enzyme Reaction, Detection, and Data Acquisition:

    • Follow steps 3, 4, and 5 from Protocol 1.

  • Data Analysis:

    • Subtract the background luminescence (No Enzyme Control) from all other readings.

    • Normalize the data by setting the No Inhibitor Control as 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

References

High-Throughput Screening of HMT Inhibitors with Histone H3 (1-25): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of histone methyltransferase (HMT) inhibitors using a Histone H3 (1-25) peptide substrate. Histone methyltransferases are a critical class of enzymes involved in epigenetic regulation, and their aberrant activity is implicated in various diseases, including cancer.[1][2] This makes them promising targets for drug discovery.[1][2]

Introduction to Histone Methylation and HTS

Histone methyltransferases (HMTs) catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to lysine or arginine residues on histone proteins.[2][3] This post-translational modification plays a crucial role in regulating chromatin structure and gene expression. The development of potent and selective HMT inhibitors is a key focus in epigenetic drug discovery.[4]

High-throughput screening (HTS) is a powerful method for identifying initial "hit" compounds from large chemical libraries that can be further optimized into lead candidates.[5] A robust and reliable HTS assay is essential for a successful screening campaign. The quality of an HTS assay is often assessed using the Z'-factor, a statistical parameter that quantifies the separation between positive and negative controls.[6][7] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][8]

Signaling Pathway of Histone Methylation

The following diagram illustrates the basic enzymatic reaction catalyzed by histone methyltransferases.

G cluster_0 cluster_1 HMT Histone Methyltransferase (HMT) Methylated_Histone Methylated Histone H3 (1-25) HMT->Methylated_Histone Catalyzes methylation SAH S-Adenosyl-L-homocysteine (SAH) HMT->SAH Releases product SAM S-Adenosyl-L-methionine (SAM) (Methyl Donor) SAM->HMT Binds to cofactor site Histone_Substrate Histone H3 (1-25) Substrate (Unmethylated) Histone_Substrate->HMT Binds to active site Inhibitor HMT Inhibitor Inhibitor->HMT Blocks activity

Figure 1: Simplified signaling pathway of histone methylation by an HMT and the mechanism of inhibition.

High-Throughput Screening Assay Platforms

Several HTS assay platforms are available for screening HMT inhibitors, each with its own advantages and limitations.[1] The choice of platform often depends on factors such as the specific HMT, substrate compatibility, and cost.

Commonly Used HTS Assay Platforms for HMTs:

Assay PlatformPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of a radiolabeled methyl group from [3H]-SAM into the histone substrate.[1][3]High sensitivity, low compound interference, universal for any HMT and substrate.[1]Requires handling of radioactive materials, can be costly.[1]
Antibody-Based Assays (e.g., AlphaLISA) Uses specific antibodies to detect the methylated histone product in a homogeneous, no-wash format.[2][9]High sensitivity, amenable to automation.[9][10]Potential for antibody cross-reactivity, can be expensive.[10]
Fluorescence-Based Assays Detects the reaction product (SAH) or changes in the substrate's properties upon methylation using fluorescent probes.[11]Non-radioactive, homogeneous format.Potential for interference from fluorescent compounds.
Mass Spectrometry (MS) Directly measures the mass change of the substrate upon methylation.High accuracy, can distinguish between different methylation states.[1]Lower throughput, requires specialized and expensive instrumentation.[1]

Experimental Workflow for a Radiometric HTS Assay

The following diagram outlines a typical experimental workflow for a radiometric filter-binding HTS assay to identify HMT inhibitors.

G start Start: Prepare Reagents dispense_compounds Dispense Test Compounds & Positive/Negative Controls into 384-well plate start->dispense_compounds add_enzyme_mix Add HMT Enzyme and Histone H3 (1-25) Peptide dispense_compounds->add_enzyme_mix incubate1 Pre-incubate at Room Temperature add_enzyme_mix->incubate1 add_sam Initiate Reaction by Adding [3H]-SAM incubate1->add_sam incubate2 Incubate to Allow Enzymatic Reaction add_sam->incubate2 stop_reaction Stop Reaction (e.g., with acid) incubate2->stop_reaction transfer Transfer Reaction Mixture to Filter Plate stop_reaction->transfer wash Wash Filter Plate to Remove Unincorporated [3H]-SAM transfer->wash add_scintillant Add Scintillation Fluid wash->add_scintillant read_plate Read Plate on a Scintillation Counter add_scintillant->read_plate analyze_data Data Analysis: Calculate % Inhibition & Z'-Factor read_plate->analyze_data

Figure 2: Experimental workflow for a radiometric HTS assay for HMT inhibitors.

Detailed Protocol: Radiometric Filter-Binding Assay for HMT Inhibitors

This protocol is adapted for a 384-well format and is suitable for HTS.

Materials and Reagents:

  • HMT Enzyme: (e.g., G9a, SUV39H1)

  • Histone H3 (1-25) Peptide Substrate: Biotinylated at the N-terminus

  • [3H]-S-adenosyl-L-methionine ([3H]-SAM)

  • S-adenosyl-L-homocysteine (SAH): For positive control (inhibition)

  • Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

  • Stop Solution: (e.g., 7.5 M Guanidine Hydrochloride)

  • Wash Buffer: (e.g., 75 mM Phosphoric Acid)

  • 384-well Assay Plates

  • 384-well Filter Plates: (e.g., Millipore Multiscreen)

  • Scintillation Fluid

  • Multichannel Pipettes and/or Automated Liquid Handling System

  • Plate Scintillation Counter

Protocol:

  • Compound Plating:

    • Dispense 1 µL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.

    • For negative controls (0% inhibition), add 1 µL of DMSO.

    • For positive controls (100% inhibition), add 1 µL of a known HMT inhibitor (e.g., SAH at a high concentration).

  • Enzyme and Substrate Addition:

    • Prepare an enzyme/substrate mix in assay buffer containing the HMT enzyme and the Histone H3 (1-25) peptide. The final concentrations should be optimized for the specific HMT, but typical starting concentrations are 5-20 nM for the enzyme and 1-5 µM for the peptide.

    • Add 20 µL of the enzyme/substrate mix to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a solution of [3H]-SAM in assay buffer. The final concentration should be at or near the Km for the specific HMT (typically 0.5-2 µM).

    • Add 5 µL of the [3H]-SAM solution to each well to start the reaction.

  • Reaction Incubation:

    • Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Filtration:

    • Stop the reaction by adding 25 µL of stop solution to each well.

    • Transfer the entire contents of each well to a 384-well filter plate.

    • Wash the filter plate three times with 100 µL of wash buffer per well using a vacuum manifold. This step removes unincorporated [3H]-SAM.

  • Detection:

    • Dry the filter plate completely.

    • Add 30 µL of scintillation fluid to each well.

    • Read the plate on a microplate scintillation counter to measure the amount of incorporated [3H].

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 x (1 - [(Sample CPM - Average Positive Control CPM) / (Average Negative Control CPM - Average Positive Control CPM)])

  • Calculate Z'-Factor:

    • Z' = 1 - [(3 x (SD of Negative Control + SD of Positive Control)) / |(Mean of Negative Control - Mean of Positive Control)|]

    • A Z'-factor > 0.5 indicates a robust assay suitable for HTS.[6][7][8]

Quantitative Data Presentation

The following tables provide examples of how to present quantitative data from HTS and subsequent hit validation studies.

Table 1: HTS Assay Performance Metrics

ParameterValueInterpretation
Z'-Factor 0.75Excellent assay quality, well-separated controls.[7][8]
Signal-to-Background Ratio 8.2Good dynamic range of the assay.
Hit Rate (%) 0.5%A manageable number of initial hits for follow-up studies.

Table 2: IC50 Values of Confirmed HMT Inhibitors against G9a

Compound IDIC50 (µM) with H3 (1-25) Peptide
BIX-012941.9
UNC06380.015
A-3660.0035

Note: IC50 values can vary depending on the specific assay conditions, such as SAM and substrate concentrations.

Conclusion

The protocols and application notes provided here offer a comprehensive guide for establishing a robust HTS campaign to identify novel inhibitors of histone methyltransferases using the Histone H3 (1-25) peptide as a substrate. Careful assay optimization and validation, including the determination of the Z'-factor, are critical for the success of any HTS effort. The identified hits can serve as valuable starting points for medicinal chemistry programs aimed at developing new epigenetic therapies.

References

Measuring enzyme kinetics of HMTs with Histone H3 (1-25), amide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Measuring the Enzyme Kinetics of Histone Methyltransferases with Histone H3 (1-25), amide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone methyltransferases (HMTs) are a critical class of enzymes that catalyze the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to lysine and arginine residues on histone proteins. This post-translational modification is a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. The specific site and state of methylation (mono-, di-, or tri-methylation) create a complex "histone code" that dictates downstream cellular processes, including transcriptional activation and repression.

Given their central role in cellular function, the dysregulation of HMTs is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. A precise understanding of HMT enzyme kinetics is fundamental for characterizing their catalytic mechanism, substrate specificity, and for the development of potent and selective inhibitors.

The this compound peptide is a widely used substrate for assaying the activity of many HMTs that target the N-terminal tail of Histone H3, such as G9a, GLP, and SUV39H1. This application note provides a detailed protocol for measuring the kinetic parameters (Kₘ, kcat) of HMTs using a radiometric filter binding assay, a robust and highly sensitive method.

Signaling Pathway Context

Histone methylation is a key downstream event in many cellular signaling pathways. External or internal stimuli can activate signaling cascades (e.g., MAPK pathways) that lead to the recruitment and activation of HMTs at specific gene promoters or chromatin regions. The resulting methylation marks are then interpreted by "reader" proteins, which recruit other factors to modify chromatin structure and either activate or repress gene transcription. This process is fundamental to cellular differentiation, proliferation, and response to environmental cues.

HMT_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus Ext_Signal External Signal (e.g., Growth Factor) Receptor Receptor Activation Ext_Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade HMT_Activation HMT Activation/ Recruitment Kinase_Cascade->HMT_Activation HMT HMT HMT_Activation->HMT SAH SAH HMT->SAH Histone_Mod Histone H3 Methylation HMT->Histone_Mod SAM SAM SAM->HMT Reader Reader Protein Binding Histone_Mod->Reader Transcription Transcriptional Activation / Repression Reader->Transcription

Caption: Conceptual HMT signaling pathway.

Experimental Workflow

The determination of enzyme kinetic parameters involves a systematic workflow. The process begins with the preparation of reagents, followed by setting up enzymatic reactions with varying substrate concentrations. After incubation, the reactions are stopped, and the amount of product formed is quantified. Finally, the data is analyzed using kinetic models like Michaelis-Menten to derive key parameters such as Kₘ and Vₘₐₓ.

Caption: Workflow for HMT kinetic analysis.

Protocol: Radiometric HMT Kinetic Assay

This protocol outlines the measurement of HMT activity using ³H-labeled SAM and a phosphocellulose filter binding method. The incorporation of the radioactive [³H]-methyl group onto the this compound peptide is quantified by scintillation counting.

Materials and Reagents
  • Enzyme: Purified recombinant HMT of interest.

  • Substrates:

    • This compound peptide (e.g., from Anaspec, AAPPTec). Stock solution in nuclease-free water (e.g., 1 mM).

    • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) (e.g., from PerkinElmer).

  • Buffer and Solutions:

    • Reaction Buffer (2X): 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 10 mM DTT. Note: Optimal pH and salt conditions may vary by enzyme.[1]

    • Stop Solution: 75% Acetic Acid.

    • Wash Buffer: 50 mM Sodium Bicarbonate (pH 9.0).

  • Equipment and Consumables:

    • P81 phosphocellulose filter paper discs (Whatman).

    • Vacuum filtration manifold or beakers for washing.

    • Scintillation vials.

    • Scintillation fluid.

    • Liquid scintillation counter.

    • Standard lab equipment (pipettes, tubes, incubator).

Experimental Procedure
  • Reaction Setup:

    • Prepare a master mix containing the reaction buffer and ³H-SAM. A final concentration of 1 µM ³H-SAM is a common starting point.[2]

    • On ice, set up a series of 1.5 mL microcentrifuge tubes for each concentration of the Histone H3 (1-25) peptide to be tested. A typical concentration range would be 0.1 to 20 times the expected Kₘ (e.g., 0.1 µM to 20 µM).

    • To each tube, add the required volume of nuclease-free water and Histone H3 (1-25) peptide stock to achieve the desired final concentration in a 20 µL reaction volume.

    • Add 10 µL of the 2X Reaction Buffer/³H-SAM master mix to each tube.

  • Enzyme Addition and Incubation:

    • Initiate the reactions by adding a fixed, non-saturating amount of HMT enzyme to each tube. The final enzyme concentration should be optimized to ensure the reaction remains in the linear range (typically low nanomolar range, e.g., 25 nM).[3]

    • Mix gently by tapping the tube.

    • Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 10-60 minutes). Ensure that product formation is below 10-15% of the initial substrate to maintain steady-state conditions.[3]

  • Reaction Quenching and Filtration:

    • Stop the reaction by spotting 15 µL of the reaction mixture onto a labeled P81 filter paper disc.[4] The acidic nature of the phosphocellulose paper helps quench the reaction and bind the positively charged peptide.

    • Allow the spots to air dry for 5-10 minutes.

  • Washing:

    • Wash the filter papers 3 times for 5 minutes each in a beaker containing 50-100 mL of Wash Buffer (50 mM Sodium Bicarbonate, pH 9.0). This removes unincorporated ³H-SAM.

    • Perform a final quick rinse with 95% ethanol and allow the filters to dry completely.

  • Quantification:

    • Place each dry filter disc into a scintillation vial.

    • Add 3-5 mL of scintillation fluid to each vial.

    • Measure the incorporated radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Velocity: Convert the measured CPM or DPM into the rate of product formation (velocity), typically in µM/min, using the specific activity of the ³H-SAM.

  • Plot Data: Plot the initial reaction velocity (v) against the substrate concentration ([S], i.e., [this compound]).

  • Determine Kinetic Parameters: Use non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation: v = (Vₘₐₓ * [S]) / (Kₘ + [S])

    • Kₘ (Michaelis constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It reflects the affinity of the enzyme for its substrate.

    • Vₘₐₓ (maximum velocity): The maximum rate of the reaction at saturating substrate concentrations.

    • kcat (turnover number): Calculated as Vₘₐₓ / [E], where [E] is the total enzyme concentration. It represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

    • Catalytic Efficiency: Calculated as kcat/Kₘ.

Representative Kinetic Data

The kinetic parameters of HMTs can vary based on the specific enzyme, substrate (peptide vs. full-length histone vs. nucleosome), and assay conditions. The table below summarizes literature-reported kinetic values for several HMTs using Histone H3-derived peptides.

HMTPeptide SubstrateKₘ (Peptide) (µM)kcat (h⁻¹)Catalytic Efficiency (kcat/Kₘ) (µM⁻¹h⁻¹)Reference
G9aHistone H3 (1-25)0.86--[5]
G9aHistone H3 (1-17)0.4 - 0.766 - 82~117 - 165[6]
G9aHistone H3 (1-20)~6~1980~330[7]
EHMT1H3K9un (1-15)1.76762433[8]
SUV39H1H3K9un (1-15)0.9520.421.5[8]
SUV39H2Histone H3 (1-21)9.9--[9]

Note: kcat values are often reported in different units (e.g., min⁻¹ or s⁻¹); conversions have been made where possible for consistency. Direct comparison requires careful consideration of experimental conditions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Incomplete washing of unincorporated ³H-SAM.Increase wash volume and/or number of washes. Ensure pH of wash buffer is correct.
Non-specific binding of ³H-SAM to filter.Pre-soak filters in wash buffer before spotting.
Low Signal / No Activity Inactive enzyme.Verify enzyme activity with a positive control substrate. Check storage conditions.
Suboptimal reaction conditions (pH, temp, time).Optimize reaction buffer pH and incubation time/temperature for your specific HMT.[1]
Incorrect substrate concentration range.Perform a wider range of substrate concentrations.
Poor Data Reproducibility Pipetting errors, especially with viscous enzyme solutions.Use low-retention pipette tips. Ensure thorough mixing.
Reaction time outside the linear range.Perform a time-course experiment to determine the linear range of the reaction for your enzyme concentration. Ensure product formation is <15% of the total substrate.[3]

References

Application Note: In Vitro Methylation of Histone H3 (1-25) by Specific HMTs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression. Among these, the methylation of lysine residues on the N-terminal tail of Histone H3 is a key epigenetic mark. Histone Methyltransferases (HMTs) are the enzymes responsible for catalyzing the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to histone proteins. The Histone H3 (1-25) peptide fragment is a commonly used substrate for in vitro HMT assays as it contains key lysine residues (K4, K9) that are targets for well-characterized HMTs.[1] This document provides detailed protocols and data for the in vitro methylation of the Histone H3 (1-25) peptide by three specific lysine methyltransferases: G9a (EHMT2), SUV39H1, and SETD7 (SET7/9). These assays are fundamental for characterizing HMT activity, specificity, and for screening potential inhibitors in drug discovery programs.

Key Histone Methyltransferases and Substrate Specificity

The specificity of an HMT for a particular lysine residue and the degree of methylation (mono-, di-, or tri-methylation) are crucial for its biological function.

  • G9a (EHMT2): G9a is the primary enzyme responsible for mono- and di-methylation of Histone H3 at lysine 9 (H3K9me1 and H3K9me2) in euchromatin.[2] These marks are generally associated with transcriptional repression.[3][4] The Histone H3 (1-25) peptide is an efficient substrate for G9a.[1]

  • SUV39H1: SUV39H1 is a key HMT that catalyzes the di- and tri-methylation of H3K9 (H3K9me2 and H3K9me3).[2][3][5] H3K9me3 is a hallmark of constitutive heterochromatin and is critical for genome stability and long-term gene silencing.[5][6]

  • SETD7 (SET7/9): SETD7 is a mono-methyltransferase that targets multiple histone and non-histone proteins.[7][8][9] Its primary histone target is H3 at lysine 4 (H3K4). H3K4me1, catalyzed by SETD7, is an activating mark often found at enhancers and transcriptionally poised promoters.[10][11]

Data Presentation: HMT Specificity on Histone H3 (1-25)

The following table summarizes the enzymatic activity and specificity of G9a, SUV39H1, and SETD7 on the N-terminal tail of Histone H3.

Histone Methyltransferase (HMT)Primary Target on H3 (1-25)Methylation State(s)Associated Function
G9a (EHMT2) Lysine 9 (K9)Mono-methylation (me1)Di-methylation (me2)Transcriptional Repression[2][12]
SUV39H1 Lysine 9 (K9)Di-methylation (me2)Tri-methylation (me3)Heterochromatin Formation, Gene Silencing[3][5]
SETD7 (SET7/9) Lysine 4 (K4)Mono-methylation (me1)Transcriptional Activation[10][11]

Visualizations

Logical Relationship of HMTs and Histone H3 Methylation

HMT_Specificity cluster_HMTs Histone Methyltransferases cluster_Histone Histone H3 (1-25) Peptide Substrate cluster_Marks Resulting Methylation Marks G9a G9a / EHMT2 H3 H3 Tail K4 ... K9 ... G9a->H3:f3 SUV39H1 SUV39H1 SUV39H1->H3:f3 SETD7 SETD7 / SET7/9 SETD7->H3:f1 H3K4me1 H3K4me1 (Activation) H3:f1->H3K4me1 H3K9me1_2 H3K9me1/me2 (Repression) H3:f3->H3K9me1_2 H3K9me2_3 H3K9me2/me3 (Repression) H3:f3->H3K9me2_3

Caption: Specific HMTs target distinct lysine residues on the H3 tail.

General Experimental Workflow for In Vitro HMT Assays

HMT_Workflow A 1. Reagent Preparation (Enzyme, H3 Peptide, SAM, Buffer) B 2. Reaction Setup Combine reagents in microplate/tube A->B C 3. Incubation (e.g., 30-60 min at 30°C) B->C D 4. Stop Reaction (e.g., Add SDS buffer, acid, or EDTA) C->D E 5. Detection (Radioactive or Antibody-based) D->E F 6. Data Analysis (Quantify signal, calculate activity/inhibition) E->F

Caption: A generalized workflow for performing in vitro HMT assays.

Experimental Protocols

Two common methods for detecting HMT activity are radioactive assays, which measure the incorporation of a radiolabeled methyl group, and non-radioactive antibody-based assays, which detect the specific methylated product.[13][14]

Protocol 1: Radioactive Filter-Binding Assay

This protocol is adapted from standard procedures for measuring HMT activity using a radiolabeled methyl donor.[15][16][17] It is highly sensitive and universally applicable to any HMT.[17][18]

A. Materials and Reagents

  • Enzyme: Purified, recombinant G9a, SUV39H1, or SETD7.

  • Substrate: Histone H3 (1-25) peptide (e.g., 1 mg/mL stock in water).

  • Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

  • 5x HMT Reaction Buffer: 250 mM Tris-HCl pH 8.5, 50 mM MgCl₂, 20 mM DTT. Store at -20°C.

  • Stop Solution: 10% Trichloroacetic Acid (TCA).

  • Wash Buffer: 50 mM NaHCO₃, pH 9.0.

  • Filter Paper: Whatman P-81 phosphocellulose filter paper.[13]

  • Scintillation Cocktail and Scintillation Counter .

B. Procedure

  • Reaction Master Mix: On ice, prepare a master mix for the desired number of reactions. For each 25 µL reaction, combine:

    • 5 µL of 5x HMT Reaction Buffer

    • X µL of H₂O (to bring final volume to 25 µL)

    • 1 µL of [³H]-SAM (~1 µCi)

    • 1-5 µg of Histone H3 (1-25) peptide substrate.[15]

    • Optional: Inhibitor compound or vehicle control (e.g., DMSO).

  • Initiate Reaction: Add 10-100 ng of the HMT enzyme to the master mix on ice. Mix gently by pipetting.

    • Controls: Always include a "no enzyme" negative control to measure background signal. A known potent inhibitor can serve as a positive control for inhibition assays.[15]

  • Incubation: Transfer the reaction tubes to a 30°C incubator or water bath for 30-60 minutes.[19] The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop Reaction & Spotting:

    • Stop the reaction by adding 5 µL of 10% TCA or by directly spotting 20 µL of the reaction mixture onto a labeled P-81 filter paper square.

    • Allow the spots to air dry completely (approx. 15-20 minutes).

  • Washing:

    • Place the filter papers in a 1 L beaker.

    • Wash the filters 3 times with 50 mM NaHCO₃ (pH 9.0) for 5 minutes each wash, with gentle agitation.[13] This removes unincorporated [³H]-SAM.

    • Perform a final quick rinse with 95% ethanol and let the filters air dry completely.

  • Scintillation Counting:

    • Place each dry filter paper into a scintillation vial.

    • Add 5 mL of scintillation cocktail.

    • Measure the incorporated radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Protocol 2: Non-Radioactive ELISA-Based Assay

This protocol uses an antibody specific to the methylation mark of interest (e.g., anti-H3K9me2 or anti-H3K4me1) for colorimetric detection. Commercial kits are available for this purpose.[20][21][22]

A. Materials and Reagents

  • Enzyme: Purified, recombinant G9a, SUV39H1, or SETD7.

  • Substrate: Biotinylated Histone H3 (1-25) peptide.

  • Cofactor: S-adenosyl-L-methionine (SAM), non-radioactive (e.g., 1 mM stock).

  • 1x HMT Reaction Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT.

  • Microplate: 96-well streptavidin-coated microplate.

  • Primary Antibody: Rabbit anti-H3K9me2, anti-H3K9me3, or anti-H3K4me1 antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Wash Buffer (PBST): PBS with 0.05% Tween-20.

  • Detection Reagent: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate.

  • Stop Solution: 2 M H₂SO₄.

  • Microplate Reader: Capable of measuring absorbance at 450 nm.

B. Procedure

  • Substrate Coating:

    • Add 100 µL of biotinylated H3 (1-25) peptide (e.g., 1 µg/mL in PBS) to each well of a streptavidin-coated 96-well plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash each well 3 times with 200 µL of PBST.

  • Enzymatic Reaction:

    • Prepare a reaction mix containing 1x HMT buffer, 10-50 µM SAM, and the HMT enzyme (10-100 ng per well).

    • Add 100 µL of the reaction mix to each well.

    • Include "no enzyme" and "no SAM" controls.

  • Incubation: Cover the plate and incubate at 30°C for 60-120 minutes.

  • Primary Antibody:

    • Wash the wells 3 times with PBST.

    • Add 100 µL of the diluted primary antibody (specific for the expected modification) to each well.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody:

    • Wash the wells 3 times with PBST.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Detection:

    • Wash the wells 5 times with PBST.

    • Add 100 µL of TMB substrate to each well and incubate for 5-15 minutes at room temperature, or until sufficient color develops.

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of specific histone methylation.

References

Application Notes and Protocols: A Comparative Analysis of Colorimetric and Fluorescent Assays for Histone Methyltransferases (HMTs) Utilizing the H3 (1-25) Peptide Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of colorimetric and fluorescent assay methodologies for the detection of Histone Methyltransferase (HMT) activity, specifically using the histone H3 (1-25) peptide as a substrate. It includes comprehensive experimental protocols and a comparative analysis of key performance metrics to aid researchers in selecting the most suitable assay for their specific needs, from basic research to high-throughput screening (HTS) for drug discovery.

Introduction

Histone methyltransferases (HMTs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of methyl groups from S-adenosylmethionine (SAM) to lysine and arginine residues on histone proteins. The methylation status of histones is crucial for the regulation of gene expression, and dysregulation of HMT activity has been implicated in various diseases, including cancer. Consequently, HMTs have emerged as promising therapeutic targets.

The development of robust and reliable assays to measure HMT activity is essential for both fundamental research and drug discovery efforts. The choice of assay technology depends on various factors, including the specific research question, required throughput, sensitivity, and cost. This document focuses on two widely used methodologies—colorimetric and fluorescent assays—for monitoring the activity of HMTs using the N-terminal tail of histone H3 (amino acids 1-25) as a substrate.

Principle of HMT Assays

The fundamental principle of an HMT assay is to quantify the enzymatic methylation of a substrate. In the context of this note, the HMT utilizes SAM as a methyl donor to methylate a specific residue on the H3 (1-25) peptide. The reaction produces a methylated H3 (1-25) peptide and S-adenosylhomocysteine (SAH) as a byproduct.

HMT_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products H3_1-25 H3 (1-25) Peptide HMT Histone Methyltransferase (HMT) H3_1-25->HMT SAM S-Adenosylmethionine (SAM) SAM->HMT Me-H3_1-25 Methylated H3 (1-25) Peptide HMT->Me-H3_1-25 SAH S-Adenosylhomocysteine (SAH) HMT->SAH

Fig. 1: General enzymatic reaction catalyzed by HMTs.

Comparative Data of Assay Formats

The selection of an appropriate assay format is a critical decision in the experimental design. Both colorimetric and fluorescent assays offer distinct advantages and disadvantages in terms of sensitivity, throughput, and cost. The following table summarizes key quantitative parameters to facilitate a direct comparison.

ParameterColorimetric Assay (ELISA-based)Fluorescent Assay (FP-based)Fluorescent Assay (TR-FRET)
Principle Detection of methylated peptide via antibody-based color development.Detection of SAH product through competition with a fluorescent tracer for antibody binding.Detection of methylated peptide using donor and acceptor fluorophore-labeled antibodies.
Detection Absorbance (e.g., 450 nm)[1]Fluorescence Polarization (mP)[2][3]Time-Resolved Fluorescence (e.g., 665 nm / 620 nm ratio)[4]
Sensitivity Low to moderate (ng range of histone extracts)[1][5]High (nM range of SAH)[3]Very High
Throughput ModerateHighHigh
Assay Format Heterogeneous (requires washing steps)[5]Homogeneous (no-wash)[3]Homogeneous (no-wash)[4]
Cost Generally lower per sampleModerateHigher (requires specific readers and reagents)[6]
Z'-factor Typically ≥ 0.5Routinely ≥ 0.7[7]Generally > 0.6[8]
Advantages Simple, uses standard plate readers.Homogeneous format, good for HTS.[3]High sensitivity, low background, robust for HTS.[4][9]
Disadvantages Multiple steps, lower throughput, potential for signal loss during washes.Can be susceptible to interference from fluorescent compounds.Requires a TR-FRET compatible plate reader.

Experimental Protocols

Colorimetric HMT Activity Assay (ELISA-based) Protocol

This protocol is based on the principle of an enzyme-linked immunosorbent assay (ELISA) to detect the methylated H3 (1-25) peptide.

Materials:

  • HMT enzyme of interest

  • H3 (1-25) peptide substrate

  • S-adenosylmethionine (SAM)

  • HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)[10]

  • Stop Solution

  • Microplate pre-coated with an antibody that captures the methylated H3 peptide

  • Detection Antibody (specific for the methylated residue, e.g., H3K9me2)

  • HRP-conjugated Secondary Antibody

  • Colorimetric Substrate (e.g., TMB)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

Workflow Diagram:

Colorimetric_Workflow A 1. Add HMT, H3 (1-25) peptide, and SAM to wells. B 2. Incubate to allow enzymatic reaction. A->B C 3. Transfer reaction mixture to antibody-coated plate. B->C D 4. Incubate to capture methylated peptide. C->D E 5. Wash wells. D->E F 6. Add Detection Antibody. E->F G 7. Incubate. F->G H 8. Wash wells. G->H I 9. Add HRP-conjugated Secondary Antibody. H->I J 10. Incubate. I->J K 11. Wash wells. J->K L 12. Add Colorimetric Substrate. K->L M 13. Incubate for color development. L->M N 14. Add Stop Solution. M->N O 15. Read absorbance at 450 nm. N->O

Fig. 2: Workflow for a colorimetric HMT assay.

Procedure:

  • Enzymatic Reaction:

    • Prepare a master mix containing the HMT enzyme, H3 (1-25) peptide, and any test compounds (inhibitors or activators) in HMT Assay Buffer.

    • Initiate the reaction by adding SAM.

    • Incubate the reaction mixture at the optimal temperature for the HMT (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).

  • Capture of Methylated Peptide:

    • Stop the enzymatic reaction by adding the Stop Solution.

    • Transfer the reaction mixture to the wells of the microplate pre-coated with the capture antibody.

    • Incubate for 60-90 minutes at room temperature to allow the capture of the methylated H3 (1-25) peptide.

  • Detection:

    • Wash the wells three times with Wash Buffer to remove unbound components.

    • Add the Detection Antibody diluted in Wash Buffer to each well and incubate for 60 minutes at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add the HRP-conjugated Secondary Antibody diluted in Wash Buffer and incubate for 30-60 minutes at room temperature.

    • Wash the wells five times with Wash Buffer.

  • Signal Generation and Measurement:

    • Add the Colorimetric Substrate to each well and incubate in the dark until sufficient color develops (typically 5-15 minutes).

    • Stop the color development by adding the Stop Solution.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of methylated H3 (1-25) peptide produced.

Fluorescent HMT Activity Assay (FP-based) Protocol

This protocol describes a homogeneous, competitive fluorescence polarization (FP) immunoassay for the detection of SAH, a universal product of HMT reactions.[3]

Materials:

  • HMT enzyme of interest

  • H3 (1-25) peptide substrate

  • S-adenosylmethionine (SAM)

  • HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)[10]

  • Anti-SAH Antibody

  • Fluorescently-labeled SAH tracer

  • Black, low-volume microplates (e.g., 384-well)

  • Microplate reader with fluorescence polarization capabilities

Workflow Diagram:

FP_Workflow A 1. Add HMT, H3 (1-25) peptide, SAM, and test compounds to wells. B 2. Incubate to allow enzymatic reaction and SAH production. A->B C 3. Add a mixture of Anti-SAH Antibody and fluorescent SAH tracer. B->C D 4. Incubate to allow competition between SAH and tracer for antibody binding. C->D E 5. Read fluorescence polarization. D->E

Fig. 3: Workflow for a fluorescent (FP) HMT assay.

Procedure:

  • Enzymatic Reaction:

    • In a black microplate, add the HMT enzyme, H3 (1-25) peptide, and any test compounds in HMT Assay Buffer.

    • Initiate the reaction by adding SAM.

    • Incubate at the optimal temperature for the desired reaction time.

  • Detection:

    • Prepare a detection mix containing the Anti-SAH Antibody and the fluorescently-labeled SAH tracer.

    • Add the detection mix to the wells containing the completed enzymatic reaction.

    • Incubate for a specified time (e.g., 60-90 minutes) at room temperature to allow the competition between the enzymatically produced SAH and the fluorescent tracer for binding to the antibody to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (in mP units) using a microplate reader. A decrease in fluorescence polarization is indicative of higher HMT activity, as more SAH is produced to displace the fluorescent tracer from the antibody.[3]

Concluding Remarks

The choice between colorimetric and fluorescent assays for HMT activity using the H3 (1-25) peptide substrate depends on the specific experimental goals. Colorimetric assays, while less sensitive and lower in throughput, are cost-effective and utilize standard laboratory equipment, making them suitable for smaller-scale studies and initial characterizations. In contrast, fluorescent assays, particularly homogeneous formats like FP and TR-FRET, offer higher sensitivity, higher throughput, and are more amenable to automation, making them the preferred choice for high-throughput screening and inhibitor profiling in drug discovery programs. The detailed protocols and comparative data presented in this application note are intended to guide researchers in selecting and implementing the most appropriate assay for their research endeavors.

References

Application Notes: The Role of Histone H3 (1-25) Peptide in Elucidating Histone Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

The N-terminal tail of histone H3 is a critical hub for post-translational modifications (PTMs) that orchestrate chromatin structure and gene expression.[1][2][3] The synthetic peptide corresponding to the first 25 amino acids of histone H3, H3 (1-25), serves as an essential tool for researchers in epigenetics and drug development. This peptide encompasses key lysine residues (K4, K9, K14, K18, K23) that are primary targets for acetylation.

Key Applications:

  • Substrate for Histone Acetyltransferases (HATs): The H3 (1-25) peptide is a preferred substrate for numerous HATs, particularly those of the GCN5/PCAF family.[4][5][6] Its use in in-vitro assays allows for the characterization of HAT activity, substrate specificity, and enzyme kinetics.[7] For instance, studies have shown that GCN5 preferentially acetylates K14 on histone H3.[6][7]

  • Screening for HAT Inhibitors: In the field of drug development, the H3 (1-25) peptide is integral to high-throughput screening (HTS) assays designed to identify and characterize inhibitors of HAT enzymes.[8][9] These inhibitors have therapeutic potential in various diseases, including cancer.[8]

  • Substrate for Histone Deacetylases (HDACs): When chemically pre-acetylated, the H3 (1-25) peptide can be used as a substrate to measure the activity of HDAC enzymes.[10][11] This is crucial for screening HDAC inhibitors, another important class of therapeutic agents.

  • Biochemical and Structural Studies: The relatively small size of the H3 (1-25) peptide makes it amenable to various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR), to study the dynamics and structural consequences of histone acetylation.[12][13] It also facilitates the investigation of "crosstalk" between different PTMs on the histone tail.[14]

The use of the H3 (1-25) peptide offers a simplified and controlled system to dissect the complex mechanisms of histone acetylation, providing valuable insights into epigenetic regulation.

Quantitative Data Summary

The following tables summarize quantitative data related to the use of Histone H3 peptides in acetylation studies.

Table 1: GCN5-Mediated Acetylation of Histone H3

Lysine ResidueCatalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Relative Selectivity vs. K18
K141,100~157x
K9110~16x
K2390~13x
K1871x

Data derived from studies on Gcn5-mediated acetylation of full-length histone H3, highlighting the preference for K14.[7]

Table 2: Inhibition of HDAC Activity

HDACInhibitorIC50Substrate Used
HDAC1pSodium Butyrate~0.1 mMAcetylated H4 Peptide
HDAC1pTrichostatin A (TSA)~2 nMAcetylated H4 Peptide
HDAC1pTrapoxin (TPX)~10 nMAcetylated H4 Peptide
HDAC3pSodium Butyrate~0.1 mMAcetylated H4 Peptide
HDAC3pTrichostatin A (TSA)~2 nMAcetylated H4 Peptide
HDAC3pTrapoxin (TPX)~100 nMAcetylated H4 Peptide

Data from a study using an in-vitro acetylated histone H4 peptide, demonstrating differential inhibitor sensitivity.[15]

Experimental Protocols

Protocol 1: Fluorometric Histone Acetyltransferase (HAT) Activity Assay

This protocol is adapted from commercially available kits and is designed to measure the activity of HATs using the H3 (1-25) peptide.[16][17] The assay detects the co-product of the acetylation reaction, Coenzyme A (CoA-SH).

Materials:

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1 mM EDTA, 0.01% Triton X-100)

  • Histone H3 (1-25) Peptide

  • Acetyl Coenzyme A (Acetyl-CoA)

  • Recombinant HAT enzyme (e.g., GCN5/PCAF) or nuclear extract

  • Developer solution (reacts with CoA-SH to produce a fluorescent product)

  • Fluorescent Probe (e.g., with λex = 535 nm / λem = 587 nm)

  • 96-well white flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a working solution of HAT Assay Buffer.

    • Prepare a stock solution of H3 Peptide in HAT Assay Buffer.

    • Prepare a stock solution of Acetyl-CoA in water.

    • Dilute the HAT enzyme to the desired concentration in HAT Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of your sample (e.g., purified HAT enzyme or nuclear extract diluted in HAT Assay Buffer) to the wells of the 96-well plate.

    • Include wells for a positive control (known active HAT enzyme) and a background control (HAT Assay Buffer only).

    • Prepare a Reaction Mix for the number of assays to be performed. For each well, mix:

      • HAT Assay Buffer

      • H3 Peptide

      • Acetyl-CoA

      • Developer

      • Fluorescent Probe

    • Add 50 µL of the Reaction Mix to each well containing the samples, background control, and positive control. Mix well.

  • Measurement:

    • Immediately begin reading the fluorescence in kinetic mode at 25°C for 30–60 minutes (λex = 535 nm / λem = 587 nm).

    • The HAT activity is proportional to the rate of increase in fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction (slope of the kinetic curve) for each sample.

    • A standard curve using known concentrations of CoA-SH can be prepared to convert the fluorescence units to the amount of CoA produced per minute.

Protocol 2: Radiometric Histone Acetyltransferase (HAT) Assay

This protocol uses radiolabeled Acetyl-CoA to directly measure the incorporation of acetyl groups onto the H3 (1-25) peptide.[8][18][19]

Materials:

  • HAT Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 100 mM NaCl)

  • Histone H3 (1-25) Peptide

  • [³H]-Acetyl-CoA or [¹⁴C]-Acetyl-CoA

  • Recombinant HAT enzyme or nuclear extract

  • Phosphocellulose paper (e.g., Whatman P81)

  • Wash Buffer (e.g., 50 mM Sodium Carbonate/Bicarbonate buffer, pH 9.2)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture (total volume of 25-50 µL):

      • HAT Reaction Buffer

      • Histone H3 (1-25) Peptide (final concentration ~1-5 µg)

      • [³H]-Acetyl-CoA (final concentration ~0.1-0.5 µCi)

      • HAT enzyme (e.g., 50-100 ng)

    • Include a negative control reaction without the HAT enzyme.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stopping the Reaction and Peptide Capture:

    • Spot 20 µL of each reaction mixture onto a labeled piece of phosphocellulose paper. The positively charged paper will bind the histone peptide.

    • Allow the spots to air dry for a few minutes.

  • Washing:

    • Wash the phosphocellulose paper 2-3 times in Wash Buffer for 5 minutes each wash to remove unincorporated [³H]-Acetyl-CoA.

    • Perform a final rinse with acetone and let the paper air dry completely.

  • Measurement:

    • Place the dried paper spots into scintillation vials.

    • Add 5 mL of scintillation fluid to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the counts per minute (CPM) of the negative control from the sample CPM to determine the amount of incorporated radioactivity, which is directly proportional to HAT activity.

Visualizations

Histone_Acetylation_Pathway cluster_0 Cellular Milieu cluster_1 Chromatin AcetylCoA Acetyl-CoA HAT Histone Acetyltransferase (e.g., GCN5/PCAF) AcetylCoA->HAT Substrate H3_Acetylated Acetylated H3 Tail (Acetyl-Lysine) HAT->H3_Acetylated Writes Mark HDAC Histone Deacetylase H3_Unacetylated Histone H3 Tail (Lysine) HDAC->H3_Unacetylated Erases Mark H3_Unacetylated->HAT Gene_Repression Gene Repression H3_Unacetylated->Gene_Repression H3_Acetylated->HDAC Target Gene_Activation Gene Activation H3_Acetylated->Gene_Activation

Caption: Signaling pathway of histone H3 acetylation and deacetylation.

HAT_Assay_Workflow Start Start: Prepare Reagents Mix Combine H3(1-25) Peptide, [3H]-Acetyl-CoA, and HAT Enzyme Start->Mix Incubate Incubate at 30°C Mix->Incubate Spot Spot Reaction onto Phosphocellulose Paper Incubate->Spot Wash Wash Paper to Remove Unincorporated [3H]-Acetyl-CoA Spot->Wash Measure Measure Radioactivity with Scintillation Counter Wash->Measure End End: Quantify HAT Activity Measure->End

Caption: Experimental workflow for a radiometric HAT assay.

HDAC_Assay_Logic Substrate Pre-Acetylated H3(1-25) Peptide (Substrate) Reaction Deacetylation Reaction Acetyl Group is Removed Substrate->Reaction Enzyme HDAC Enzyme (Catalyst) Enzyme->Reaction Products Products Deacetylated H3 Peptide Released Acetate Reaction->Products Detection Detection Measure Released Acetate (e.g., using [3H]-acetate) Products->Detection

Caption: Logical relationship in an HDAC (deacetylase) assay.

References

Application Note: Mass Spectrometry Analysis of Modified Histone H3 (1-25) Amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone proteins are fundamental components of chromatin, playing a critical role in the regulation of gene expression through a variety of post-translational modifications (PTMs).[1][2][3][4] The N-terminal tail of Histone H3 is a hotbed for these modifications, including acetylation, methylation, and phosphorylation, which act as a "histone code" to influence chromatin structure and function.[1][5] Mass spectrometry has emerged as a powerful tool for the detailed characterization and quantification of these PTMs, offering unparalleled specificity and sensitivity.[2][5][6] This application note provides a comprehensive guide to the analysis of the modified Histone H3 (1-25) amide peptide using mass spectrometry, from sample preparation to data analysis.

Signaling Pathway of Histone H3 N-Terminal Modifications

The PTMs on the N-terminal tail of Histone H3 serve as docking sites for various effector proteins, which in turn dictate the transcriptional state of the associated gene. For instance, acetylation of lysine residues generally correlates with transcriptional activation, while methylation can lead to either activation or repression depending on the specific residue and the degree of methylation.

Histone_Signaling cluster_0 Nucleus Histone_H3 Histone H3 Tail (1-25) PTMs Acetylation (Ac) Methylation (Me) Phosphorylation (P) Reader_Proteins "Reader" Proteins (e.g., Bromodomain, Chromodomain) PTMs->Reader_Proteins Recruits Writer_Enzymes "Writer" Enzymes (HATs, HMTs, Kinases) Writer_Enzymes->Histone_H3 Adds PTMs Eraser_Enzymes "Eraser" Enzymes (HDACs, KDMs, Phosphatases) Eraser_Enzymes->Histone_H3 Removes PTMs Chromatin_Remodeling Chromatin Remodeling Reader_Proteins->Chromatin_Remodeling Gene_Expression Gene Transcription (Activation or Repression) Chromatin_Remodeling->Gene_Expression

Caption: Histone H3 PTM signaling cascade.

Experimental Workflow for Mass Spectrometry Analysis

A typical bottom-up proteomics workflow is employed for the analysis of the Histone H3 (1-25) peptide. This involves histone extraction, chemical derivatization to block lysine residues, enzymatic digestion to generate the desired peptide, and subsequent LC-MS/MS analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture / Tissue Homogenization Nuclei_Isolation 2. Nuclei Isolation Cell_Culture->Nuclei_Isolation Acid_Extraction 3. Acid Extraction of Histones Nuclei_Isolation->Acid_Extraction Derivatization1 4. Propionylation (Lysine Blocking) Acid_Extraction->Derivatization1 Digestion 5. Enzymatic Digestion (e.g., Arg-C) Derivatization1->Digestion Derivatization2 6. Propionylation (N-termini) Digestion->Derivatization2 Desalting 7. C18 StageTip Desalting Derivatization2->Desalting LCMS 8. nanoLC-MS/MS Analysis Desalting->LCMS Data_Analysis 9. Data Analysis and Quantification LCMS->Data_Analysis

Caption: Mass spectrometry workflow for histone analysis.

Experimental Protocols

Histone Extraction from Cultured Cells

This protocol is adapted from standard acid extraction methods.[7]

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS containing protease inhibitors.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, and protease inhibitors).

    • Incubate on ice for 30 minutes, then homogenize with a Dounce homogenizer.

  • Nuclei Isolation:

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the nuclei.

    • Wash the nuclear pellet with the lysis buffer.

  • Acid Extraction:

    • Resuspend the nuclear pellet in ice-cold 0.2 M H2SO4 and incubate with rotation for 4 hours or overnight at 4°C.[8]

    • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the cellular debris.

    • Transfer the supernatant containing the histones to a new tube.

  • Protein Precipitation:

    • Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 20% (v/v).

    • Incubate on ice for at least 1 hour to precipitate the histones.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the histones.

    • Wash the histone pellet twice with ice-cold acetone.

    • Air-dry the pellet and resuspend in ultrapure water.

Chemical Derivatization and Digestion

This protocol utilizes propionic anhydride to derivatize free amines, followed by enzymatic digestion.[2][6][9]

  • Initial Propionylation:

    • To 20-50 µg of extracted histones, add ammonium bicarbonate to a final concentration of 100 mM and adjust the pH to 8.0.

    • Prepare a fresh propionylation reagent by mixing propionic anhydride and acetonitrile in a 1:3 (v/v) ratio.[9]

    • Add the propionylation reagent to the histone sample in a 1:4 (v/v) ratio and vortex immediately.[9]

    • Incubate at 37°C for 15 minutes.

    • Dry the sample in a vacuum concentrator.

  • Enzymatic Digestion:

    • Resuspend the derivatized histones in 100 mM ammonium bicarbonate (pH 8.0).

    • Add Arg-C or Trypsin at a 1:20 enzyme-to-substrate ratio.

    • Incubate overnight at 37°C.

  • Second Propionylation:

    • Following digestion, repeat the propionylation step as described in step 1 to derivatize the newly formed peptide N-termini.[2]

    • Quench the reaction by adding hydroxylamine.

    • Acidify the sample with formic acid to pH ~3.

    • Dry the sample in a vacuum concentrator.

C18 StageTip Desalting

Desalting is crucial for removing contaminants that can interfere with mass spectrometry analysis.[10][11]

  • Prepare a C18 StageTip by packing a P200 pipette tip with a small piece of C18 membrane.

  • Equilibrate the StageTip with 100% acetonitrile followed by 0.1% formic acid in water.

  • Load the acidified peptide sample onto the StageTip.

  • Wash the loaded StageTip with 0.1% formic acid in water.

  • Elute the peptides with 50-80% acetonitrile in 0.1% formic acid.

  • Dry the eluted peptides in a vacuum concentrator and resuspend in 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general guidelines for nanoLC-MS/MS analysis.[1][10][12]

  • LC System: A nano-flow HPLC system coupled to the mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

  • Mobile Phases:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 40% Solvent B over 60-90 minutes is a good starting point.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended.[1]

  • Acquisition Mode: Data-dependent acquisition (DDA) is commonly used, where the most abundant precursor ions in a full scan are selected for fragmentation (MS/MS).

  • Fragmentation: Both Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) can be used. ETD is often advantageous for sequencing highly charged histone peptides.[1][13]

Data Presentation

The table below summarizes the mass shifts for common PTMs observed on the Histone H3 (1-25) peptide. Quantitative analysis can be performed by comparing the peak areas of the different modified forms of the peptide.[6]

ModificationMass Shift (Da)
Acetylation (ac)+42.0106
Monomethylation (me1)+14.0157
Dimethylation (me2)+28.0313
Trimethylation (me3)+42.0470
Phosphorylation (ph)+79.9663
Propionylation (pr)+56.0262

Table 1: Mass shifts of common histone PTMs.

Quantitative Analysis of Histone H3 (1-25) Modifications

The relative abundance of different modified forms of the Histone H3 (1-25) peptide can be determined from the LC-MS/MS data. The area under the curve for the extracted ion chromatogram of each modified peptide is integrated and expressed as a percentage of the total area for all forms of that peptide.[6]

H3 (1-25) Peptide FormExample Relative Abundance (%)
Unmodified15
K4me15
K4me210
K4me320
K9ac8
K9me212
K14ac10
K18ac7
K23ac5
K4me3K9me28

Table 2: Example of relative quantification of modified Histone H3 (1-25) peptides. Note: These are hypothetical values for illustrative purposes.

Conclusion

The methodologies outlined in this application note provide a robust framework for the detailed analysis of post-translational modifications on the Histone H3 (1-25) amide peptide. By combining chemical derivatization with high-resolution mass spectrometry, researchers can achieve comprehensive identification and quantification of these critical epigenetic marks, paving the way for a deeper understanding of their roles in health and disease and facilitating the development of novel therapeutic strategies.

References

Application Notes and Protocols: Histone H3 (1-25) Peptide for Pull-Down Assays with Reader Domains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) of histone proteins are fundamental to the regulation of chromatin structure and gene expression. These modifications are recognized by specific "reader" domains, which recruit effector proteins to modulate downstream cellular processes. The N-terminal tail of histone H3 is a hotspot for a diverse array of PTMs. Synthetic histone peptides, such as Histone H3 (1-25), serve as powerful tools to investigate the interactions between histone modifications and their cognate reader domains. This document provides detailed protocols and data for utilizing biotinylated Histone H3 (1-25) peptides in pull-down assays to identify and characterize reader domain interactions, a technique crucial for basic research and drug discovery.[1][2][3]

Data Presentation: Binding Affinities of Histone H3 Peptides with Reader Domains

Understanding the binding affinity between a histone peptide and a reader domain is critical for interpreting biological function and for the development of targeted therapeutics. The dissociation constant (Kd) is a key parameter for quantifying this interaction. Below is a summary of reported Kd values for various histone H3 peptides, including the H3 (1-25) sequence, with different reader domains. This data, gathered from isothermal titration calorimetry (ITC) and other biophysical assays, provides a quantitative basis for comparing reader domain specificities.

Histone H3 Peptide Sequence/ModificationReader DomainBinding Affinity (Kd) in µMMethod
H3 (1-25) unmodifiedPHF14 PZP2.20ITC
H3 (1-15) unmodifiedPHF14 PZP12.7ITC
H3 (1-34) unmodifiedPHF14 PZP0.17 - 0.20ITC
H3 (1-10) unmodifiedKDM5A PHD10.95FP
H3 (1-10) K4me3KDM5A PHD1Weak binding (>200 µM)FP
H3 (1-15) K4me3TAF3 PHD0.018ITC
H3 (1-15) K4me3Q5serTAF3 PHDEnhanced AffinityITC
H3 (1-21) unmodifiedCmi PHDbWeak bindingITC
H3 (1-50) unmodifiedCmi PHDb2.1ITC

Note: The binding affinity can be influenced by the specific assay conditions, including buffer composition and temperature. The length of the histone peptide can also significantly impact the interaction with the reader domain.[4][5]

Experimental Protocols

Protocol 1: Pull-Down Assay with Biotinylated Histone H3 (1-25) Peptide and Nuclear Extract

This protocol describes an unbiased approach to identify novel reader proteins for a specific histone modification from a complex protein mixture, such as a nuclear extract.[1]

Materials:

  • Biotinylated Histone H3 (1-25) peptide (modified and unmodified controls)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Nuclear extract prepared from cultured cells

  • Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, supplemented with protease inhibitors

  • Wash Buffer: Binding Buffer with 300 mM NaCl

  • Elution Buffer: 2x SDS-PAGE sample buffer

  • Microcentrifuge tubes

  • Rotating wheel or shaker

Procedure:

  • Peptide Immobilization:

    • Resuspend the streptavidin beads in Binding Buffer.

    • Add 1-5 µg of the biotinylated Histone H3 (1-25) peptide to the beads. Use both the modified peptide of interest and an unmodified control peptide in separate tubes.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the biotin-streptavidin interaction.

    • Wash the peptide-bound beads three times with Binding Buffer to remove unbound peptide.

  • Binding of Reader Proteins:

    • Pre-clear the nuclear extract by incubating it with streptavidin beads alone for 1 hour at 4°C to reduce non-specific binding to the beads.

    • Centrifuge the pre-cleared extract and transfer the supernatant to a new tube.

    • Add the pre-cleared nuclear extract (typically 0.5-1 mg of total protein) to the tubes containing the immobilized histone peptides.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Carefully remove the supernatant (flow-through), which can be saved for analysis.

    • Wash the beads three to five times with 1 mL of Wash Buffer. For each wash, resuspend the beads and incubate for 5 minutes with rotation at 4°C. This step is critical to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 20-50 µL of 2x SDS-PAGE sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them.

    • Centrifuge the tubes and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie blue staining, or Western blotting with specific antibodies if a candidate reader is being tested.

    • For unbiased discovery of novel readers, protein bands that are specifically present in the modified peptide pull-down compared to the unmodified control can be excised from the gel and identified by mass spectrometry.[1][6]

Protocol 2: Pull-Down Assay with Recombinant Reader Domain

This protocol is designed to validate a predicted interaction between a specific reader domain and the Histone H3 (1-25) peptide.

Materials:

  • Biotinylated Histone H3 (1-25) peptide (modified and unmodified controls)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Purified recombinant reader domain (e.g., GST-tagged or His-tagged)

  • Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40

  • Wash Buffer: Binding Buffer with the same salt concentration

  • Elution Buffer: 2x SDS-PAGE sample buffer or a specific elution buffer for the tag (e.g., glutathione for GST-tags, imidazole for His-tags).

Procedure:

  • Peptide Immobilization: Follow step 1 from Protocol 1.

  • Binding of Recombinant Protein:

    • Add 1-2 µg of the purified recombinant reader domain to the immobilized histone peptides in Binding Buffer.

    • Include a negative control with beads and the recombinant protein but no peptide.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Follow step 3 from Protocol 1, using the appropriate Wash Buffer.

  • Elution: Follow step 4 from Protocol 1.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by Western blotting using an antibody against the tag (e.g., anti-GST or anti-His) or the reader domain itself. A stronger band in the lane with the specific modified peptide compared to the unmodified control confirms a specific interaction.[7]

Visualizations

Experimental Workflow of a Histone Peptide Pull-Down Assay

PullDown_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Peptide Biotinylated H3(1-25) Peptide Immobilization Immobilization Peptide->Immobilization Beads Streptavidin Beads Beads->Immobilization Lysate Nuclear Extract / Recombinant Protein Binding Binding Lysate->Binding Immobilization->Binding Wash Washing Binding->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Western_Blot Western Blot SDS_PAGE->Western_Blot

Caption: Workflow of the histone peptide pull-down assay.

Interaction of a Modified Histone H3 Peptide with a Reader Domain

Histone_Reader_Interaction cluster_interaction Molecular Recognition Histone_Peptide Histone H3 (1-25) Peptide Modification Post-Translational Modification (e.g., K4me3) Binding_Pocket Binding Pocket Modification->Binding_Pocket Specific Interaction Reader_Domain Reader Domain

Caption: Specific recognition of a modified histone peptide by a reader domain.

References

A Novel, Multi-Tiered Screening Platform for the Identification of Histone Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone methyltransferases (HMTs) are a critical class of enzymes that play a central role in epigenetic regulation. By catalyzing the transfer of methyl groups to histone proteins, HMTs modulate chromatin structure and gene expression.[1][2][3] Dysregulation of HMT activity is implicated in a variety of diseases, most notably cancer, making them attractive targets for therapeutic intervention.[4][5][6][7] The development of potent and selective HMT inhibitors is a key focus in drug discovery. This document outlines a novel, multi-tiered screening platform for the identification and characterization of HMT inhibitors, using the well-validated cancer target, Enhancer of Zeste Homolog 2 (EZH2), as a model system. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 at lysine 27 (H3K27), a mark associated with transcriptional repression.[5][6]

This platform integrates a high-throughput primary screen using a sensitive, homogeneous fluorescence-based assay with a label-free, high-content secondary assay using mass spectrometry for hit confirmation and mechanistic studies. This tiered approach allows for the rapid identification of potential inhibitors from large compound libraries and subsequent detailed characterization of their mode of action.

Tier 1: High-Throughput Primary Screening - Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The primary screen utilizes a robust and sensitive HTRF-based assay to measure the enzymatic activity of EZH2. This assay format is highly amenable to automation and high-throughput screening (HTS) in 384-well or 1536-well plates.[8][9] The principle of the assay is the detection of the methylated histone substrate by a specific antibody, leading to a fluorescence resonance energy transfer (FRET) signal.

Experimental Protocol: EZH2 HTRF Assay

Materials and Reagents:

ReagentSupplierCatalog Number
Recombinant Human EZH2 ComplexBPS Bioscience51004
Biotinylated Histone H3 (1-21) peptideAnaSpecCustom Synthesis
S-Adenosyl-L-methionine (SAM)Sigma-AldrichA7007
S-Adenosyl-L-homocysteine (SAH)Sigma-AldrichA9384
Anti-H3K27me3-Europium CryptateCisbioCustom Labeled
Streptavidin-XL665Cisbio610SAXLA
HMT Assay BufferBPS Bioscience52170
384-well low-volume white platesCorning3824

Assay Buffer Composition:

  • 20 mM Tris-HCl, pH 8.0

  • 50 mM NaCl

  • 1 mM EDTA

  • 1 mM DTT

  • 1 mM PMSF

  • 0.01% Tween-20

Procedure:

  • Compound Preparation: Prepare a serial dilution of test compounds in 100% DMSO. Further dilute the compounds in HMT assay buffer to a 4x final concentration. The final DMSO concentration in the assay should not exceed 1%.[10][11]

  • Enzyme and Substrate Preparation:

    • Thaw the recombinant EZH2 complex on ice and dilute to a 2x working concentration (e.g., 2 nM) in HMT assay buffer.[12]

    • Prepare a 2x substrate/co-factor mix containing biotinylated Histone H3 peptide (e.g., 200 nM) and SAM (e.g., 2 µM) in HMT assay buffer. The optimal concentrations should be determined empirically by running substrate and co-factor titration curves.

  • Assay Plate Setup:

    • Add 5 µL of the 4x test compound solution to the appropriate wells of a 384-well plate.

    • For positive control wells (no inhibition), add 5 µL of HMT assay buffer with 1% DMSO.

    • For negative control wells (100% inhibition), add 5 µL of a known EZH2 inhibitor (e.g., Tazemetostat) at a high concentration (e.g., 10 µM).

  • Enzymatic Reaction:

    • Add 5 µL of the 2x EZH2 enzyme solution to all wells.

    • Initiate the reaction by adding 10 µL of the 2x substrate/co-factor mix to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2x detection mix containing anti-H3K27me3-Europium Cryptate (e.g., 2 nM) and Streptavidin-XL665 (e.g., 50 nM) in HTRF detection buffer.

    • Add 20 µL of the 2x detection mix to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. The HTRF ratio (665 nm / 620 nm) is proportional to the amount of methylated substrate.

Data Analysis:

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.

Tier 2: Hit Confirmation and Mechanistic Studies - High-Throughput Mass Spectrometry

Hits identified from the primary screen are subjected to a label-free secondary assay using high-throughput mass spectrometry (MS). This method directly measures the conversion of the substrate to its methylated product, providing a more direct and quantitative assessment of enzyme activity.[13] It also allows for the simultaneous detection of different methylation states (mono-, di-, and tri-methylation), offering deeper mechanistic insights.[13]

Experimental Protocol: EZH2 High-Throughput Mass Spectrometry Assay

Materials and Reagents:

ReagentSupplierCatalog Number
Recombinant Human EZH2 ComplexBPS Bioscience51004
Unlabeled Histone H3 (1-21) peptideAnaSpecCustom Synthesis
S-Adenosyl-L-methionine (SAM)Sigma-AldrichA7007
HMT Assay BufferBPS Bioscience52170
Acetonitrile (ACN), LC-MS gradeFisher ScientificA955
Formic Acid (FA), LC-MS gradeFisher ScientificA117
384-well assay platesGreiner Bio-One781280

Procedure:

  • Compound Preparation: Prepare serial dilutions of the hit compounds in 100% DMSO and then dilute to a 4x final concentration in HMT assay buffer.

  • Enzymatic Reaction:

    • The enzymatic reaction is set up similarly to the primary screen, but using the unlabeled Histone H3 peptide.

    • Add 5 µL of the 4x compound solution to the wells of a 384-well plate.

    • Add 5 µL of a 2x EZH2 enzyme solution (e.g., 2 nM) in HMT assay buffer.

    • Initiate the reaction by adding 10 µL of a 2x substrate/co-factor mix containing unlabeled Histone H3 peptide (e.g., 200 nM) and SAM (e.g., 2 µM) in HMT assay buffer.

    • Incubate at room temperature for 60 minutes.

  • Reaction Quenching: Stop the reaction by adding 20 µL of a quenching solution (e.g., 0.5% formic acid in acetonitrile).

  • Mass Spectrometry Analysis:

    • Transfer the quenched reactions to a suitable plate for injection into a high-throughput mass spectrometry system (e.g., a RapidFire system coupled to a triple quadrupole mass spectrometer).

    • Develop a multiple reaction monitoring (MRM) method to detect and quantify the unmethylated, monomethylated, dimethylated, and trimethylated forms of the Histone H3 peptide substrate.

    • The instrument is configured to rapidly inject and analyze each sample.

Data Analysis:

The peak areas for the substrate and each methylated product are integrated. The percent conversion of substrate to product is calculated for each reaction. The IC50 values are determined by plotting the percent inhibition (calculated from the reduction in product formation) against the compound concentration.

Data Presentation

Table 1: Comparison of HMT Inhibitor Screening Assay Methodologies

FeatureHTRF Assay (Primary Screen)Mass Spectrometry Assay (Secondary Screen)
Principle Fluorescence Resonance Energy TransferDirect detection of substrate and product mass
Throughput High (1536-well compatible)Medium to High (384-well compatible)
Detection Indirect (antibody-based)Direct and label-free
Information Overall enzyme activitySpecific methylation states, reaction kinetics
Cost per well ModerateHigh
Advantages High sensitivity, homogeneous formatHigh specificity, mechanistic detail, low false positives
Disadvantages Potential for antibody-related artifactsRequires specialized instrumentation

Table 2: Representative IC50 Values for EZH2 Inhibitors

CompoundHTRF IC50 (nM)Mass Spec IC50 (nM)
Tazemetostat 15 ± 212 ± 1.5
GSK126 25 ± 421 ± 3
UNC1999 50 ± 845 ± 6

Visualizations

EZH2 Signaling Pathway in Cancer

EZH2_Signaling_Pathway cluster_PRC2 PRC2 Complex cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Signaling cluster_cellular_effects Cellular Effects EZH2 EZH2 EED EED HistoneH3 Histone H3 EZH2->HistoneH3 Methylation SUZ12 SUZ12 H3K27me3 H3K27me3 TumorSuppressor Tumor Suppressor Genes H3K27me3->TumorSuppressor Represses GeneSilencing Transcriptional Repression Proliferation Cell Proliferation GeneSilencing->Proliferation Apoptosis Inhibition of Apoptosis GeneSilencing->Apoptosis Metastasis Metastasis GeneSilencing->Metastasis GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K/AKT Pathway Receptor->PI3K RAS RAS/MAPK Pathway Receptor->RAS PI3K->EZH2 Upregulation RAS->EZH2 Upregulation

Caption: EZH2 signaling pathway in cancer.

Experimental Workflow for HMT Inhibitor Screening

HMT_Inhibitor_Screening_Workflow cluster_primary Tier 1: Primary Screen cluster_secondary Tier 2: Hit Confirmation & Characterization cluster_downstream Downstream Validation CompoundLibrary Compound Library HTS High-Throughput HTRF Assay CompoundLibrary->HTS PrimaryHits Primary Hits HTS->PrimaryHits DoseResponse Dose-Response & IC50 Determination PrimaryHits->DoseResponse MassSpec High-Throughput Mass Spectrometry DoseResponse->MassSpec ConfirmedHits Confirmed Hits MassSpec->ConfirmedHits Selectivity Selectivity Profiling ConfirmedHits->Selectivity CellularAssays Cell-Based Assays ConfirmedHits->CellularAssays LeadOptimization Lead Optimization CellularAssays->LeadOptimization

Caption: HMT inhibitor screening workflow.

The proposed multi-tiered screening platform provides a comprehensive and efficient strategy for the discovery and characterization of novel HMT inhibitors. The combination of a high-throughput fluorescence-based primary assay and a label-free, high-content mass spectrometry secondary assay allows for the rapid identification of potent and selective inhibitors and provides valuable insights into their mechanism of action. This approach is adaptable to other HMT targets and can significantly accelerate the development of new epigenetic drugs for the treatment of cancer and other diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HMT Assays with H3 (1-25) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for Histone Methyltransferase (HMT) assays using the H3 (1-25) peptide substrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve robust and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during HMT assays with the H3 (1-25) peptide, with a focus on buffer-related causes and solutions.

Issue Potential Buffer-Related Cause Recommended Solution
No or Low Signal Suboptimal pH: The pH of the reaction buffer is outside the optimal range for your specific HMT. Most HMTs prefer a slightly alkaline environment.[1]Test a pH range from 7.5 to 9.0. A good starting point for many HMTs is pH 8.5.[1][2]
Incorrect Salt Concentration: High salt concentrations can be inhibitory to HMT activity.[1]Titrate the NaCl or KCl concentration in your buffer. Start with a low concentration (e.g., 25-50 mM) and test up to 150 mM. Some HMTs are highly sensitive to salt, with activity dropping sharply at concentrations above 125 mM.[1]
Inappropriate Reducing Agent Concentration: The concentration of DTT or TCEP may not be optimal for enzyme stability and activity.For DTT, a final concentration of 1-5 mM is a common starting point.[2] For TCEP, optimal concentrations can be lower, around 0.5-1 mM, as higher concentrations can sometimes be inhibitory.[1]
High Background Non-specific Binding: The enzyme or peptide may be binding non-specifically to the assay plate or other components.Include a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), in your wash buffers to reduce non-specific binding.
Contaminating Enzyme Activity: The enzyme preparation may contain other enzymes that can modify the substrate or interfere with the detection method.Ensure the purity of your HMT preparation. If using nuclear extracts, consider further purification steps.
Poor Reproducibility Inconsistent Buffer Preparation: Minor variations in buffer pH or component concentrations between experiments can lead to variability in enzyme activity.Prepare a large batch of a single, quality-controlled buffer stock for a series of experiments. Always verify the final pH of the buffer after all components have been added.
Buffer Degradation: Components like DTT can oxidize over time, losing their effectiveness.Prepare buffers fresh before each experiment or store them in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Inhibitor Appears Inactive Buffer Components Masking Inhibition: Certain buffer components can interfere with the inhibitor's mechanism of action or its interaction with the enzyme.If using a competitive inhibitor, ensure the substrate concentration is not excessively high. Also, consider that some detergents can sequester inhibitors, reducing their effective concentration.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a generic HMT assay buffer for the H3 (1-25) peptide?

A good starting point for a generic HMT assay buffer is 50 mM Tris-HCl or HEPES at pH 8.0, 50 mM KCl, 1-5 mM DTT, and 1-5 mM MgCl₂. However, it is crucial to optimize these conditions for your specific HMT.

Q2: How does pH affect HMT activity with the H3 (1-25) peptide?

Most histone methyltransferases exhibit optimal activity in a slightly alkaline pH range, typically between 8.0 and 9.0.[1] For example, the HMT PRDM9 shows maximal activity at pH 8.5 when using the H3 (1-25) peptide.[1] It is recommended to perform a pH titration to determine the optimal pH for your enzyme of interest.

Q3: Can I use a different buffer system instead of Tris-HCl?

Yes, other buffer systems like HEPES or MOPS can be used.[4] HEPES is known for its stability over a wide range of temperatures and is less likely to interact with metal ions, which can be advantageous for some HMTs.[5][6] However, some studies have shown that buffers like Tris and MOPS can have an inhibitory effect on certain enzymes at higher concentrations.[4] It is advisable to test different buffer systems to find the one that yields the best results for your specific assay.

Q4: What is the role of reducing agents like DTT and TCEP in the assay buffer?

Reducing agents like DTT (dithiothreitol) and TCEP (tris(2-carboxyethyl)phosphine) are included in the assay buffer to maintain the enzyme in an active state by preventing the oxidation of cysteine residues in the catalytic domain.[7] The optimal concentration should be determined empirically, as high concentrations can sometimes be inhibitory.[1]

Q5: Should I include a detergent in my HMT assay buffer?

Including a non-ionic detergent like Triton X-100 or Tween-20 at a low concentration (e.g., 0.01%) can be beneficial. Detergents can help to prevent the aggregation of the enzyme and substrate, reduce non-specific binding to the assay plate, and improve the overall signal-to-noise ratio.[1] However, be aware that detergents can sometimes interfere with enzyme activity or inhibitor interactions.[3]

Q6: How does the addition of BSA affect my HMT assay?

Bovine Serum Albumin (BSA) is often added to enzymatic reactions to act as a carrier protein, preventing the loss of the enzyme due to non-specific adsorption to plasticware. It can also help to stabilize the enzyme. Including BSA can improve the signal-to-noise ratio in some assays.[8][9] A typical concentration to test is 0.1 mg/mL.

Quantitative Data on Buffer Component Effects

The following tables summarize the quantitative effects of various buffer components on HMT activity, primarily based on studies using the H3 (1-25) peptide with the histone methyltransferase PRDM9.[1] These values provide a strong starting point for optimizing your own HMT assays.

Table 1: Effect of pH on PRDM9 Activity with H3 (1-25) Peptide

pHRelative Activity (%)
7.0~40
7.5~70
8.0~90
8.5100
9.0~85
9.5~60

Table 2: Effect of NaCl Concentration on PRDM9 Activity with H3 (1-25) Peptide

NaCl (mM)Relative Activity (%)
0100
25~95
50~80
75~60
100~30
125~10
150<5

Table 3: Effect of Detergents on PRDM9 Activity with H3 (1-25) Peptide

DetergentConcentrationRelative Activity (%)
Triton X-1000.005%~110
0.01%100
0.02%~90
0.05%~70

Table 4: Effect of Reducing Agents on PRDM9 Activity with H3 (1-25) Peptide

Reducing AgentConcentration (mM)Relative Activity (%)
DTT1~90
2~95
5100
10~98
TCEP0.2~80
0.5100
1~70
2~40

Experimental Protocols

Protocol 1: Radioactive Filter Binding Assay for HMT Activity

This protocol describes a standard method for measuring HMT activity using a radioactive methyl donor ([³H]-S-adenosylmethionine) and the H3 (1-25) peptide substrate.

Materials:

  • Purified HMT enzyme

  • H3 (1-25) peptide substrate

  • [³H]-S-adenosylmethionine ([³H]-SAM)

  • 5X HMT Reaction Buffer (e.g., 250 mM Tris-HCl pH 8.5, 25 mM MgCl₂, 20 mM DTT)

  • P81 phosphocellulose filter paper

  • Wash Buffer (e.g., 50 mM sodium carbonate, pH 8.5)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a master mix containing 5X HMT Reaction Buffer, [³H]-SAM, and sterile water.

  • Aliquot the master mix into reaction tubes.

  • Add the H3 (1-25) peptide substrate to each tube.

  • Initiate the reaction by adding the HMT enzyme.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 filter paper.

  • Allow the filter paper to air dry.

  • Wash the filter papers three times with Wash Buffer to remove unincorporated [³H]-SAM.

  • Dry the filter papers completely.

  • Place each filter paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Antibody-Based (Non-Radioactive) HMT Assay

This protocol outlines a non-radioactive method for detecting HMT activity using an antibody specific for the methylated histone mark.

Materials:

  • Purified HMT enzyme

  • Biotinylated H3 (1-25) peptide substrate

  • S-adenosylmethionine (SAM)

  • HMT Reaction Buffer (optimized for your enzyme)

  • Streptavidin-coated microplate

  • Primary antibody specific for the methylated lysine on the H3 peptide

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Detection substrate (e.g., TMB for HRP)

  • Stop solution

  • Plate reader

Procedure:

  • Coat a streptavidin-coated microplate with the biotinylated H3 (1-25) peptide. Wash to remove unbound peptide.

  • Prepare the HMT reaction mixture containing HMT Reaction Buffer, SAM, and the HMT enzyme.

  • Add the reaction mixture to the peptide-coated wells.

  • Incubate at the optimal temperature to allow for the methylation reaction to occur.

  • Wash the wells to remove the enzyme and other reaction components.

  • Add the primary antibody and incubate to allow binding to the methylated peptide.

  • Wash to remove unbound primary antibody.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash to remove unbound secondary antibody.

  • Add the detection substrate and incubate until color develops.

  • Add the stop solution and read the absorbance at the appropriate wavelength using a plate reader.

Visualizations

HMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_buffer Prepare Assay Buffer mix_reagents Combine Buffer, Substrate, Cofactor prep_buffer->mix_reagents prep_enzyme Dilute HMT Enzyme initiate_reaction Add Enzyme to Initiate prep_enzyme->initiate_reaction prep_substrate Prepare H3 (1-25) Peptide prep_substrate->mix_reagents prep_cofactor Prepare SAM prep_cofactor->mix_reagents mix_reagents->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Methylation Signal stop_reaction->detect_signal analyze_data Analyze Data detect_signal->analyze_data

Caption: General workflow for an HMT assay.

Troubleshooting_Logic start Assay Issue (e.g., No Signal) check_enzyme Is Enzyme Active? start->check_enzyme check_buffer Is Buffer Optimal? check_enzyme->check_buffer Yes positive_control Run Positive Control check_enzyme->positive_control No check_ph Check pH check_buffer->check_ph No end Problem Solved check_buffer->end Yes optimize_buffer Systematically Optimize Buffer Components check_ph->optimize_buffer check_salt Check Salt Conc. check_salt->optimize_buffer check_reducing Check Reducing Agent check_reducing->optimize_buffer check_detergent Check Detergent check_detergent->optimize_buffer positive_control->check_buffer optimize_buffer->end

Caption: A logical approach to troubleshooting HMT assay issues.

Histone_Methylation_Pathway HMT Histone Methyltransferase (e.g., G9a, SETD7) SAH S-Adenosylhomocysteine (SAH) HMT->SAH Methyl Group Donation Methylated_H3 Methylated Histone H3 HMT->Methylated_H3 Catalysis SAM S-Adenosylmethionine (SAM) SAM->HMT Histone_H3 Histone H3 Tail (H3(1-25) Peptide) Histone_H3->HMT Effector Effector Protein (Reader Domain) Methylated_H3->Effector Binding Chromatin_Remodeling Chromatin Remodeling & Transcriptional Regulation Effector->Chromatin_Remodeling

Caption: Simplified signaling pathway of histone H3 methylation.

References

Improving solubility of Histone H3 (1-25), amide in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Histone H3 (1-25), amide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of the this compound peptide?

The this compound is a synthetic peptide corresponding to the N-terminal 25 amino acids of human Histone H3, with an amidated C-terminus. Its sequence is ARTKQTARKSTGGKAPRKQLATKAA-NH2[1]. Due to the high content of basic amino acid residues (Arginine and Lysine), this peptide is strongly basic and carries a significant positive charge at neutral pH. It is a well-known substrate for histone methyltransferases, such as G9a[2][3].

Q2: What is the expected solubility of this compound?

Based on its hydrophilic and basic nature, the peptide is expected to be soluble in aqueous solutions. Some suppliers indicate a solubility of at least 1 mg/mL in water[1][2]. However, achieving this solubility can sometimes be challenging due to factors like peptide purity, counter-ions (e.g., TFA), and handling techniques.

Q3: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS, Tris)?

This compound is a basic peptide. While it is generally soluble in aqueous solutions, it may exhibit poor solubility at neutral or slightly basic pH due to a lower net positive charge, which can lead to aggregation[4][5]. For basic peptides, acidic conditions are often more favorable for dissolution[6][7][8].

Troubleshooting Guide

Issue 1: Peptide appears as a film or is difficult to weigh.
  • Cause: Lyophilized peptides can sometimes be hygroscopic or form a thin, hard-to-see film on the vial walls.

  • Solution: Before opening, centrifuge the vial to pellet all the lyophilized powder at the bottom[6]. Allow the vial to warm to room temperature before opening to minimize moisture condensation[6].

Issue 2: Peptide does not dissolve in water or neutral buffer.
  • Cause: The peptide may require a more acidic environment to be fully protonated and soluble. The buffer composition might also be interfering with solubility.

  • Troubleshooting Steps:

    • Start with a small test amount: Do not use your entire peptide stock for solubility testing[6].

    • Use an acidic buffer: Try dissolving the peptide in a dilute acidic solution. A common starting point is 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA) in water[6].

    • Sonication: After adding the solvent, vortex briefly and then sonicate the solution in a water bath for a few minutes. This can help break up aggregates[4][6].

    • Gentle Warming: Gently warming the solution (e.g., to 37°C) can also aid in solubilization. Avoid excessive heat to prevent peptide degradation[6].

Issue 3: The peptide solution is cloudy or contains visible precipitates.
  • Cause: This indicates incomplete solubilization or aggregation of the peptide.

  • Solution:

    • Centrifugation: Centrifuge the solution to pellet any insoluble material. Use the clear supernatant for your experiments, but be aware that the actual concentration will be lower than calculated[9].

    • Re-solubilization: If possible, lyophilize the peptide again and attempt to redissolve it using the recommended acidic conditions.

    • Consider co-solvents: For highly problematic cases, a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) can be used to first dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer[6][9]. Be mindful that DMSO may not be suitable for all downstream applications, especially cell-based assays[9].

Quantitative Data Summary

The following table summarizes the reported solubility of this compound.

SolventReported SolubilitySource(s)
Water1 mg/mL[1][2]

Experimental Protocols

Protocol 1: Standard Solubilization of this compound
  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening. Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom[6].

  • Solvent Addition: Add the desired volume of sterile, deionized water to achieve a concentration of approximately 1 mg/mL.

  • Dissolution: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes[6].

  • Verification: A successfully solubilized peptide will result in a clear, particle-free solution[6].

  • Storage: Aliquot the peptide solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubilization of this compound under Acidic Conditions
  • Preparation: Follow step 1 from Protocol 1.

  • Solvent Preparation: Prepare a solution of 10% acetic acid in sterile, deionized water.

  • Initial Dissolution: Add a small amount of sterile water to the peptide.

  • Acidification: While vortexing, add the 10% acetic acid solution dropwise until the peptide dissolves completely[7][8].

  • Dilution: Dilute the solution to the final desired concentration with your experimental buffer. Ensure the final pH of the solution is compatible with your assay.

  • Storage: Aliquot and store as described in Protocol 1.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization start Start with lyophilized This compound equilibrate Equilibrate to room temperature start->equilibrate centrifuge Centrifuge vial to pellet peptide add_solvent Add aqueous buffer (e.g., sterile water) centrifuge->add_solvent equilibrate->centrifuge vortex Vortex gently add_solvent->vortex check_solubility Is the solution clear? vortex->check_solubility sonicate Sonicate for 5-10 min check_solubility->sonicate No success Peptide Solubilized check_solubility->success Yes warm Gentle warming (optional) sonicate->warm warm->vortex

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_flowchart cluster_acidic Acidic Condition Approach cluster_organic Organic Co-solvent Approach start Peptide fails to dissolve in neutral buffer acidic_buffer Try dissolving in 0.1% acetic acid start->acidic_buffer vortex_sonicate Vortex and sonicate acidic_buffer->vortex_sonicate check_acidic Is solution clear? vortex_sonicate->check_acidic dmso Dissolve in minimal DMSO check_acidic->dmso No success Peptide Solubilized (Verify assay compatibility) check_acidic->success Yes add_buffer Slowly add aqueous buffer while vortexing dmso->add_buffer check_organic Is solution clear? add_buffer->check_organic check_organic->success Yes failure Consider peptide quality or alternative solvent check_organic->failure No

Caption: Troubleshooting flowchart for solubility issues.

References

Preventing degradation of Histone H3 (1-25) peptide during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Histone H3 (1-25) peptide during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for lyophilized Histone H3 (1-25) peptide?

A1: For maximal stability, lyophilized Histone H3 (1-25) peptide should be stored at -20°C or -80°C in a desiccated environment. It is crucial to prevent exposure to moisture and light to avoid premature degradation.

Q2: How should I handle the peptide upon receiving it?

A2: Before opening the vial, it is essential to allow it to equilibrate to room temperature. This prevents condensation from forming inside the vial, which can lead to hydrolysis of the peptide.

Q3: What is the best way to reconstitute the Histone H3 (1-25) peptide?

A3: The choice of solvent depends on the specific experimental requirements. For general use, sterile, nuclease-free water or a buffer with a slightly acidic pH (pH 5-6) is recommended. For peptides with solubility issues, sonication or the addition of a small percentage of organic solvents like acetonitrile or DMSO may be necessary. However, always verify the compatibility of any solvent with your specific assay.

Q4: How should I store the reconstituted peptide solution?

A4: Reconstituted peptide solutions are significantly more prone to degradation. It is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C. This practice minimizes the damaging effects of repeated freeze-thaw cycles.

Q5: What are the primary causes of Histone H3 (1-25) peptide degradation in experiments?

A5: Degradation can be categorized into two main types:

  • Enzymatic Degradation: Proteases present in cell lysates or other biological samples can cleave the peptide. Known proteases that act on the N-terminal tail of Histone H3 include Cathepsin L, Matrix Metalloproteinase-9 (MMP-9), and various trypsins.

  • Chemical Degradation: This includes processes like hydrolysis, deamidation, and oxidation, which can be accelerated by suboptimal pH, temperature, and exposure to air.

Q6: How can I prevent enzymatic degradation of the peptide?

A6: The most effective way to prevent enzymatic degradation is to add a protease inhibitor cocktail to your experimental buffers. The choice of cocktail should be guided by the types of proteases expected in your sample.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of peptide activity or inconsistent results Peptide degradation due to improper storage or handling.Review storage and handling procedures. Ensure the lyophilized peptide is stored at -20°C or -80°C and that reconstituted aliquots are not subjected to multiple freeze-thaw cycles.
Enzymatic degradation by proteases in the sample.Add a broad-spectrum protease inhibitor cocktail to all buffers used in the experiment.
Chemical instability in the experimental buffer.Check the pH of your buffers; a range of 5-6 is generally recommended for peptide stability. Avoid prolonged incubation at high temperatures.
Precipitation of the peptide upon reconstitution The peptide has low solubility in the chosen solvent.Try sonicating the solution. If precipitation persists, consider adding a small amount of an organic solvent like acetonitrile or DMSO, ensuring it is compatible with your downstream application.
Unexpected cleavage products observed in mass spectrometry analysis Contamination of the sample with proteases.Ensure all solutions are sterile and that proper aseptic techniques are used. Incorporate a robust protease inhibitor cocktail.
Inherent instability of the peptide sequence under the experimental conditions.Perform a peptide stability assay to determine the half-life of the peptide under your specific experimental conditions and adjust protocols accordingly (e.g., shorter incubation times).

Data Presentation

Table 1: Common Proteases Targeting the N-terminal Tail of Histone H3

ProteaseClassKnown Cleavage Sites within H3 (1-25)
Cathepsin LCysteine ProteasePrimarily after Alanine 21 (Ala21-Thr22)[1]
MMP-9MetalloproteinaseBetween Lysine 18 and Glutamine 19 (Lys18-Gln19)[2]
TrypsinsSerine ProteaseAfter Lysine (K) and Arginine (R) residues
Glutamate DehydrogenaseDehydrogenaseAfter Lysine 23 (Lys23-Ala24)[3]

Table 2: Selected Protease Inhibitors for Preventing Histone H3 (1-25) Degradation

InhibitorTarget Protease(s)Typical IC₅₀
E-64Cysteine Proteases (e.g., Cathepsin L)~56 nM for human Cathepsin L[3]
LeupeptinSerine and Cysteine ProteasesVaries with protease
Pepstatin AAspartic ProteasesVaries with protease
EDTAMetalloproteinases (e.g., MMP-9)Varies with protease
Ilomastat (GM6001)Broad-spectrum MMPs~0.5 nM for MMP-9[4]
SB-3CTMMP-2 and MMP-9~600 nM for MMP-9[4]
BalicatibCathepsins K, B, L, S~48 nM for Cathepsin L[3]

IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: General Handling and Reconstitution of Histone H3 (1-25) Peptide
  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 10-15 minutes.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Add the desired volume of sterile, cold reconstitution buffer (e.g., nuclease-free water or a buffer at pH 5-6).

    • Gently vortex or pipette up and down to dissolve the peptide completely. If solubility is an issue, sonicate the vial in a water bath for short intervals.

  • Aliquoting: Immediately after reconstitution, aliquot the peptide solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Peptide Stability Assay using RP-HPLC

This protocol provides a framework for assessing the stability of the Histone H3 (1-25) peptide in a specific buffer or biological matrix.

  • Preparation of Peptide Stock Solution: Reconstitute the Histone H3 (1-25) peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Add the peptide stock solution to the experimental buffer or biological matrix (e.g., cell lysate, serum) to a final concentration of 50-100 µg/mL.

    • If investigating the effect of proteases, ensure the biological matrix is fresh. To test the efficacy of inhibitors, prepare a parallel sample containing the protease inhibitor cocktail.

    • Incubate the samples at the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately stop any enzymatic degradation by adding a quenching solution, such as an equal volume of 10% trichloroacetic acid (TCA) or by heating.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched sample to pellet any precipitated proteins (e.g., 14,000 x g for 10 minutes).

    • Transfer the supernatant containing the peptide to a new tube.

    • If necessary, perform solid-phase extraction (SPE) to clean up the sample and concentrate the peptide.

  • RP-HPLC Analysis:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Run a gradient of increasing acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Monitor the elution of the peptide by UV absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact Histone H3 (1-25) peptide based on its retention time from the t=0 sample.

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and the half-life of the peptide under the tested conditions.

Visualizations

Peptide_Handling_Workflow Figure 1. Recommended Workflow for Handling Histone H3 (1-25) Peptide start Receive Lyophilized Peptide equilibrate Equilibrate Vial to Room Temperature start->equilibrate reconstitute Reconstitute in Sterile, Cold Buffer (pH 5-6) equilibrate->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use

Caption: Recommended workflow for handling and storage of Histone H3 (1-25) peptide.

Degradation_Pathways Figure 2. Major Degradation Pathways for Histone H3 (1-25) Peptide cluster_enzymatic Proteases cluster_chemical Chemical Factors peptide Intact Histone H3 (1-25) Peptide enzymatic Enzymatic Degradation peptide->enzymatic chemical Chemical Degradation peptide->chemical cleaved Cleaved Peptide Fragments enzymatic->cleaved modified Chemically Modified Peptide chemical->modified cathepsin Cathepsin L mmp9 MMP-9 trypsin Trypsins hydrolysis Hydrolysis (Suboptimal pH) oxidation Oxidation (Exposure to Air) deamidation Deamidation

Caption: Overview of enzymatic and chemical degradation pathways affecting the peptide.

Troubleshooting_Degradation Figure 3. Troubleshooting Workflow for Peptide Degradation Issues start Inconsistent Results or Loss of Activity check_storage Review Peptide Storage & Handling Procedures start->check_storage check_inhibitors Are Protease Inhibitors Being Used? check_storage->check_inhibitors check_buffer Check Buffer pH and Temperature check_inhibitors->check_buffer Yes add_inhibitors Add Broad-Spectrum Protease Inhibitor Cocktail check_inhibitors->add_inhibitors No run_stability_assay Perform Peptide Stability Assay check_buffer->run_stability_assay end Problem Resolved add_inhibitors->end adjust_buffer Adjust Buffer to pH 5-6, Minimize High Temp Exposure adjust_buffer->end run_stability_assay->adjust_buffer

Caption: A logical workflow to diagnose and resolve issues with peptide degradation.

References

Technical Support Center: Optimizing Peptide Substrate Concentration for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize peptide substrate concentration for enzyme kinetics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of a peptide substrate for an enzyme kinetics assay?

The optimal peptide substrate concentration is dependent on the specific enzyme and substrate being studied. For determining the kinetic parameters K_m (Michaelis constant) and V_max (maximum reaction velocity), it is crucial to test a range of substrate concentrations. A common starting point is to use a concentration range that spans from well below the expected K_m to well above it (e.g., 0.1 x K_m to 10-20 x K_m).[1][2] If the K_m is unknown, a broad range of concentrations should be tested empirically. For routine enzyme activity assays, a substrate concentration of 10-20 times the K_m is often used to ensure the enzyme is saturated and operating at or near its V_max.[1]

Q2: How does substrate concentration affect enzyme activity?

The relationship between substrate concentration and enzyme activity is typically hyperbolic, as described by the Michaelis-Menten equation.[1][3][4]

  • At low substrate concentrations , the reaction rate is directly proportional to the substrate concentration. This is because there are many available enzyme active sites, and the rate is limited by how quickly the substrate molecules can bind to them.[1][3]

  • As substrate concentration increases , the reaction rate begins to level off as more enzyme active sites become occupied.

  • At high substrate concentrations , the enzyme becomes saturated with the substrate, and the reaction rate approaches its maximum (V_max). At this point, further increases in substrate concentration do not significantly increase the reaction rate.[1][3][5]

Q3: What are K_m and V_max, and why are they important?

  • V_max represents the maximum rate of an enzyme-catalyzed reaction when the enzyme is fully saturated with the substrate.[1][6] It is a measure of the enzyme's catalytic efficiency.

  • K_m (Michaelis constant) is the substrate concentration at which the reaction rate is half of V_max.[1][4][6] It is an inverse measure of the affinity of the enzyme for its substrate; a lower K_m indicates a higher affinity.[1][4]

Determining K_m and V_max is essential for understanding an enzyme's catalytic mechanism, its role in metabolic pathways, and how its activity is regulated.[7][8] These parameters are also crucial for designing effective enzyme inhibitors in drug development.

Q4: How do I determine K_m and V_max experimentally?

To determine K_m and V_max, you need to measure the initial reaction rates at various peptide substrate concentrations while keeping the enzyme concentration constant.[9] The data can then be plotted as reaction rate (v) versus substrate concentration ([S]), which should yield a hyperbolic curve.[1][9]

Because accurately determining V_max from a hyperbolic curve can be difficult, the data is often linearized using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]).[1][9][10]

  • Y-intercept: 1/V_max

  • X-intercept: -1/K_m

  • Slope: K_m/V_max

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction rate does not plateau at high substrate concentrations. The substrate concentrations used are not high enough to saturate the enzyme. This suggests the K_m is higher than anticipated.[11]Increase the range of substrate concentrations tested. Ensure you are using concentrations well above the expected K_m.
A contaminating enzyme in your preparation might be acting on the substrate.Check the purity of your enzyme preparation. Run a control reaction without your primary enzyme to test for contaminating activities.[11]
Low or no enzyme activity detected. The peptide substrate has poor solubility in the assay buffer.[12]Test the solubility of the peptide. Consider using a small amount of a co-solvent like DMSO, but be cautious as it can inhibit some enzymes.[13] Alternatively, modify the peptide sequence to improve solubility.[14]
The peptide has degraded due to improper storage.[12]Peptides should be stored at -20°C or lower and protected from light. Avoid repeated freeze-thaw cycles.[12]
The peptide is oxidized, particularly if it contains Cysteine, Tryptophan, or Methionine residues.[12]Use fresh peptide stocks and consider preparing buffers with antioxidants if oxidation is a concern.
High background signal. The peptide substrate is unstable in the assay buffer and is degrading non-enzymatically.Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.[15] Subtract this background rate from your enzyme-catalyzed reaction rates.
Contaminants in the peptide preparation, such as Trifluoroacetic acid (TFA) from synthesis, are interfering with the assay.[12]Consider using TFA-free peptides or performing a buffer exchange to remove residual TFA.[12]
Inconsistent or variable results between replicates. Inconsistent pipetting, especially of viscous enzyme or substrate solutions.Ensure proper mixing and use calibrated pipettes. For highly viscous solutions, consider using reverse pipetting techniques.
The peptide substrate is not fully dissolved, leading to variations in the effective concentration.[12]Ensure the peptide is completely solubilized before starting the assay. Gentle vortexing or sonication may be necessary.
Temperature fluctuations during the assay.Maintain a constant temperature throughout the experiment, as enzyme activity is highly sensitive to temperature changes.[16]
Reaction rate decreases at very high substrate concentrations (Substrate Inhibition). The substrate, at high concentrations, may bind to the enzyme in a non-productive manner, inhibiting the reaction.This is a known phenomenon for some enzymes. If observed, it is important to include these data points in your analysis, as it reflects a true kinetic property of the enzyme. The standard Michaelis-Menten model will not fit this data; a model that accounts for substrate inhibition should be used.

Experimental Protocols

Protocol 1: Determining K_m and V_max for a Peptide Substrate

This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for an enzyme with a peptide substrate.

1. Materials:

  • Purified enzyme of known concentration

  • Lyophilized peptide substrate

  • Assay buffer (e.g., HEPES, Tris-HCl at optimal pH for the enzyme)

  • Detection reagents (specific to the assay format, e.g., ATP, antibodies)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

2. Procedure:

  • Peptide Substrate Preparation:

    • Dissolve the lyophilized peptide substrate in an appropriate solvent (e.g., sterile water, DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution in the assay buffer to create a range of working concentrations. A typical range to test would be 0, 0.1, 0.2, 0.5, 1, 2, 5, 10, 20, and 50 µM, but this should be adjusted based on the expected K_m.

  • Enzyme Preparation:

    • Dilute the purified enzyme in cold assay buffer to a final concentration that will yield a linear reaction rate for the duration of the assay. This optimal enzyme concentration should be determined in preliminary experiments.[15][17]

  • Assay Setup:

    • Add the assay buffer and the various concentrations of the peptide substrate to the wells of a 96-well plate or to cuvettes.

    • Include a "no enzyme" control for each substrate concentration to measure background signal.[2]

    • Include a "no substrate" control to measure any background signal from the enzyme preparation.

    • Pre-incubate the plate/cuvettes at the optimal temperature for the enzyme.

  • Initiate and Measure the Reaction:

    • Initiate the reaction by adding the diluted enzyme to each well/cuvette.

    • Immediately begin measuring the product formation or substrate depletion over time using a microplate reader or spectrophotometer. The measurement interval and duration should be optimized to ensure you are measuring the initial linear rate of the reaction.[2]

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (v) from the linear portion of the progress curve.

    • Subtract the background rate (from the "no enzyme" control) from each measured rate.

    • Plot the initial velocity (v) versus the peptide substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m and V_max.

    • Alternatively, transform the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) and perform a linear regression to determine K_m and V_max from the intercepts and slope.

Visualizations

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Dilution setup Set up Reactions in Plate/Cuvette prep_enzyme->setup prep_substrate Prepare Substrate Serial Dilutions prep_substrate->setup initiate Initiate Reaction with Enzyme setup->initiate measure Measure Initial Rates initiate->measure calculate Calculate Initial Velocities measure->calculate plot Plot v vs. [S] calculate->plot fit Fit Data (Non-linear Regression or Lineweaver-Burk) plot->fit results Determine Km and Vmax fit->results Michaelis_Menten_Relationship cluster_graph Michaelis-Menten Kinetics start point1 start->point1 point2 point1->point2 point3 point2->point3 point4 point3->point4 point5 point4->point5 point6 point5->point6 xlabel [Substrate] ylabel Reaction Velocity (v) vmax_line Vmax vmax_dash vmax_dash vmax_start->vmax_end half_vmax_line Vmax / 2 km_line Km half_vmax_start->km_point km_point->km_end

References

Technical Support Center: Ensuring Linearity of HMT Reactions with Histone H3 (1-25)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to ensure the linearity of Histone Methyltransferase (HMT) reactions using the Histone H3 (1-25) peptide substrate. Maintaining reaction linearity is critical for accurately determining enzyme kinetics, inhibitor potency (IC50), and overall data reliability.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my HMT reaction rate not linear over time?

A non-linear reaction curve, where the rate of product formation decreases over time, is a common issue. The primary causes are:

  • Substrate Depletion: If the concentration of the Histone H3 (1-25) peptide or the methyl donor, S-adenosylmethionine (SAM), is too low, it will be consumed rapidly, causing the reaction to slow down. The reaction should be stopped when less than 10-15% of the substrate has been used.

  • Product Inhibition: The reaction product S-adenosylhomocysteine (SAH) is a known competitive inhibitor of most HMTs.[1][2] As SAH accumulates during the reaction, it binds to the enzyme and reduces its activity.[1][3]

  • Enzyme Instability: The HMT enzyme may lose activity over the course of the incubation due to factors like suboptimal temperature, pH, or degradation.

  • SAM Degradation: SAM is unstable, especially at neutral or alkaline pH. Impure or degraded SAM can contain SAH, leading to immediate inhibition.[1]

Q2: How do I determine the optimal enzyme concentration?

The optimal enzyme concentration is the lowest amount that produces a robust and reproducible signal within the linear range of the detection method. To find this, you should perform an enzyme titration. This involves setting up reactions with a serial dilution of the HMT enzyme while keeping the substrate concentrations (Histone H3 (1-25) and SAM) constant and in excess. The goal is to find a concentration that results in a linear increase in product formation over your desired reaction time.[4]

Q3: What are the recommended concentrations for the Histone H3 (1-25) peptide and SAM?

  • Histone H3 (1-25) Peptide: The concentration should be at or above its Michaelis constant (Km) to ensure the enzyme is not limited by substrate availability. Typical concentrations range from 5 µM to 20 µM, though some protocols may use up to 1 mM for peptide substrates.[1][4][5]

  • S-adenosylmethionine (SAM): The Km for SAM is often very low for many HMTs, typically in the submicromolar to low micromolar range (< 5 µM).[1][6] Assays are often run with SAM concentrations near or slightly above the Km (e.g., 1-10 µM) to be sensitive to competitive inhibitors.[1]

Q4: How long should I incubate my reaction?

The ideal incubation time is the longest duration that still falls within the linear phase of the reaction. This must be determined empirically by performing a time-course experiment. In this experiment, multiple identical reactions are set up and stopped at different time points (e.g., 5, 10, 20, 30, 60, 90 minutes). The amount of product is then measured for each time point to identify the linear range. For many HMTs, reactions can be linear for up to 60-90 minutes under optimal conditions.[1]

Q5: My reaction shows very low or no activity. What are the possible causes?

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Always keep enzymes on ice.[7]

  • Incorrect Substrate: While many HMTs use Histone H3 peptides, some require intact histones or even nucleosomes for activity.[8] Ensure your specific HMT is active with the H3 (1-25) peptide.

  • Suboptimal Buffer Conditions: The pH, salt concentration, or absence of necessary cofactors (like MgCl2 or DTT) can significantly impact enzyme activity.[5]

  • Degraded SAM: Old or improperly stored SAM will decrease the apparent activity of the HMT.[8] It is recommended to use fresh SAM or aliquots that have not undergone repeated freeze-thaw cycles.[5]

  • Excessive Enzyme Concentration: Paradoxically, using too much crude enzyme extract can sometimes inhibit the reaction.[8]

Q6: What are the key components of a typical HMT reaction buffer?

A standard HMT reaction buffer is designed to maintain optimal enzyme activity and stability. Key components often include:

  • Buffer: Tris-HCl is commonly used to maintain a stable pH, typically between 8.0 and 8.5.[5]

  • Dithiothreitol (DTT): A reducing agent to prevent oxidation of the enzyme's cysteine residues.[5]

  • Magnesium Chloride (MgCl2): A cofactor for some HMTs.[5]

  • Glycerol: To stabilize the enzyme.[5]

  • Salts (e.g., KCl, NaCl): To maintain ionic strength, typically in the range of 50-150 mM.[5]

Section 2: Quantitative Data Summary

The tables below provide typical concentration ranges and conditions for HMT assays. These values should be used as a starting point for optimization.

Table 1: Typical Reaction Component Concentrations

ComponentTypical Concentration RangePurposeReference(s)
HMT EnzymeVaries (determine by titration)Catalyst[4]
Histone H3 (1-25) Peptide5 µM - 1 mMSubstrate[1][5]
S-adenosylmethionine (SAM)1 µM - 100 µM (near Km)Methyl Donor[1][5]
S-adenosylhomocysteine (SAH)N/A (product)Product / Inhibitor[1]
Dithiothreitol (DTT)1 - 4 mMReducing Agent[4][5]
MgCl25 - 25 mMCofactor[5]
Tris-HCl20 - 50 mMBuffer[5]

Table 2: Recommended Assay Conditions

ParameterRecommended ConditionRationaleReference(s)
pH 8.0 - 8.5Optimal for many HMTs[5]
Temperature 20°C - 37°CEnzyme activity is temperature-dependent[8]
Incubation Time 5 - 90 minutesMust be within the linear range determined by time-course[1]
Substrate Conversion < 15%To maintain initial velocity conditionsN/A

Section 3: Key Experimental Protocols

Protocol 1: Determining the Optimal Enzyme Concentration (Enzyme Titration)

  • Prepare a Master Mix: Create a master mix containing the reaction buffer, Histone H3 (1-25) peptide (e.g., at 10 µM), and SAM (e.g., at 2 µM).

  • Enzyme Dilutions: Prepare a series of 2-fold serial dilutions of your HMT enzyme stock in reaction buffer.

  • Set Up Reactions: In a microplate, add a constant volume of the master mix to each well.

  • Initiate Reactions: Add a small volume of each enzyme dilution (and a buffer-only control) to the corresponding wells to start the reactions.

  • Incubate: Incubate the plate at a constant temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes).

  • Stop and Detect: Terminate the reactions and measure the product formation using your chosen detection method (e.g., radioactivity, fluorescence, etc.).

  • Analyze: Plot the signal against the enzyme concentration. Select the lowest enzyme concentration that gives a robust signal (e.g., 80% of the maximum signal, EC80) for future experiments.[4]

Protocol 2: Time-Course Experiment to Determine the Linear Range

  • Prepare Master Mix: Using the optimal enzyme concentration determined in Protocol 1, prepare a large volume of reaction master mix containing all components (buffer, enzyme, H3 peptide, SAM).

  • Set Up Reactions: Dispense the master mix into multiple wells of a microplate.

  • Incubate and Stop: Place the plate at the desired reaction temperature. At various time points (e.g., 0, 5, 10, 20, 30, 45, 60, 90 minutes), stop the reaction in triplicate wells by adding a quenching solution.

  • Detect: Once all time points are collected, measure the signal in all wells.

  • Analyze: Plot the average signal against time. The linear range is the portion of the curve that forms a straight line. Choose an incubation time for subsequent experiments that falls well within this range.[1]

Protocol 3: General Protocol for a Radioisotope-Based HMT Assay

This protocol uses [³H]-SAM to measure methylation.[1][8]

  • Reaction Setup: On ice, prepare a 20 µL reaction in a microcentrifuge tube. Add the components in the following order:

    • 10 µL of 2x HMT reaction buffer.

    • Water to bring the final volume to 20 µL.

    • 1-5 µg of Histone H3 (1-25) peptide.[8]

    • 1 µL of S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

    • 1-2 µL of HMT enzyme solution (optimal concentration).[8]

  • Incubation: Mix gently and incubate at the desired temperature (e.g., 30°C) for the predetermined linear time (e.g., 30 minutes).[8]

  • Stop Reaction: Spot 10 µL of the reaction mixture onto a P81 phosphocellulose filter paper square. Immediately place the filter paper into a beaker with wash buffer (e.g., 50 mM NaHCO₃, pH 9.0) to stop the reaction and wash away unincorporated [³H]-SAM.[8]

  • Wash: Wash the filters three times for 5 minutes each with the wash buffer.

  • Dry and Count: Dry the filters (e.g., with acetone or by air drying) and place them in a scintillation vial with scintillation fluid.

  • Quantify: Measure the incorporated radioactivity using a scintillation counter.

Section 4: Diagrams and Workflows

dot

Troubleshooting_Non_Linearity start Start: Non-Linear Reaction Curve Observed check_time 1. Was a Time-Course Experiment Performed? start->check_time check_enzyme 2. Was an Enzyme Titration Performed? check_time->check_enzyme Yes sol_time Perform Time-Course Assay to find the linear range. Select time where product formation is linear. check_time->sol_time No check_substrate 3. Are Substrate Concentrations Optimal? check_enzyme->check_substrate Yes sol_enzyme Perform Enzyme Titration. Use the lowest concentration that gives a robust signal. check_enzyme->sol_enzyme No sol_substrate_low Increase H3(1-25) and/or SAM concentration. Ensure [S] > Km. check_substrate->sol_substrate_low No, might be too low (Substrate Depletion) sol_substrate_high Problem likely product inhibition (SAH). Reduce incubation time or enzyme concentration. check_substrate->sol_substrate_high Yes, but still non-linear (Product Inhibition) sol_time->check_enzyme sol_enzyme->check_substrate

Caption: Troubleshooting workflow for a non-linear HMT reaction.

dot

HMT_Assay_Workflow cluster_prep Phase 1: Assay Development cluster_exec Phase 2: Main Experiment cluster_analysis Phase 3: Analysis p1 Prepare Reagents (Buffer, Substrates, Enzyme) p2 Enzyme Titration p1->p2 p3 Time-Course Experiment p2->p3 p4 Set up Reactions (Controls & Samples) p3->p4 p5 Incubate for Linear Time p4->p5 p6 Stop Reaction & Detect Signal p5->p6 p7 Analyze Data (Calculate Activity/IC50) p6->p7

Caption: General experimental workflow for establishing a linear HMT assay.

dot

Histone_Methylation_Pathway HMT Histone Methyltransferase (HMT) SAH SAH (Inhibitory Product) HMT->SAH + MethylatedHistone Histone H3 Tail (Methylated) HMT->MethylatedHistone + SAM SAM (Methyl Donor) SAM->HMT Histone Histone H3 Tail (Unmethylated) Histone->HMT Effector Effector Protein ('Reader' Domain) MethylatedHistone->Effector recruits Chromatin Chromatin Structure Alteration Effector->Chromatin Gene Gene Expression Regulation Chromatin->Gene

Caption: Simplified pathway of histone methylation and its consequences.

References

Validation & Comparative

A Head-to-Head Comparison: Histone H3 (1-25) Amide vs. Full-Length H3 as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in epigenetics and drug discovery, the choice of substrate in enzymatic assays is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used substrates for histone-modifying enzymes: the synthetic peptide Histone H3 (1-25) amide and the full-length Histone H3 protein.

The N-terminal tail of Histone H3 is a hub of post-translational modifications (PTMs) that play a pivotal role in regulating chromatin structure and gene expression. Enzymes such as histone methyltransferases (HMTs) and histone acetyltransferases (HATs) catalyze these modifications. In vitro assays to study these enzymes and screen for their inhibitors often utilize either a short peptide mimic of the H3 tail, like H3 (1-25) amide, or the entire recombinant H3 protein. This guide will delve into the performance differences between these two substrates, presenting experimental data to inform your selection.

Data Presentation: Quantitative Comparison of Substrate Performance

The choice between a peptide and a full-length protein substrate can influence the kinetic parameters of an enzyme and the apparent potency of an inhibitor. The following tables summarize available quantitative data for key HMTs and HATs.

Histone Methyltransferase (HMT) Activity

G9a (EHMT2)

G9a is a key histone methyltransferase responsible for mono- and dimethylation of Histone H3 at lysine 9 (H3K9me1/2), marks associated with transcriptional repression.

SubstrateEnzymeKm (µM)kcat (min-1)Reference
Recombinant H3Full-length G9a~2.3-2.65~33[1]
H3 (1-20) peptideG9a-GLP heterodimerSimilar to full-length H3~33[2]

Note: Data for full-length H3 and H3 peptide are from different studies and experimental conditions may vary.

It has been noted that Histone H3 (1-25) amide is a more efficient substrate for the HMT G9a than full-length histone H3, though direct comparative kinetic data in the same study is limited[3].

CARM1 (PRMT4)

CARM1 is a protein arginine methyltransferase that methylates arginine residues on histone H3, including R17 and R26, which is linked to transcriptional activation.

SubstrateEnzymeKm (µM)Vmax (pmol/min/mg)Reference
Recombinant H3CARM1≤0.24500[4]
H3 (1-25) based peptidesCARM1Varies (e.g., 0.52 µM for H3R17)-[5]

Note: Data for full-length H3 and H3 peptide are from different studies and experimental conditions may vary.

Histone Acetyltransferase (HAT) Activity

p300/CBP

The paralogous histone acetyltransferases p300 and CBP are critical coactivators that acetylate multiple lysine residues on the H3 tail, a modification generally associated with active transcription.

SubstrateEnzymeKm (µM)kcat (s-1)Reference
Full-length H3p3000.25 - 15 (site-dependent)Varies by site[6][7]
Full-length H3CBP0.25 - 15 (site-dependent)Varies by site[6][7]
H3 peptidep300/CBPGenerally higher than full-length-[8]

Performance in Inhibitor Screening

The choice of substrate can also affect the measured potency (e.g., IC50) of small molecule inhibitors. Many high-throughput screening campaigns opt for peptide-based assays due to their simplicity and lower cost.

G9a Inhibitors

InhibitorSubstrate Used in Primary AssayIC50 (nM)Reference
UNC0638H3 (1-25) peptide<15[3][9]
A-366H3 (1-25) peptide3.3[10][11]
BIX-01294H3 (1-15) peptide1900 (G9a), 700 (GLP)[12]

p300/CBP Inhibitors

InhibitorSubstrate Used in Primary AssayIC50 (nM)Reference
A-485H4 peptide9.8 (p300), 2.6 (CBP)[13]
CPI-1612H3 peptide10.7[14]

Key Considerations for Substrate Selection

FeatureHistone H3 (1-25) AmideFull-Length Histone H3
Physiological Relevance Represents the N-terminal tail where many modifications occur, but lacks the globular domain and potential interactions with other histones.More physiologically relevant as it includes the entire protein structure and can be incorporated into higher-order structures like nucleosomes.
Enzyme Kinetics Can provide robust kinetic data, though Km values may differ from the full-length protein. Often reported to be a more "efficient" substrate for some enzymes in vitro.Kinetic parameters may more accurately reflect the in vivo situation. However, the presence of multiple modification sites can complicate data analysis.
Assay Complexity & Cost Simpler to use, highly pure, and generally less expensive. Ideal for high-throughput screening.More challenging and costly to produce recombinantly with high purity. Assays can be more complex, especially if using nucleosomal substrates.
Specificity Focuses the assay on the N-terminal tail, simplifying the interpretation of results.Allows for the study of modifications on the globular domain and the influence of this domain on tail modifications.
Inhibitor Screening Widely used in primary screens due to compatibility with various assay formats (e.g., AlphaScreen, TR-FRET).May be used in secondary assays to validate hits from peptide-based screens in a more physiological context.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are generalized protocols for HMT and HAT assays.

General Histone Methyltransferase (HMT) Assay Protocol (Radiometric)
  • Reaction Setup: In a microcentrifuge tube, combine HMT buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT), the HMT enzyme, and the substrate (either Histone H3 (1-25) amide or full-length H3).

  • Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time period determined from a time-course experiment to ensure the reaction is in the linear range.

  • Termination: Stop the reaction by adding an equal volume of SDS-PAGE loading buffer and boiling for 5 minutes.

  • Detection: Separate the reaction products by SDS-PAGE. The gel is then treated with a scintillant, dried, and exposed to X-ray film (fluorography) to visualize the radiolabeled histone or peptide. Alternatively, the reaction can be spotted onto phosphocellulose paper, washed, and the radioactivity quantified by scintillation counting.

General Histone Acetyltransferase (HAT) Assay Protocol (Fluorescent)
  • Reaction Mixture: Prepare a reaction mix containing HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA), the HAT enzyme (e.g., p300), and the substrate (Histone H3 (1-25) amide or full-length H3).

  • Inhibitor Addition (for screening): Add the test compound or vehicle control (DMSO) to the reaction mixture.

  • Initiation: Start the reaction by adding Acetyl-CoA.

  • Incubation: Incubate at 37°C for a defined period.

  • Detection: Stop the reaction and detect the product. One common method involves a coupled enzymatic reaction where the byproduct, Coenzyme A (CoA), is used to generate a fluorescent or luminescent signal. The intensity of the signal is proportional to the HAT activity.

Visualizing Experimental Workflows and Signaling Pathways

Histone H3 Methylation Signaling Pathway

Histone_H3_Methylation_Pathway cluster_0 Signal Transduction cluster_1 Nuclear Events Signal Signal Kinase_Cascade Kinase_Cascade Signal->Kinase_Cascade Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor activates G9a_HMT G9a_HMT Transcription_Factor->G9a_HMT recruits Histone_H3 Histone_H3 G9a_HMT->Histone_H3 methylates K9 H3K9me2 H3K9me2 Histone_H3->H3K9me2 Gene_Repression Gene_Repression H3K9me2->Gene_Repression leads to

Caption: A simplified signaling pathway illustrating the recruitment of the G9a histone methyltransferase.

Experimental Workflow for HMT Inhibitor Screening

HMT_Inhibitor_Screening_Workflow Assay_Plate_Prep Prepare Assay Plate (384-well) Add_Enzyme_Substrate Add G9a HMT and Histone H3 (1-25) amide Assay_Plate_Prep->Add_Enzyme_Substrate Add_Inhibitor Add Test Compounds (e.g., UNC0638) Add_Enzyme_Substrate->Add_Inhibitor Initiate_Reaction Add [3H]-SAM Add_Inhibitor->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detect Signal (e.g., Scintillation Counting) Stop_Reaction->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis

Caption: A typical workflow for a high-throughput screening assay to identify HMT inhibitors.

Conclusion

Both Histone H3 (1-25) amide and full-length Histone H3 are valuable tools for studying histone-modifying enzymes.

  • Histone H3 (1-25) amide is an excellent choice for high-throughput screening, initial inhibitor characterization, and focused kinetic studies of the N-terminal tail due to its simplicity, cost-effectiveness, and ease of use.

  • Full-length Histone H3 is preferred for studies where physiological relevance is paramount, including investigating the influence of the globular domain, studying modifications outside the N-terminal tail, and validating inhibitor activity in a more complex system such as reconstituted nucleosomes.

Ultimately, the optimal substrate depends on the specific research question, the enzyme being studied, and the desired balance between physiological relevance and practical assay considerations. For a comprehensive research program, a dual approach, using the peptide for initial high-throughput work and the full-length protein for subsequent validation and mechanistic studies, is often the most robust strategy.

References

Comparative Guide to Validating HMT Inhibitor Potency Using Histone H3 (1-25) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the potency of Histone Methyltransferase (HMT) inhibitors using the Histone H3 (1-25) peptide substrate. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.

Histone methyltransferases are critical epigenetic regulators that catalyze the transfer of methyl groups to histone proteins, influencing chromatin structure and gene expression.[1] Dysregulation of HMT activity is implicated in numerous diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1][2] Validating the potency and selectivity of small molecule inhibitors is a crucial step in the drug discovery process. The N-terminal peptide fragment of Histone H3, specifically residues 1-25, serves as a versatile and efficient substrate for numerous HMTs, including G9a, GLP, and SETD7, making it a cornerstone of biochemical inhibitor screening.[3][4][5][6]

Histone H3 Methylation Pathway

The following diagram illustrates the fundamental enzymatic reaction where an HMT, such as SUV39H1 or G9a, transfers a methyl group from the cofactor S-Adenosyl-L-methionine (SAM) to a specific lysine residue (e.g., K9) on the Histone H3 tail. This reaction produces a methylated histone and the by-product S-Adenosyl-L-homocysteine (SAH).

HMT_Pathway cluster_0 Enzymatic Reaction HMT Histone Methyltransferase (e.g., G9a, SUV39H1) Reaction HMT->Reaction Catalyzes SAM SAM (S-Adenosyl-L-methionine) Methyl Donor SAM->Reaction H3_Substrate Histone H3 (1-25) Peptide Substrate H3_Substrate->Reaction Methylated_H3 Methylated H3-K9 Peptide Reaction->Methylated_H3 SAH SAH (S-Adenosyl-L-homocysteine) Reaction->SAH Inhibitor HMT Inhibitor Inhibitor->HMT Blocks Activity

Caption: Enzymatic methylation of Histone H3 by an HMT and the point of inhibitor action.

Experimental Workflow for HMT Inhibitor Assay

A typical biochemical assay to determine inhibitor potency (IC50) involves incubating the HMT enzyme with the inhibitor, followed by the addition of the Histone H3 (1-25) peptide substrate and the methyl donor SAM. The reaction is allowed to proceed, and the resulting activity is measured using one of several detection methods.

experimental_workflow cluster_workflow Inhibitor Potency Assay Workflow A 1. Pre-incubation HMT Enzyme + Inhibitor B 2. Reaction Initiation Add H3 (1-25) Peptide + SAM A->B C 3. Enzymatic Reaction Incubate at RT or 30°C B->C D 4. Reaction Termination (Optional, depending on assay) C->D E 5. Signal Detection (e.g., Radioactivity, Luminescence, Fluorescence, Mass Spec) D->E F 6. Data Analysis Calculate % Inhibition & IC50 E->F

Caption: A generalized workflow for determining HMT inhibitor potency in a biochemical assay.

Comparison of HMT Activity Assay Platforms

Several assay formats are available to quantify HMT activity using the Histone H3 (1-25) peptide. The choice of platform depends on factors such as required throughput, sensitivity, cost, and the specific research question.

Assay PlatformPrincipleAdvantagesDisadvantages
Radiometric (Scintillation Proximity Assay - SPA) Measures the transfer of a radiolabeled methyl group ([³H]-SAM) to a biotinylated H3 peptide captured on scintillant-coated beads.[7][8]Direct measurement of methylation, robust, widely used, compatible with diverse substrates.[9]Requires handling of radioactive materials, generates radioactive waste, lower throughput.
Antibody-Based (AlphaLISA®, ELISA) Uses a specific antibody to detect the newly methylated lysine residue on the H3 peptide.[1][10]High throughput, non-radioactive, highly sensitive.[11]Dependent on antibody specificity and availability, potential for false positives from library compounds.[7]
SAH Detection (Transcreener®) Measures the enzymatic by-product SAH using a competitive immunoassay, often with a fluorescence polarization (FP) readout.[12]Universal assay for any SAM-dependent methyltransferase, non-radioactive, homogeneous format.[2][12]Indirect measurement of methylation, may require higher enzyme concentrations.[12]
Mass Spectrometry (LC-MS) Directly measures the mass shift of the H3 peptide upon methylation or quantifies the amount of SAH produced.[13]Highly sensitive and specific, provides direct evidence of methylation, can distinguish between methylation states (mono-, di-, tri-).[14]Low throughput, expensive instrumentation, requires specialized expertise.[14][15]

Detailed Experimental Protocols

Below are representative protocols for two common, high-throughput compatible assay platforms.

Radiometric Scintillation Proximity Assay (SPA) Protocol

This protocol is adapted for measuring the activity of HMTs like G9a or SUV39H1 against a biotinylated Histone H3 (1-25) peptide.[4][6][16]

Materials:

  • HMT enzyme (e.g., recombinant human G9a)

  • Biotinylated Histone H3 (1-25) peptide

  • S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • S-Adenosyl-L-methionine (SAM, non-radioactive)

  • Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT

  • Stop Solution: 5 M Guanidine HCl

  • Streptavidin-coated SPA beads (e.g., from PerkinElmer)

  • 384-well microplates

Procedure:

  • Compound Plating: Serially dilute HMT inhibitors in DMSO and add 1 µL to the wells of a 384-well plate.

  • Enzyme Preparation: Dilute the HMT enzyme to a final concentration of ~1-5 nM in cold Assay Buffer.

  • Enzyme-Inhibitor Pre-incubation: Add 20 µL of the diluted enzyme solution to each well containing the inhibitor. Incubate for 15-30 minutes at room temperature.

  • Substrate Mix Preparation: Prepare a substrate mix in Assay Buffer containing the biotinylated H3 (1-25) peptide (at its Km concentration, e.g., 2 µM) and a mix of [³H]-SAM and cold SAM (e.g., 0.5 µCi [³H]-SAM and cold SAM to a final concentration of 2 µM).

  • Reaction Initiation: Add 20 µL of the Substrate Mix to each well to start the reaction.

  • Enzymatic Reaction: Incubate the plate for 60-120 minutes at 30°C.

  • Reaction Termination & Bead Addition: Stop the reaction by adding 10 µL of Stop Solution. Add 20 µL of a SPA bead slurry (resuspended in PBS) to each well.

  • Signal Detection: Seal the plate and incubate for at least 1 hour to allow the beads to settle. Measure the scintillation signal using a microplate scintillation counter.

AlphaLISA® Assay Protocol

This protocol is a non-radioactive, antibody-based method for detecting peptide methylation, adapted for HMTs like G9a or EZH2.[1][11][17]

Materials:

  • HMT enzyme (e.g., recombinant human G9a)

  • Biotinylated Histone H3 (1-21) peptide

  • S-Adenosyl-L-methionine (SAM)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 4 mM DTT, 0.01% Tween-20

  • Anti-methyl-H3K9 Antibody (specific for the modification)

  • AlphaLISA® Acceptor beads (conjugated to a secondary antibody)

  • Streptavidin-coated AlphaLISA® Donor beads

  • 384-well ProxiPlate

Procedure:

  • Compound & Enzyme Mix: Add 2.5 µL of HMT inhibitor (serially diluted) and 2.5 µL of HMT enzyme (~0.1 nM final concentration) to the wells of a 384-well plate.

  • Enzyme-Inhibitor Pre-incubation: Gently mix and incubate for 15 minutes at room temperature.

  • Substrate Mix & Reaction Initiation: Add 5 µL of a substrate solution containing biotinylated H3 (1-21) peptide (~100 nM final concentration) and SAM (~15 µM final concentration) to initiate the reaction.

  • Enzymatic Reaction: Incubate for 60 minutes at room temperature.

  • Detection Mix Addition: Add 15 µL of the detection mix containing the primary antibody, Acceptor beads, and Donor beads in AlphaLISA buffer.

  • Signal Detection Incubation: Incubate the plate in the dark for 60 minutes at room temperature.

  • Read Plate: Measure the AlphaLISA signal on an appropriate plate reader (e.g., EnVision).

HMT Inhibitor Potency Data

The primary output of these assays is the IC50 value, which represents the concentration of an inhibitor required to reduce HMT activity by 50%. This data is crucial for comparing the potency of different compounds.

CompoundTarget HMTSubstrateAssay MethodIC50 Value
BIX-01294 G9aH3 (1-21) peptideRadiometric (HotSpot)5.3 µM[9]
BIX-01294 GLPH3 (1-21) peptideAlphaScreen27 ± 1 nM[11]
UNC0638 G9aH3 (1-21) peptideMicrofluidic ElectrophoresisKi = <10 nM[18]
Chaetocin SUV39H1Histone H3Radiometric0.17 µM[16]
(R)-PFI-2 SETD7H3 (1-25) peptideScintillation Proximity Assay2 nM[6]

Note: IC50 values can vary between assay formats and experimental conditions (e.g., SAM and substrate concentrations).

Comparison of Histone H3 Substrates

While the H3 (1-25) peptide is a convenient and effective substrate, other forms of Histone H3 can be used to probe inhibitor activity in different contexts.

Substrate TypeDescriptionWhen to UseConsiderations
Short Peptides (e.g., H3 1-25) Synthetic peptides representing the N-terminal tail of H3.[5]High-throughput screening (HTS), initial potency determination, mechanistic studies.May not fully represent the native substrate context; some HMTs show different activity on peptides vs. larger substrates.[19]
Full-Length Histones Recombinant, full-length histone H3 protein.[20]To validate hits from peptide-based screens, for HMTs that require regions outside the N-terminal tail for recognition.More expensive, may be less soluble, can be difficult to purify.
Nucleosomes Histone octamers wrapped with DNA, closely mimicking the in vivo substrate.[21]To assess inhibitor activity in a more physiologically relevant context, to identify inhibitors that disrupt enzyme-chromatin interactions.Complex to prepare and characterize, may not be compatible with all assay formats, can have lower signal-to-noise.[19][21]

References

Navigating the Maze of Histone H3 Modifications: A Guide to Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific histone modifications is paramount. The N-terminal tail of Histone H3 (residues 1-25) is a hotbed of post-translational modifications (PTMs) that are critical in regulating chromatin structure and gene expression. The antibodies used to detect these modifications are powerful tools, but their efficacy is entirely dependent on their specificity. This guide provides a comparative analysis of commercially available antibodies targeting key modifications on the Histone H3 (1-25) peptide, supported by experimental data, to aid in the selection of the most reliable reagents for your research.

Comparative Analysis of Antibody Specificity

The following tables summarize the performance of a selection of commercially available antibodies against various modifications within the Histone H3 (1-25) region. The data is compiled from peptide array analyses, a high-throughput method to assess antibody binding to a wide range of modified and unmodified histone peptides.

H3K4 Methylation

Trimethylation of Histone H3 at lysine 4 (H3K4me3) is a hallmark of active gene promoters. However, antibodies targeting this mark often show cross-reactivity with the di-methylated (H3K4me2) and mono-methylated (H3K4me1) states.

Target ModificationAntibody (Clone/ID)ManufacturerCatalog NumberCross-Reactivity Profile
H3K4me3 PolyclonalActive Motif39159High specificity for H3K4me3. Minimal cross-reactivity with H3K4me2 and H3K4me1.
Monoclonal (C15200152)DiagenodeC15200152Primarily binds H3K4me3. Some cross-reactivity with H3K4me2 observed.[1]
Polyclonal (#9727)Cell Signaling Technology9727Detects H3K4me3. Shows some cross-reactivity with H3K4me2.[2]
Recombinant Monoclonal (RM340)Thermo Fisher ScientificMA5-33382High specificity for H3K4me3. No cross-reactivity with H3K4me1 or H3K4me2.[3]
H3K9 Acetylation and Methylation

Modifications at Histone H3 lysine 9 (H3K9) are critical for distinguishing between euchromatin and heterochromatin. H3K9 acetylation (H3K9ac) is associated with active transcription, while H3K9 methylation (H3K9me) is a marker of silent chromatin.

Target ModificationAntibody (Clone/ID)ManufacturerCatalog NumberCross-Reactivity Profile
H3K9ac PolyclonalActive Motif39137Specific for H3K9ac. Binding is inhibited by phosphorylation at the adjacent Serine 10 (S10ph).
PolyclonalDiagenodeC15410004High specificity for H3K9ac. Recognizes H3K9ac in the presence or absence of H3K14ac.[4]
PolyclonalPTM BiolabsPTM-101High specificity for H3K9ac.
H3K9me3 PolyclonalAbcamab8898Binds H3K9me3. Shows some cross-reactivity with H3K27me3 and H4K20me3. Binding is blocked by H3S10ph.
PolyclonalActive Motif39161High specificity for H3K9me3. Binding is strongly inhibited by phosphorylation at Serine 10.
H3S10 Phosphorylation and the "Methyl/Phospho Switch"

Phosphorylation of Histone H3 at serine 10 (H3S10p) is involved in chromosome condensation during mitosis and has been linked to transcriptional activation. The interplay between H3S10p and methylation at the adjacent H3K9 is a classic example of a "methyl/phospho switch," where one modification can influence the binding of proteins or antibodies to the other.

Target ModificationAntibody (Clone/ID)ManufacturerCatalog NumberCross-Reactivity Profile
H3S10p PolyclonalAbcamab5176Specific for H3S10p. Does not recognize the non-phosphorylated peptide.[5]
PolyclonalActive Motif39253Binds to H3 peptides regardless of S10 phosphorylation, indicating significant off-target binding.
MonoclonalMillipore05-598Binds to H3 peptides independently of the S10 phosphorylation state.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of experimental processes and key concepts in antibody specificity.

Peptide_Array_Workflow cluster_preparation Array Preparation cluster_hybridization Antibody Incubation cluster_detection Signal Detection & Analysis peptide_synthesis Synthesize Modified Histone Peptides (e.g., H3K4me3, H3K9ac) spotting Spot Peptides onto Nitrocellulose-coated Slide peptide_synthesis->spotting blocking Block Array to Prevent Non-specific Binding spotting->blocking primary_ab Incubate with Primary Antibody (e.g., anti-H3K4me3) blocking->primary_ab washing1 Wash to Remove Unbound Primary Antibody primary_ab->washing1 secondary_ab Incubate with Fluorescently-labeled Secondary Antibody washing1->secondary_ab washing2 Final Wash to Remove Unbound Secondary Antibody secondary_ab->washing2 scanning Scan Array with Fluorescent Scanner washing2->scanning quantification Quantify Spot Intensities scanning->quantification analysis Analyze Data for Specificity and Cross-reactivity quantification->analysis Methyl_Phospho_Switch cluster_state1 State 1: H3K9 Methylation cluster_state2 State 2: H3K9 Methylation + S10 Phosphorylation H3_K9me3 H3K9me3 HP1 HP1 (Reader Protein) H3_K9me3->HP1 Binds Anti_K9me3 anti-H3K9me3 Ab H3_K9me3->Anti_K9me3 Binds H3_S10p H3S10p H3_K9me3_S10p H3K9me3S10p HP1_detached HP1 (Detached) H3_K9me3_S10p->HP1_detached Binding Blocked Anti_K9me3_blocked anti-H3K9me3 Ab (Blocked) H3_K9me3_S10p->Anti_K9me3_blocked Binding Blocked

References

G9a's Catalytic Dance: A Comparative Look at Histone vs. Non-Histone Peptide Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in epigenetics and drug discovery, understanding the kinetic behavior of the histone methyltransferase G9a is paramount for deciphering its regulatory roles and developing targeted inhibitors. This guide provides a comparative analysis of G9a's kinetics with its canonical substrate, Histone H3 (1-25), versus other peptide substrates, supported by experimental data and detailed protocols.

Unveiling G9a's Substrate Preferences Through Kinetic Analysis

The catalytic efficiency of an enzyme is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Histone H3 (1-25) Peptide: The Benchmark Substrate

The N-terminal tail of Histone H3 is the most well-characterized substrate for G9a. Kinetic studies have established baseline parameters for the interaction of G9a with a peptide corresponding to the first 25 amino acids of Histone H3 (H3 1-25). These studies reveal a high affinity and robust catalytic turnover, solidifying its status as a primary physiological target.

Impact of Modifications on the Histone H3 Peptide

The activity of G9a towards the Histone H3 peptide is sensitive to pre-existing post-translational modifications on the peptide. For instance, phosphorylation at serine 10 or threonine 11 has been shown to impair methylation by G9a.[1] Conversely, certain mutations, such as replacing lysine 4 with alanine (K4A), have a more modest effect on the kinetic parameters.

G9a and Non-Histone Peptide Substrates

While G9a is renowned for its role in histone methylation, a growing body of evidence reveals its activity on a range of non-histone protein substrates. The identification of these substrates has broadened the known regulatory scope of G9a. Key to this expanded substrate recognition is the presence of a conserved arginine-lysine (RK) motif within the target sequence.

Through peptide array screening and subsequent validation, several non-histone proteins, including CDYL1, WIZ, and ACINUS, have been identified as G9a substrates.[2][3] While these studies confirm methylation, detailed kinetic parameters (Km and kcat) for these non-histone peptide substrates are not as extensively documented as for the histone H3 peptide. The available data indicates that while these peptides are recognized and methylated by G9a, the efficiency of these reactions can vary.

Comparative Kinetic Parameters of G9a with Various Peptide Substrates

The following table summarizes the available quantitative kinetic data for G9a with the Histone H3 (1-25) peptide and its variants. It also highlights the identified non-histone substrates for which precise kinetic constants are yet to be fully determined.

Substrate PeptideSequenceKm (µM)kcat (h⁻¹)kcat/Km (µM⁻¹h⁻¹)Reference
Histone Substrates
Histone H3 (1-25) wild-typeARTKQTARKSTGGKAPRKQLATKAA0.98897.8[4]
Histone H3 (1-25) K4AARTKQTARASTGGKAPRKQLATKAA1.03232.0[4]
Non-Histone Substrates
CDYL1GTRK VAPAPASGNot DeterminedNot DeterminedNot Determined[2]
WIZAARK SCSAGSGANot DeterminedNot DeterminedNot Determined[2]
ACINUSGGRK GRDPDWDNot DeterminedNot DeterminedNot Determined[2]

Experimental Methodologies

The determination of G9a's kinetic parameters relies on robust and sensitive assay systems. The most common method is the radioactive filter binding assay, which measures the incorporation of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) into the peptide substrate.

Radioactive Filter Binding Assay for G9a Kinetics

1. Reaction Setup:

  • Reaction Buffer: A typical reaction buffer consists of 50 mM Tris-HCl (pH 8.5-9.0), 10 mM DTT, and 1 mM EDTA.

  • Enzyme: Purified recombinant G9a is used at a final concentration in the low nanomolar range (e.g., 10-50 nM).

  • Cofactor: S-adenosyl-L-methionine (SAM) is used as the methyl donor. For kinetic assays, a radiolabeled version, typically [³H]-SAM, is included at a concentration close to its Km.

  • Substrate: The peptide substrate of interest is added at varying concentrations, typically spanning a range from 0.1 to 10 times the expected Km.

2. Reaction Incubation:

  • The reaction components are combined in a microcentrifuge tube or a microplate well and incubated at a controlled temperature, usually 30°C or 37°C.

  • The reaction is initiated by the addition of the enzyme or the peptide substrate.

  • Aliquots are taken at specific time points (e.g., 0, 5, 10, 15 minutes) to ensure the reaction is in the linear range.

3. Reaction Quenching and Detection:

  • The reaction is stopped by spotting the reaction mixture onto a phosphocellulose filter paper (e.g., P81).

  • The filter paper is then washed multiple times with a suitable buffer (e.g., 100 mM ammonium bicarbonate) to remove unincorporated [³H]-SAM.

  • The radioactivity retained on the filter paper, which corresponds to the methylated peptide, is quantified using a scintillation counter.

4. Data Analysis:

  • The initial reaction velocities (v₀) are calculated from the linear phase of the reaction progress curves at each substrate concentration.

  • The kinetic parameters, Km and Vmax (and subsequently kcat), are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Experimental Workflow for G9a Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetic parameters of G9a with a peptide substrate.

G9a_Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Purified G9a Enzyme Reaction_Mix Prepare Reaction Mixes (Varying [Substrate]) Enzyme->Reaction_Mix Substrate Peptide Substrate Stock Substrate->Reaction_Mix Cofactor [³H]-SAM Cofactor Cofactor->Reaction_Mix Buffer Reaction Buffer Buffer->Reaction_Mix Incubation Incubate at 30-37°C (Time Course) Reaction_Mix->Incubation Quenching Spot on P81 Filter Paper & Quench Reaction Incubation->Quenching Washing Wash Filters to Remove Unincorporated [³H]-SAM Quenching->Washing Counting Scintillation Counting Washing->Counting Initial_Rates Calculate Initial Reaction Velocities (v₀) Counting->Initial_Rates MM_Plot Plot v₀ vs. [Substrate] Initial_Rates->MM_Plot Kinetic_Params Determine Km & kcat via Michaelis-Menten Fit MM_Plot->Kinetic_Params

Caption: Workflow for determining G9a kinetic parameters.

Conclusion

The kinetic analysis of G9a reveals a high degree of specificity for the Histone H3 N-terminal tail, establishing it as a primary substrate. The enzyme's activity is finely tuned by existing post-translational modifications on the histone peptide. While G9a demonstrates the ability to methylate a variety of non-histone substrates, particularly those containing an RK motif, a comprehensive quantitative comparison of their kinetic parameters with the canonical H3 peptide is an area ripe for further investigation. Such studies will be instrumental in fully elucidating the diverse regulatory landscape governed by G9a.

References

Validating Histone Methyltransferase (HMT) Assay Results: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of high-throughput screening (HTS) data for histone methyltransferase (HMT) inhibitors is paramount. This guide provides a comparative overview of common orthogonal methods used to validate primary HMT assay results, supported by experimental data and detailed protocols.

Histone methyltransferases are critical enzymes in epigenetic regulation, and their dysregulation is implicated in numerous diseases, including cancer. While various biochemical assays are employed for large-scale screening of HMT inhibitors, no single method is foolproof. Therefore, validating initial findings with independent, orthogonal methods is a crucial step in the drug discovery pipeline to eliminate false positives and confirm the on-target activity of potential therapeutic candidates.

The Importance of Orthogonal Validation

Orthogonal methods are distinct techniques that measure the same biological endpoint through different principles. Relying on a single assay format can lead to misleading results due to technology-specific artifacts, such as compound interference with the detection system (e.g., fluorescence or luminescence). By employing a multi-faceted approach, researchers can gain higher confidence in their results. This guide focuses on validating biochemical HTS assays with robust orthogonal methods, including mass spectrometry and cell-based assays like Western blotting.

Comparison of HMT Inhibitor Potency Across Different Assay Platforms

The following tables summarize the half-maximal inhibitory concentration (IC50) values for well-characterized HMT inhibitors, demonstrating how potency measurements can be compared across a primary biochemical assay and orthogonal validation methods.

Table 1: Comparison of IC50 Values for the G9a/GLP Inhibitor BIX-01294

Assay TypeMethodTargetSubstrateIC50 (µM)Reference
Biochemical Mass SpectrometryG9aHistone H3 peptide1.9[1]
Mass SpectrometryGLPHistone H3 peptide0.7[1]
Cell-free assayG9a-2.7[2]
Cellular In-Cell WesternH3K9me2 levels (MDA-MB-231 cells)Endogenous Histones>1 (less potent than UNC0638)[3]
Bulk Histone PrepH3K9me2 levels (HeLa, MEF, ES cells)Endogenous HistonesEffective at 4.1 µM[2]

Table 2: Comparison of IC50 Values for the PRMT5 Inhibitor EPZ015666

Assay TypeMethodTargetSubstrateIC50Reference
Biochemical RadiometricPRMT5/MEP50Histone H4 peptide30 ± 3 nM[4]
Enzymatic AssayPRMT5-22 nM[5]
Cellular Cell ProliferationMantle Cell Lymphoma (MCL) cell lines-96-904 nM[6]
Western BlotSmD3 methylation (MCL cells)Endogenous SmD3Inhibition in nM range[5]
Viability AssayEntamoeba invadens trophozoites-96.6 ± 6 µM[7]
Western BlotsDMA levels (E. invadens)Endogenous proteinsDecrease at 20 µM[7]

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and biological pathways is essential for understanding the validation workflow and the context of HMT inhibition.

HMT_Assay_Workflow cluster_primary Primary Biochemical HTS cluster_validation Orthogonal Validation cluster_biochem_val Biochemical Validation cluster_cell_val Cellular Validation HTS High-Throughput Screening (e.g., HTRF, AlphaScreen) Hits Initial Hits HTS->Hits Identifies potential inhibitors MS Mass Spectrometry (Gold Standard) Hits->MS Confirms direct enzyme inhibition WB Western Blot (Target Engagement) Hits->WB Verifies target methylation in cells Cell_Assay Cell-Based Assays (Phenotypic Effect) Hits->Cell_Assay Assesses cellular phenotype Confirmed_Hits Validated Hits MS->Confirmed_Hits WB->Confirmed_Hits Cell_Assay->Confirmed_Hits Orthogonal_Method_Comparison cluster_orthogonal Orthogonal Methods Primary_Assay Primary HTS Assay (e.g., HTRF) Mass_Spec Mass Spectrometry Primary_Assay->Mass_Spec Quantitative Confirmation Western_Blot Western Blot Primary_Assay->Western_Blot Cellular Target Engagement ChIP_Seq ChIP-Seq Primary_Assay->ChIP_Seq Genomic Loci Targeting Data_Validation Data_Validation Mass_Spec->Data_Validation Validated Biochemical Potency Western_Blot->Data_Validation ChIP_Seq->Data_Validation PRMT5_Signaling_Pathway cluster_substrates Substrates cluster_effects Cellular Effects PRMT5 PRMT5 MEP50 MEP50 PRMT5->MEP50 forms complex SAH SAH PRMT5->SAH Product Histones Histones (H3R8, H4R3) PRMT5->Histones Methylates Sm_proteins Sm proteins (SmD1, SmD3) PRMT5->Sm_proteins Methylates p53 p53 PRMT5->p53 Methylates SAM SAM SAM->PRMT5 Methyl donor EPZ015666 EPZ015666 (Inhibitor) EPZ015666->PRMT5 Inhibits Transcription Transcriptional Repression Histones->Transcription Splicing RNA Splicing Sm_proteins->Splicing DNA_Repair DNA Damage Response p53->DNA_Repair Cell_Cycle Cell Cycle Progression p53->Cell_Cycle Cancer Cancer Proliferation Transcription->Cancer Splicing->Cancer DNA_Repair->Cancer Cell_Cycle->Cancer

References

A Comparative Guide to Histone H3 (1-25) Amide and Nucleosomal Substrates in Histone Methyltransferase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of substrate in a histone methyltransferase (HMT) assay is a critical determinant of the physiological relevance and accuracy of the results. While short synthetic peptides, such as Histone H3 (1-25) amide, offer simplicity and high-throughput compatibility, the more complex nucleosome represents a substrate that more closely mimics the in vivo cellular environment. This guide provides an objective comparison of these two substrate types, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate substrate for their HMT studies.

Key Differences and Considerations

Histone H3 (1-25) amide is a synthetic peptide corresponding to the N-terminal tail of histone H3. It is a widely used substrate in HMT assays due to its ease of use, high purity, and compatibility with various detection methods. In contrast, nucleosomes are the fundamental repeating units of chromatin, consisting of a histone octamer (two copies each of H2A, H2B, H3, and H4) with DNA wrapped around it.

The primary advantage of using nucleosomal substrates lies in their physiological relevance. The structure of the nucleosome can influence enzyme activity and the efficacy of inhibitors in several ways:

  • Enzyme-Nucleosome Interactions: Many HMTs have domains that interact with components of the nucleosome other than the histone tail, such as the globular histone domains or the DNA. These interactions can be crucial for substrate recognition, catalytic activity, and allosteric regulation.

  • Substrate Accessibility: The histone tails in a nucleosome are not as freely accessible as a synthetic peptide. Their conformation and availability can be influenced by the DNA wrapping and interactions with other histones, which can affect enzyme kinetics.

  • Inhibitor Potency: The potency of an HMT inhibitor can differ significantly when tested against a peptide versus a nucleosomal substrate. This is because the inhibitor may interfere with enzyme-nucleosome interactions that are absent in a peptide-based assay.

However, peptide substrates offer significant practical advantages, including lower cost, higher batch-to-batch consistency, and simpler assay setup, making them well-suited for high-throughput screening (HTS) of large compound libraries.

Quantitative Data Comparison

Direct side-by-side quantitative comparisons of HMT kinetics with Histone H3 (1-25) amide versus nucleosomal substrates in the same study are limited in publicly available literature. However, data from various studies using peptide substrates provide valuable benchmarks. The following tables summarize representative kinetic parameters for two common HMTs, G9a and SUV39H1, with histone H3-derived peptide substrates, and IC50 values for inhibitors tested against peptide substrates.

Table 1: Kinetic Parameters of HMTs with Histone H3 Peptide Substrates

EnzymeSubstrateKm (μM)kcat (h-1)Reference
G9aWild-type H3 tail peptide0.988[1][2]
G9aK4A K9 H3 tail peptide1.032[1][2]
SUV39H1Unmethylated H3 tail peptide1312[3][4]
SUV39H1Recombinant full-length H3-8[3][4]

Note: The kinetic parameters can vary depending on the exact peptide sequence, purity, and assay conditions.

Table 2: IC50 Values of HMT Inhibitors with Histone H3 Peptide Substrates

InhibitorTarget HMTSubstrate UsedIC50Reference
BIX-01294G9aBiotinylated H3 (1-21) peptide~1.9 µM
UNC0638G9a/GLPBiotinylated H3 (1-21) peptide<15 nM
ChaetocinSUV39H1H3 peptide~0.8 µM

It is important to note that some HMTs, like G9a, exhibit significantly lower activity on nucleosomal substrates compared to free histones or histone octamers.[3] Conversely, the activity of other HMTs, such as SUV39H1, can be allosterically activated by the chromatin context. For example, the presence of H3K9me3 on a nucleosome array stimulates SUV39H1 activity, an effect not observed with peptide substrates.[5] This highlights the importance of considering the biological context when interpreting results from peptide-based assays.

Experimental Protocols

Below are generalized protocols for radioactive and non-radioactive HMT assays using both peptide and nucleosomal substrates.

Protocol 1: Radioactive HMT Assay

This protocol is adapted for both peptide and nucleosomal substrates and relies on the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to the substrate.

Materials:

  • Purified HMT enzyme

  • Histone H3 (1-25) amide or reconstituted nucleosomes

  • ³H-SAM

  • HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Scintillation cocktail and counter

  • P81 phosphocellulose paper (for peptide assays)

  • Trichloroacetic acid (TCA) (for nucleosome assays)

Procedure for Histone H3 (1-25) Amide Substrate:

  • Prepare a reaction mixture containing HMT reaction buffer, the HMT enzyme, and the Histone H3 (1-25) amide substrate in a microcentrifuge tube.

  • Initiate the reaction by adding ³H-SAM.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with a suitable buffer (e.g., 0.1 M sodium carbonate buffer) to remove unincorporated ³H-SAM.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

Procedure for Nucleosomal Substrate:

  • Follow steps 1-3 as described for the peptide substrate, using reconstituted nucleosomes instead of the peptide.

  • Stop the reaction by adding ice-cold TCA to a final concentration of 20-25% to precipitate the nucleosomes.

  • Incubate on ice for at least 30 minutes.

  • Collect the precipitate by filtration through a glass fiber filter or by centrifugation.

  • Wash the precipitate with cold TCA and then with ethanol to remove unincorporated ³H-SAM.

  • Air-dry the precipitate, add scintillation cocktail, and measure radioactivity.

  • Alternatively, the reaction can be stopped by adding SDS-PAGE loading buffer, and the products can be resolved by SDS-PAGE. The gel can then be treated with a fluorographic enhancer, dried, and exposed to X-ray film to visualize the methylated histones.

Protocol 2: Non-Radioactive (ELISA-based) HMT Assay

This protocol utilizes an antibody-based detection method and is suitable for both substrate types.

Materials:

  • Purified HMT enzyme

  • Biotinylated Histone H3 (1-25) amide or biotinylated nucleosomes

  • S-adenosyl-L-methionine (SAM)

  • HMT reaction buffer

  • Streptavidin-coated microplate

  • Primary antibody specific for the methylated histone mark (e.g., anti-H3K9me2)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate for the secondary antibody's enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a streptavidin-coated microplate with the biotinylated substrate (peptide or nucleosome) and wash to remove any unbound substrate.

  • Prepare the HMT reaction mixture containing HMT reaction buffer, SAM, and the HMT enzyme. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding to the wells.

  • Add the reaction mixture to the wells and incubate at the optimal temperature for the desired time.

  • Wash the wells to remove the enzyme and other reaction components.

  • Add the primary antibody specific for the methylated histone mark and incubate to allow binding.

  • Wash the wells and add the enzyme-conjugated secondary antibody. Incubate to allow binding.

  • Wash the wells and add the detection substrate. Allow the color to develop.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

Visualization of Workflows and Concepts

Diagram 1: General HMT Assay Workflow

HMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme HMT Enzyme Incubation Incubation (Time, Temperature) Enzyme->Incubation Substrate Substrate (Peptide or Nucleosome) Substrate->Incubation Cofactor Cofactor (SAM) Cofactor->Incubation Detection Detection Method (Radioactive or Non-Radioactive) Incubation->Detection Analysis Data Analysis (Kinetics, IC50) Detection->Analysis

Caption: A generalized workflow for a histone methyltransferase (HMT) assay.

Diagram 2: Conceptual Comparison of Substrates

Substrate_Comparison cluster_peptide Histone H3 (1-25) Amide Substrate cluster_nucleosome Nucleosomal Substrate Peptide H3 (1-25) Peptide Methylation1 Methylation Peptide->Methylation1  Accessible  N-terminal tail HMT1 HMT HMT1->Peptide Nucleosome Nucleosome Methylation2 Methylation Nucleosome->Methylation2 DNA DNA Nucleosome->DNA HistoneCore Histone Core Nucleosome->HistoneCore HMT2 HMT HMT2->Nucleosome  Context-dependent  interaction

References

Specificity of Histone Methyltransferases on the Histone H3 (1-25) Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The post-translational modification of histones plays a critical role in regulating chromatin structure and gene expression. Histone methyltransferases (HMTs) are a key class of enzymes that catalyze the transfer of methyl groups to lysine and arginine residues on histone tails. The N-terminal tail of histone H3 is a hotbed of these modifications, with the specificity of different HMTs for particular residues dictating downstream biological outcomes. This guide provides an objective comparison of the specificity and activity of several prominent HMTs on the well-characterized Histone H3 (1-25) peptide substrate, supported by experimental data and detailed protocols.

Comparative Analysis of HMT Specificity

The Histone H3 (1-25) peptide is a widely used substrate for in vitro characterization of HMT activity due to its accessibility and inclusion of key methylation sites like K4, K9, and R17.[1][2] Different HMTs exhibit distinct preferences for specific residues and methylation states (mono-, di-, or tri-methylation) within this sequence.

Histone Methyltransferase (HMT)Primary Target Residue(s)Methylation State(s)Substrate Comments
SETD7 (SET7/9) Lysine 4 (H3K4)MonomethylationRobust activity on H3 N-terminal peptides in vitro, but little to no activity on nucleosomal H3.[3][4]
G9a (EHMT2) Lysine 9 (H3K9)Mono- & DimethylationThe H3 (1-25) peptide is a more efficient substrate for G9a than full-length histone H3.[1][2][5] G9a is considered the major H3K9me1 and H3K9me2 methyltransferase in euchromatin.[6]
SUV39H1 Lysine 9 (H3K9)Di- & TrimethylationShows preference for chromatin substrates; its activity is stimulated by H3K9me3 recognition via its chromodomain.[7][8] While it can methylate H3 peptides, its efficiency is lower compared to nucleosomal substrates.[9]
CARM1 (PRMT4) Arginine 17 (H3R17)Asymmetric DimethylationPreferentially methylates H3R17 over H3R26.[10][11] Kinetic studies using H3-based peptides have helped define its substrate specificity.[11]

Visualizing HMT Action and Experimental Design

Logical Flow of HMT Specificity

HMT_Specificity SETD7 SETD7 H3K4me1 H3K4me1 SETD7->H3K4me1 K4 G9a G9a H3K9me1 H3K9me1 G9a->H3K9me1 K9 H3K9me2 H3K9me2 G9a->H3K9me2 SUV39H1 SUV39H1 SUV39H1->H3K9me2 K9 H3K9me3 H3K9me3 SUV39H1->H3K9me3 CARM1 CARM1 H3R17me2a H3R17me2a CARM1->H3R17me2a R17 H3_Peptide ARTKQTARKSTGGKAPRKQLATKAA

Caption: Specificity of HMTs for residues on the H3 (1-25) peptide.

General Histone Methylation Pathway

Histone_Methylation_Pathway cluster_reaction Methylation Reaction HMT Histone Methyltransferase (e.g., G9a, SETD7) Methylated_Histone Methylated Histone H3 (e.g., H3K9me2) HMT->Methylated_Histone Catalyzes SAH SAH (S-Adenosyl Homocysteine) HMT->SAH SAM SAM (S-Adenosyl Methionine) SAM->HMT Histone Histone H3 Tail (Substrate) Histone->HMT Effector Effector Protein (e.g., HP1) Methylated_Histone->Effector Recruits Chromatin Chromatin Compaction or Gene Regulation Effector->Chromatin Induces

Caption: Simplified pathway of histone methylation and its consequences.

Experimental Workflow: Radiometric HMT Assay

Radiometric_Assay_Workflow cluster_prep Reaction Setup cluster_incubation Reaction cluster_detection Detection A 1. Prepare Reaction Mix (Buffer, HMT Enzyme) B 2. Add Substrate (Histone H3 1-25 Peptide) A->B C 3. Add Cofactor ([3H]-SAM) B->C D 4. Incubate (e.g., 30 min at 30°C) C->D E 5. Stop Reaction & Spot on P81 Filter Paper D->E F 6. Wash Filter Paper (e.g., with Sodium Carbonate) E->F G 7. Add Scintillation Cocktail F->G H 8. Quantify Radioactivity (Liquid Scintillation Counting) G->H

Caption: Workflow for a filter-based radiometric HMT activity assay.

Experimental Protocols

Accurate assessment of HMT activity and specificity relies on robust experimental design. Below are detailed protocols for common assays used to study HMT activity on the H3 (1-25) peptide.

Radiometric Filter Binding Assay (Scintillation Counting)

This method is a gold standard for quantifying the incorporation of a radioactive methyl group from S-adenosyl-L-[methyl-3H]-methionine ([³H]-SAM) onto a peptide substrate.[12]

Materials:

  • Recombinant HMT of interest

  • Histone H3 (1-25) peptide substrate

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl₂, 10 mM β-mercaptoethanol)[13]

  • P81 phosphocellulose filter paper

  • Wash buffer (e.g., 50 mM NaHCO₃, pH 9.0)[14]

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction.

    • Add 10 µL of 2x HMT reaction buffer.[12]

    • Add 1-5 µg of H3 (1-25) peptide substrate.[12]

    • Add the desired amount of purified HMT enzyme.

    • Add sterile H₂O to a volume of 19 µL.

  • Initiate Reaction: Start the reaction by adding 1 µL of [³H]-SAM (typically 0.5-1 µCi).[12]

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for 30-60 minutes.[13]

  • Stopping and Spotting: Stop the reaction by spotting 15 µL of the mixture onto a labeled P81 filter paper.

  • Washing: Allow the spots to air dry for 20 minutes. Subsequently, wash the filter paper 3-5 times for 10 minutes each in a beaker containing wash buffer to remove unincorporated [³H]-SAM.[14]

  • Quantification: Transfer the washed filter paper to a scintillation vial. Add 1 mL of distilled water and 10 mL of scintillation cocktail.[14] Measure the incorporated radioactivity using a liquid scintillation counter.[12]

LC-MS Based HMT Assay

This method offers high specificity and can distinguish between different methylation states. It typically measures the formation of the reaction byproduct S-adenosyl homocysteine (SAH) or directly quantifies the methylated peptide.[15][16]

Materials:

  • Recombinant HMT of interest

  • Histone H3 (1-25) peptide substrate

  • S-adenosyl methionine (SAM, non-radioactive)

  • HMT reaction buffer

  • Quenching solution (e.g., 0.5% trifluoroacetic acid)

  • LC-MS system (e.g., Triple Quadrupole or Orbitrap)

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a 25 µL reaction.

    • Add HMT enzyme, H3 (1-25) peptide, and HMT reaction buffer.

    • If testing inhibitors, pre-incubate the enzyme with the compound.

  • Initiate Reaction: Start the reaction by adding SAM to a final concentration appropriate for the enzyme's Km (e.g., 1-10 µM).

  • Incubation: Incubate at the optimal temperature for a set time course (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of quenching solution.

  • Analysis:

    • Inject the quenched reaction mixture directly onto the LC-MS system.

    • Use a suitable chromatography method (e.g., reverse-phase C18 column) to separate the peptide substrate, methylated peptide product, SAM, and SAH.

    • Set up the mass spectrometer to detect the specific mass-to-charge (m/z) ratios for the unmethylated peptide, monomethylated peptide, dimethylated peptide, etc.

    • Quantify the products by integrating the area under the curve for each species' extracted ion chromatogram.

Dot Blot Assay (Semi-Quantitative)

This is a simpler, less quantitative method ideal for screening or confirming the presence of a specific methylation mark using an antibody.[17][18]

Materials:

  • HMT reaction components (as above, with non-radioactive SAM)

  • Nitrocellulose or PVDF membrane[19]

  • Blocking buffer (e.g., 5% non-fat milk in TBST)[20]

  • Primary antibody specific to the methylation mark (e.g., anti-H3K4me1)

  • HRP-conjugated secondary antibody[17]

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Protocol:

  • Perform HMT Reaction: Carry out a standard HMT reaction as described in the LC-MS protocol (Steps 1-3).

  • Spotting: Pipette 1-2 µL of each reaction mixture directly onto a dry nitrocellulose membrane in a pre-marked grid. Allow the spots to dry completely.[19][20]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an appropriate imaging system. The intensity of the dot corresponds to the amount of methylated peptide produced.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Histone H3 (1-25), amide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for Histone H3 (1-25), amide, ensuring the safety of laboratory personnel and compliance with standard regulations. The following protocols are designed for researchers, scientists, and drug development professionals.

While a specific Safety Data Sheet (SDS) for this compound was not identified, an SDS for the closely related compound, Histone H3K4Me3 (1-25) amide, classifies the substance as non-hazardous according to the Globally Harmonized System (GHS).[1] It holds NFPA and HMIS ratings of 0 for health, fire, and reactivity, indicating a low level of hazard.[1] Nevertheless, it is prudent to handle all laboratory chemicals with care and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the quantity to be discarded.

1. Solid Waste Disposal:

For small quantities of solid this compound, the following steps should be taken:

  • Containerization: Place the solid peptide waste in a clearly labeled, sealed container. The label should identify the contents as "this compound, non-hazardous waste."

  • Disposal: Dispose of the sealed container in the regular laboratory trash.[2][3][4]

  • Spill Cleanup: In the event of a spill, sweep up the powder, taking care to avoid generating dust. The collected material should then be placed in a sealed container for disposal.[5]

2. Liquid Waste Disposal:

For solutions containing this compound, the recommended disposal method is as follows:

  • Dilution: Dilute the peptide solution with a copious amount of water.

  • Sewer Disposal: The diluted, non-hazardous solution can typically be poured down the drain.[2][3][4][6] It is advisable to run water for a few minutes after disposal to ensure the drain line is thoroughly flushed.

  • Spill Cleanup: For liquid spills, absorb the solution with an inert material like sand or vermiculite.[5] The absorbent material can then be collected, sealed in a container, and disposed of as solid waste.

3. Empty Container Disposal:

Proper disposal of empty containers that held this compound is crucial to prevent cross-contamination.

  • Rinsing: Thoroughly rinse the empty container with water or an appropriate solvent.

  • Rinsate Disposal: The first rinse should be collected and disposed of as liquid waste.[7]

  • Container Disposal: After rinsing, deface or remove the original label to prevent misuse.[3] The clean, empty container can then be disposed of in the regular trash or recycled according to your facility's guidelines.

Quantitative Disposal Guidelines

The following table summarizes the disposal options and associated quantitative considerations for this compound.

Waste TypeDisposal MethodQuantitative Limits and Considerations
Solid Peptide Laboratory TrashBest for smaller quantities. Ensure it is in a sealed and labeled container.
Aqueous Peptide Solution Sanitary Sewer (Drain)Limited to small volumes (e.g., a few hundred milliliters per day). Must be diluted with a large volume of water.[4]
Empty Containers Laboratory Trash or RecyclingMust be thoroughly rinsed, with the first rinsate disposed of as liquid waste.[7] Labels should be defaced or removed.[3]

Experimental Protocol: Spill Decontamination

In the event of a spill of this compound, follow this protocol:

  • Personnel Protection: Ensure appropriate personal protective equipment (PPE), including gloves and safety glasses, is worn.

  • Containment:

    • For solid spills , gently cover the powder with a damp paper towel to avoid generating dust.

    • For liquid spills , surround the spill with absorbent material.

  • Cleanup:

    • For solids , carefully sweep the material into a dustpan and place it in a sealed container for disposal.

    • For liquids , absorb the spill with vermiculite, sand, or other non-combustible absorbent material and place it in a sealed container.[5]

  • Final Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of the sealed container with the spill cleanup materials as solid, non-hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Histone H3 (1-25), amide for Disposal check_state Is the waste solid or liquid? start->check_state solid_waste Solid Waste check_state->solid_waste Solid liquid_waste Aqueous Solution check_state->liquid_waste Liquid spill_check Is it a spill? solid_waste->spill_check liquid_waste->spill_check solid_spill Solid Spill Protocol: 1. Cover to prevent dust. 2. Sweep into a sealed container. spill_check->solid_spill Yes liquid_spill Liquid Spill Protocol: 1. Absorb with inert material. 2. Place in a sealed container. spill_check->liquid_spill Yes containerize_solid Place in a sealed, labeled container. spill_check->containerize_solid No dilute_liquid Dilute with copious amounts of water. spill_check->dilute_liquid No trash_disposal Dispose in laboratory trash. solid_spill->trash_disposal liquid_spill->trash_disposal containerize_solid->trash_disposal empty_container_check Is the container empty? trash_disposal->empty_container_check drain_disposal Dispose down the sanitary sewer. dilute_liquid->drain_disposal drain_disposal->empty_container_check rinse_container Rinse container thoroughly. Dispose of first rinsate as liquid waste. empty_container_check->rinse_container Yes end End of Disposal Process empty_container_check->end No deface_label Deface or remove label. rinse_container->deface_label deface_label->trash_disposal

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Histone H3 (1-25), Amide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Histone H3 (1-25), amide. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment and maintain the integrity of the product.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for a similar histone peptide indicates it is not classified as hazardous under the Globally Harmonized System (GHS), it is best practice to adhere to standard laboratory safety protocols when handling any chemical, including synthetic peptides.[1] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Glasses or GogglesShould be worn at all times in the laboratory to protect from potential splashes. Goggles are preferred when handling liquids.[2][3]
Hand Protection Disposable Nitrile GlovesStandard laboratory gloves provide sufficient protection for handling the lyophilized powder and its solutions.[2][4]
Body Protection Laboratory CoatA standard lab coat is essential to protect skin and personal clothing from potential spills.[2]
Foot Protection Closed-Toe ShoesRequired for general laboratory safety to protect against spills and falling objects.[3]

Operational Plan: Handling and Reconstitution

Proper handling and reconstitution are critical for the successful use of this compound in experimental settings. Follow this step-by-step guide to ensure accurate and safe preparation of your peptide solution.

Storage of Lyophilized Peptide

Upon receipt, store the lyophilized this compound at -20°C or colder , protected from direct light.[5][6] Exposure to moisture can reduce the long-term stability of the peptide.[5][6]

Reconstitution Protocol
  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature. This prevents condensation and moisture absorption, which can affect the peptide's stability.[5][6]

  • Solvent Selection: The choice of solvent depends on the specific requirements of your experiment. For many peptides, sterile, distilled water is a suitable solvent.[1] If solubility is an issue, a small amount of a dilute acidic solution (e.g., 0.1% acetic acid) can be used for this basic peptide.[6] Always test the solubility with a small amount of the peptide first.

  • Dissolution:

    • Carefully open the vial and add the appropriate volume of the selected solvent to achieve the desired concentration.

    • Use gentle agitation, such as vortexing at a low speed or inverting the vial several times, to dissolve the peptide.[2] Avoid vigorous shaking, which can cause the peptide to aggregate.

    • If necessary, sonication can be used to aid dissolution.[5][6]

  • Storage of Peptide Solution:

    • For short-term storage, keep the peptide solution at 2-8°C.

    • For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or colder.[7]

    • Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[7]

Experimental Workflow: Peptide Solution Preparation

G Workflow for Preparing this compound Solution cluster_storage Storage cluster_prep Preparation cluster_final Final Solution storage Store Lyophilized Peptide at -20°C equilibrate Equilibrate Vial to Room Temperature storage->equilibrate Retrieve add_solvent Add Appropriate Solvent equilibrate->add_solvent Prepare dissolve Gentle Agitation/ Sonication add_solvent->dissolve Dissolve solution Ready for Experimental Use or Aliquoting for Storage dissolve->solution Finalize

Caption: A step-by-step workflow for the preparation of a this compound solution.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal is generally straightforward. However, it is imperative to adhere to all institutional and local regulations for laboratory waste disposal.[8]

Aqueous Waste
  • Aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water.[9][10]

  • Confirm that this practice is in accordance with your institution's waste disposal policies.

  • Do not dispose of solutions containing hazardous solvents (e.g., DMSO, DMF) down the drain unless permitted by your institution. These should be collected as chemical waste.

Solid Waste
  • Empty vials and other solid materials (e.g., pipette tips, tubes) that have come into contact with the non-hazardous peptide solution can generally be disposed of in the regular laboratory trash.[8][11]

  • Ensure that any sharps are disposed of in an appropriate sharps container.

Unused Lyophilized Peptide
  • If you need to dispose of the original lyophilized peptide, it should be treated as non-hazardous chemical waste according to your institution's guidelines.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the product's Safety Data Sheet and your institution's specific safety protocols. Always perform a risk assessment before starting any new experimental procedure.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.